Fmoc-Ser-OtBu
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIDHANLLHNO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451502 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110797-35-8 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Fmoc-Ser-OtBu in Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high yields, purity, and the successful construction of complex peptide sequences. Among the vast arsenal (B13267) of available building blocks, Fmoc-L-Ser-OtBu, the N-α-9-fluorenylmethyloxycarbonyl and C-α-tert-butyl ester protected form of L-serine, serves a specialized and critical role, particularly in solution-phase synthesis and fragment condensation strategies. This guide elucidates the core applications, chemical principles, and experimental considerations for the effective utilization of Fmoc-L-Ser-OtBu.
Core Applications and Chemical Principles
Fmoc-L-Ser-OtBu is an amino acid derivative where the N-terminal amine is protected by the base-labile Fmoc group and the C-terminal carboxylic acid is protected by the acid-labile tert-butyl (tBu) ester. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and chain elongation.
Unlike its more common counterpart used in solid-phase peptide synthesis (SPPS), Fmoc-L-Ser(tBu)-OH, where the side chain hydroxyl group is protected by a tBu ether, Fmoc-L-Ser-OtBu is primarily employed in:
-
Solution-Phase Peptide Synthesis: In this classical approach, reactions are carried out in a homogenous solution. Fmoc-L-Ser-OtBu can serve as the initial C-terminal residue of a peptide fragment. The OtBu group enhances solubility in organic solvents and prevents the carboxylic acid from participating in unwanted side reactions.
-
Peptide Fragment Condensation: For the synthesis of very long peptides or small proteins, a convergent strategy involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise approach. A peptide fragment with a C-terminal tert-butyl ester can be deprotected at the N-terminus (by removing the Fmoc group) and coupled with another fragment possessing a free carboxylic acid. The final C-terminal OtBu group can then be removed under acidic conditions.
The key advantage of the OtBu protecting group is its stability to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF), while being readily cleavable with moderately strong acids like trifluoroacetic acid (TFA). This orthogonality is the cornerstone of the Fmoc/tBu protection strategy.
Quantitative Data Summary
The efficiency of coupling and deprotection reactions involving Fmoc-Ser-OtBu is critical for overall synthesis success. The following table summarizes typical quantitative data associated with these steps.
| Parameter | Typical Value | Conditions | Notes |
| Fmoc Deprotection Yield | >98% | 20-50% Piperidine in DMF, Room Temperature, 5-20 min | Monitored by UV absorbance of the dibenzylfulvene-piperidine adduct. |
| Coupling Yield (to the N-terminus of Ser-OtBu) | 95-99% | HBTU/HOBt or HATU/HOAt in DMF/NMP | Yield is dependent on the coupling reagents and the steric hindrance of the coupling partners. |
| OtBu Deprotection (Cleavage) Yield | >95% | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Scavengers (e.g., triisopropylsilane) are often added to prevent side reactions. |
| Purity after Coupling | >95% | HPLC | Purity is assessed after purification, typically by flash chromatography or recrystallization. |
Experimental Protocols
Protocol 1: N-Terminal Fmoc-Group Deprotection of this compound
This protocol describes the removal of the Fmoc group to liberate the N-terminal amine for subsequent coupling.
Materials:
-
Fmoc-L-Ser-OtBu
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Inert gas (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve Fmoc-L-Ser-OtBu in anhydrous DMF under an inert atmosphere.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 15-30 minutes).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The resulting crude H-Ser-OtBu can be purified by column chromatography or used directly in the next coupling step.
Protocol 2: Coupling of an Fmoc-Amino Acid to H-Ser-OtBu
This protocol details the formation of a dipeptide by coupling another Fmoc-protected amino acid to the newly deprotected H-Ser-OtBu.
Materials:
-
H-L-Ser-OtBu (from Protocol 1)
-
Fmoc-Xaa-OH (where Xaa is any amino acid)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Inert gas
Procedure:
-
Dissolve Fmoc-Xaa-OH, HBTU, and HOBt in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of H-L-Ser-OtBu in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide, Fmoc-Xaa-Ser-OtBu, by flash column chromatography.
Logical and Experimental Workflows
The use of this compound in a typical solution-phase peptide synthesis workflow follows a logical progression of deprotection and coupling steps.
Caption: Workflow for peptide synthesis using this compound.
The signaling pathway for the chemical transformations highlights the orthogonal nature of the protecting groups.
Caption: Orthogonal deprotection pathways of this compound.
An In-depth Technical Guide to Fmoc-Ser(OtBu)-OH: From Chemical Properties to Application in Peptide Synthesis and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical and physical properties, provide detailed experimental protocols for its use, and explore the context of serine's role in cellular signaling, exemplified by the MAPK/ERK pathway.
Chemical Structure and Properties of Fmoc-Ser(OtBu)-OH
Fmoc-Ser(OtBu)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an acid-labile tert-butyl (tBu) group.[1][2] This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[2][3]
The chemical structure is as follows:
(Image of the chemical structure of Fmoc-Ser(OtBu)-OH)
Physical and Chemical Properties
A summary of the key physical and chemical properties of Fmoc-Ser(OtBu)-OH is presented in the table below. This data is essential for handling, storage, and application in synthesis.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₅NO₅ | [4] |
| Molecular Weight | 383.44 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 129-133 °C | [5] |
| Solubility | Soluble in DMF, NMP, DMSO, and other common organic solvents used in peptide synthesis. Insoluble in water. | [6] |
| Optical Rotation ([α]²⁰/D) | -24.0 to -28.0° (c=1, AcOEt) | [5] |
| CAS Number | 71989-33-8 | [3] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(OtBu)-OH is a standard reagent for incorporating serine residues into a peptide sequence during Fmoc-based SPPS.[7] The Fmoc group protects the N-terminus during the coupling reaction and is selectively removed with a mild base, typically a solution of piperidine (B6355638) in DMF, to allow for the next amino acid to be coupled.[8] The tert-butyl ether protecting the serine hydroxyl group is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[2]
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based SPPS.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. peptide.com [peptide.com]
- 8. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
A Technical Guide to Fmoc-Ser(OtBu)-OH: Properties and Structure
For researchers and professionals in the field of drug development and peptide chemistry, a precise understanding of the reagents used is paramount. Fmoc-Ser(OtBu)-OH, a serine derivative, is a critical building block in solid-phase peptide synthesis. This guide provides a concise overview of its fundamental chemical properties and structural components.
Chemical and Physical Properties
The key quantitative data for Fmoc-Ser(OtBu)-OH are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | References |
| Molecular Formula | C22H25NO5 | [1][2] |
| Molecular Weight | 383.44 g/mol | [1][2][3][4][5] |
| CAS Number | 71989-33-8 | [1][2][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Structural Overview
To visualize the relationships between the constituent parts of the Fmoc-Ser(OtBu)-OH molecule, the following diagram illustrates its key functional groups. This protected amino acid is comprised of a central serine residue, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a C-terminal tert-butyl (OtBu) protecting group.
References
A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OH for Researchers and Drug Development Professionals
Introduction
N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is a pivotal amino acid derivative for chemists and researchers in the field of peptide synthesis.[1] Its strategic application is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex and biologically significant peptides.[1] This technical guide provides an in-depth overview of Fmoc-Ser(tBu)-OH, including its chemical identifiers, physical properties, and a detailed protocol for its application in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.
Core Identifiers and Chemical Properties
Fmoc-Ser(tBu)-OH is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group and a tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function. This orthogonal protection scheme is the cornerstone of its utility, allowing for selective deprotection under distinct chemical conditions.[2]
Table 1: Chemical Identifiers for Fmoc-Ser(tBu)-OH
| Identifier | Value |
| CAS Number | 71989-33-8[3][4] |
| Molecular Formula | C22H25NO5[3][5] |
| Molecular Weight | 383.44 g/mol [3][5] |
| Synonyms | Fmoc-O-tert-butyl-L-serine, N-Fmoc-O-tert-Butyl-L-serine[3][6] |
| EC Number | 276-260-6[3] |
| PubChem CID | 12352209[3] |
| MDL Number | MFCD00037127[3][5] |
Table 2: Physicochemical Properties of Fmoc-Ser(tBu)-OH
| Property | Value |
| Appearance | White to off-white powder or crystal[7] |
| Melting Point | 130.5-135.5 °C[5] |
| Optical Activity ([α]20/D) | +25.5±1°, c = 1% in ethyl acetate[3][5] |
| Storage Temperature | 2-8°C[3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |
| InChI Key | REITVGIIZHFVGU-IBGZPJMESA-N[3][5] |
| SMILES String | CC(C)(C)OC--INVALID-LINK--C(O)=O[3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a widely adopted methodology in modern SPPS due to its mild reaction conditions and high efficiency.[2] Fmoc-Ser(tBu)-OH is a critical building block within this strategy. The base-labile Fmoc group protects the N-terminal α-amino group, while the acid-labile tert-butyl group safeguards the serine side-chain hydroxyl group.[2] This orthogonality is crucial as it permits the selective removal of the Fmoc group for peptide chain elongation without compromising the integrity of the side-chain protection, which remains intact until the final cleavage step.[2]
Experimental Workflow
The following diagram illustrates the logical workflow of incorporating an Fmoc-Ser(tBu)-OH residue during a standard Fmoc-based solid-phase peptide synthesis cycle.
Detailed Experimental Protocol
The following protocol outlines the key steps for the incorporation of Fmoc-Ser(tBu)-OH into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Start with a suitable solid support (e.g., Wang or Rink amide resin) to which the first amino acid is attached and its N-terminal Fmoc group has been removed.[4]
-
Swell the resin in a suitable solvent, typically dimethylformamide (DMF).
2. Fmoc Group Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for a specified duration (e.g., 5-10 minutes, repeated once) to remove the Fmoc protecting group from the N-terminus of the peptide-resin.[8][9]
-
This step exposes a free amine, ready for coupling with the next amino acid.
-
Monitor the deprotection by UV absorbance of the fulvene-piperidine adduct.
3. Washing:
-
Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc by-product.
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (typically a 3-fold molar excess) and an activation reagent in DMF. Common activation reagents include uronium/aminium salts like HBTU or TBTU, often used with a base such as N,N-diisopropylethylamine (DIPEA).[8]
-
Caution: The use of DIPEA has been shown to potentially induce racemization of Fmoc-Ser(tBu)-OH.[8] The use of a less hindered base like collidine may be preferable to minimize this side reaction.[8]
-
Allow the activation mixture to pre-activate for a few minutes before adding it to the washed resin.
-
Agitate the reaction mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
-
The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
5. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.
6. Capping (Optional):
-
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride (B1165640) and DIPEA in DMF.
7. Cycle Repetition:
-
Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide sequence.
8. Final Cleavage and Side-Chain Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the tert-butyl group on serine, are removed simultaneously.
-
This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[10] The tert-butyl protecting group is labile to these acidic conditions.[4][10]
Conclusion
Fmoc-Ser(tBu)-OH is an indispensable reagent in the arsenal (B13267) of peptide chemists. Its well-defined chemical properties and the robustness of the Fmoc/tBu orthogonal protection strategy enable the reliable synthesis of a wide array of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its characteristics and the nuances of its application in SPPS, particularly regarding potential side reactions like racemization, is critical for achieving high-purity and high-yield synthetic peptides.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 6. Fmoc-Ser(tBu)-OH, 71989-33-8, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 7. Fmoc-O-tert-Butyl-L-serine / Fmoc-Ser(tbu)-OH 71989-33-8 with Best Price [tsaminoacid.com]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to the Solubility and Physical Characteristics of Fmoc-Ser(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and key physical characteristics of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). A detailed understanding of these properties is essential for the efficient and successful synthesis of peptides for research and therapeutic applications. This document includes tabulated quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the compound's role in the standard SPPS workflow.
Core Physical and Chemical Properties
Fmoc-Ser(OtBu)-OH is a white to off-white crystalline powder.[1] The presence of the bulky tert-butyl (tBu) protecting group on the hydroxyl side chain of serine and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group significantly influences its physical properties and solubility. These protecting groups are essential for directing the peptide chain elongation in a controlled manner during SPPS.
Table 1: Physical and Chemical Characteristics of Fmoc-Ser(OtBu)-OH
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₅ | [1][2][3][4] |
| Molecular Weight | 383.44 g/mol | [1][2][3][5] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 127-131 °C | [1] |
| pKa | 3.44 ± 0.10 (Predicted) | [1] |
| LogP | 4.18 (Predicted) | [1] |
| Optical Rotation | [α]²⁰/D +25.5±1°, c = 1% in ethyl acetate |
Solubility Profile
The solubility of Fmoc-Ser(OtBu)-OH is a critical factor in SPPS, directly impacting the efficiency of coupling reactions. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[6][7][8]
Table 2: Solubility of Fmoc-Ser(OtBu)-OH in Common Solvents
| Solvent | Concentration | Observation | Molar Concentration (Approx.) | Source |
| Dimethylformamide (DMF) | 25 mmole in 50 ml | Clearly soluble | 0.5 M | [6] |
| Dimethylformamide (DMF) | 1 mmole in 2 ml | Clearly soluble | 0.5 M | [6] |
| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Generally soluble | - | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL | Soluble | ≥ 260.80 mM | [3][5] |
| Ethanol (EtOH) | ≥ 97.4 mg/mL | Soluble | ≥ 254.02 mM | [2] |
| Water | Insoluble | - | - | [2][9] |
| Chloroform | Soluble | - | - | [10] |
| Dichloromethane (DCM) | Soluble | - | - | [10] |
| Ethyl Acetate | Soluble | - | - | [10] |
| Acetone | Soluble | - | - | [10] |
It is important to note that solvent quality, particularly the water content in DMF, can significantly impact the solubility of Fmoc-amino acids.[11] In cases of poor solubility, gentle warming (e.g., to 37-40°C) or sonication can be employed to aid dissolution.[11]
Experimental Protocols
Determination of Saturated Solubility
This protocol outlines a general method for determining the saturated solubility of Fmoc-Ser(OtBu)-OH in a given solvent at a specific temperature.
Materials:
-
Fmoc-Ser(OtBu)-OH
-
High-purity solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with tight-sealing caps
-
Constant temperature bath with magnetic stirring capabilities
-
Syringe with a sub-micron filter
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of Fmoc-Ser(OtBu)-OH into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[6]
-
Sample Collection: After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a sub-micron filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Fmoc-Ser(OtBu)-OH.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the saturated solubility at the specified temperature.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(OtBu)-OH is a fundamental reagent used in the Fmoc-based strategy of SPPS. The workflow diagram below illustrates the key steps where the solubility and reactivity of this protected amino acid are crucial.
Figure 1: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ser(OtBu)-OH.
Conclusion
The data and protocols presented in this guide underscore the importance of understanding the solubility and physical characteristics of Fmoc-Ser(OtBu)-OH for its effective use in peptide synthesis. The provided information on its solubility in various organic solvents, along with a standardized protocol for its determination, serves as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry. The visualization of the SPPS workflow further clarifies the critical role of this reagent in the synthesis of complex peptides.
References
- 1. Fmoc-O-tert-Butyl-L-serine / Fmoc-Ser(tbu)-OH 71989-33-8 with Best Price [tsaminoacid.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Ser(tBu)-OH-15N | C22H25NO5 | CID 131708711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Synthesis and Purification of Fmoc-Ser(OtBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the primary synthetic routes, purification protocols, and the strategic importance of this derivative in the construction of complex peptides.
Introduction
Fmoc-Ser(tBu)-OH is an essential amino acid derivative for the synthesis of peptides and proteins. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus provides a base-labile protecting group, while the tert-butyl (tBu) ether on the serine side chain offers acid-labile protection. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for the selective deprotection and coupling of amino acids to build complex peptide sequences with high fidelity. The purity of Fmoc-Ser(tBu)-OH is crucial for achieving high yields and minimizing impurities in the final peptide product.
Synthesis of Fmoc-Ser(tBu)-OH
The synthesis of Fmoc-Ser(tBu)-OH is a multi-step process that begins with the commercially available amino acid L-serine. The key steps involve the protection of the side-chain hydroxyl group as a tert-butyl ether, followed by the introduction of the Fmoc protecting group on the α-amino group.
Synthetic Pathway Overview
A common synthetic route is outlined below. This pathway involves the initial protection of the carboxylic acid and amino groups, followed by the tert-butylation of the hydroxyl side chain, and subsequent deprotection and final Fmoc protection.
Caption: Synthetic pathway for Fmoc-Ser(tBu)-OH starting from L-Serine.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of protected amino acids.
Step 1: Synthesis of Serine methyl ester hydrochloride
-
In a round-bottom flask, suspend L-serine in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude serine methyl ester hydrochloride.
Step 2: Synthesis of O-tert-butyl-Serine methyl ester tosilate
-
Dissolve the serine methyl ester hydrochloride in a suitable solvent such as dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Cool the mixture and bubble isobutene gas through the solution.
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by removing the solvent and precipitating the tosylate salt.
Step 3: Saponification to O-tert-butyl-Serine
-
Dissolve the O-tert-butyl-Serine methyl ester tosilate in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add an aqueous solution of a base, such as sodium hydroxide, to hydrolyze the methyl ester.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, neutralize the reaction mixture with an acid.
-
The product, O-tert-butyl-Serine, can be isolated by extraction and crystallization.
Step 4: Fmoc Protection to yield Fmoc-Ser(tBu)-OH
-
Dissolve O-tert-butyl-Serine in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate, to the solution.
-
Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Ser(tBu)-OH.
Purification of Fmoc-Ser(tBu)-OH
Purification of the final product is critical to ensure its suitability for peptide synthesis. The most common method for purifying Fmoc-Ser(tBu)-OH is recrystallization.
Purification Protocol
-
Charge a flask with the crude Fmoc-Ser(tBu)-OH and a suitable solvent, such as toluene.[1]
-
Heat the mixture to 50°C with stirring for approximately 1 hour to dissolve the solid.[1]
-
Cool the solution to 30 ± 5°C and continue stirring for about 2 hours to allow for crystallization.[1]
-
Filter the solid and wash the cake with cold toluene.[1]
-
Dry the purified Fmoc-Ser(tBu)-OH under vacuum at 50°C.[1]
Quantitative Data
The following table summarizes typical quantitative data for the purification of Fmoc-Ser(tBu)-OH.
| Parameter | Value | Reference |
| Starting Material | 100g Crude Fmoc-Ser(tBu)-OH | [1] |
| Solvent | Toluene (600ml) | [1] |
| Yield of Purified Product | 74g | [1] |
Synthesis of Fmoc-Ser(tBu)-OtBu
For certain applications in peptide synthesis, the C-terminally protected Fmoc-Ser(tBu)-OtBu is required. This can be synthesized from Fmoc-Ser(tBu)-OH via esterification.
Synthetic Method: Esterification using (Boc)₂O and DMAP
A convenient method for the tert-butylation of the carboxylic acid involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Caption: Esterification of Fmoc-Ser(tBu)-OH to Fmoc-Ser(tBu)-OtBu.
Experimental Protocol
-
Dissolve Fmoc-Ser(tBu)-OH in a suitable aprotic solvent.
-
Add a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction is worked up by washing with aqueous acid and brine.
-
The organic layer is dried and the solvent is removed to yield the crude product.
Purification of Fmoc-Ser(tBu)-OtBu
The purification of Fmoc-Ser(tBu)-OtBu typically involves recrystallization from a suitable solvent system, similar to its carboxylic acid counterpart.
Purification Protocol
A specific protocol for the recrystallization of Fmoc-Ser(tBu)-OtBu would need to be empirically determined, but a starting point would be to use a solvent system such as ethyl acetate/hexanes or toluene. The general principles of dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization would apply.
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(tBu)-OH is a cornerstone of the Fmoc/tBu SPPS strategy. The workflow below illustrates its use in the elongation of a peptide chain.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.
The orthogonality of the Fmoc and tBu protecting groups allows for the selective removal of the Fmoc group at each cycle of peptide elongation, while the tBu group on the serine side chain remains intact. The tBu group is then removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). This strategy prevents unwanted side reactions at the serine hydroxyl group during synthesis.
References
The Orthogonal Dance: A Technical Guide to Fmoc and OtBu Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate choreography of Solid-Phase Peptide Synthesis (SPPS), the precise selection and management of protecting groups are paramount to achieving high-yield, high-purity peptides. Among the most fundamental and widely utilized pairings is the orthogonal system of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyl (OtBu) group for the side chains of acidic amino acids. This technical guide provides an in-depth exploration of the mechanisms, protocols, and quantitative considerations governing the use of Fmoc and OtBu protecting groups in SPPS, offering a comprehensive resource for researchers and professionals in peptide chemistry and drug development.
The Principle of Orthogonality in SPPS
The success of Fmoc-based SPPS hinges on the principle of orthogonality, where two different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. This allows for the selective deprotection of the α-amino group of the growing peptide chain for the addition of the next amino acid, while the side-chain protecting groups remain intact until the final cleavage step. The Fmoc/OtBu strategy exemplifies this, with the Fmoc group being susceptible to cleavage by a mild base (typically piperidine), while the OtBu group is stable to this treatment but readily removed by strong acids like trifluoroacetic acid (TFA).
The Fmoc Group: Temporary Protection of the α-Amine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS, offering a mild and efficient means of temporary α-amino protection.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.[1][2][] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring by a base, most commonly a secondary amine like piperidine (B6355638). This generates a carbanion, which is stabilized by the aromatic fluorenyl system. The unstable intermediate then undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is subsequently scavenged by the excess amine base to form a stable adduct, preventing its reaction with the newly deprotected amine.[1][4]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by the base, its concentration, and the reaction time. While 20% piperidine in N,N-dimethylformamide (DMF) is the standard, other bases have been investigated.
| Deprotection Reagent | Concentration (% v/v in DMF) | Typical Reaction Time (minutes) | Deprotection Efficiency (%) | Reference(s) |
| Piperidine | 20 | 2 x 5 | >99 | [5] |
| Piperidine | 5 | 3 | >99 | [][6] |
| Piperidine | 2 | 5 | ~88 | [][6] |
| Piperidine | 1 | 5 | ~50 | [][6] |
| 4-Methylpiperidine | 20 | 2 x 5 | >99 | [7] |
| Piperazine | 10 (w/v in 9:1 DMF/ethanol) | 2 x 5 (microwave) | Similar to Piperidine | [7] |
Experimental Protocol: Fmoc Deprotection
This protocol outlines a standard manual procedure for Fmoc deprotection.
Materials:
-
Fmoc-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel with a sintered glass frit
Procedure:
-
Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.
-
Agitate the resin suspension for 5-7 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection treatment of 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
The OtBu Group: Side-Chain Protection for Acidic Residues
The tert-butyl (OtBu) group is a widely used protecting group for the side-chain carboxyl functions of aspartic acid (Asp) and glutamic acid (Glu). Its stability to the basic conditions of Fmoc deprotection and lability to strong acids make it an ideal orthogonal partner.
Mechanism of OtBu Deprotection
The cleavage of the OtBu group is an acid-catalyzed process, typically occurring during the final step of SPPS when the peptide is cleaved from the resin.[8] The mechanism involves the protonation of the ester oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond to form the deprotected carboxylic acid and a stable tert-butyl cation.[6] The highly reactive tert-butyl cation can potentially alkylate sensitive amino acid residues like tryptophan and methionine. Therefore, scavengers are added to the cleavage cocktail to trap these cations.
Quantitative Data on OtBu Deprotection and Peptide Cleavage
The efficiency of OtBu deprotection and final peptide cleavage is highly dependent on the composition of the cleavage cocktail and the presence of scavengers.
| Cleavage Cocktail (Reagent) | Composition (% v/v or w/v) | Typical Reaction Time (hours) | Target Residues / Application | Reference(s) |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | 1-2 | General use, good for Trp-containing peptides | [9] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 1-3 | Peptides with sensitive residues (Cys, Met, Trp, Tyr) | [10] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | 3 | Prevents methionine oxidation | [9] |
| TFA/TIS/H₂O | 95:2.5:2.5 | 1-3 | General use for peptides without sensitive residues | [10] |
Impact of Scavengers on S-t-Butylation of Cysteine:
| Scavenger Combination in TFA | % S-t-Butylation | Reference(s) |
| TIS/H₂O | 15.4 | [11] |
| TIS/H₂O/DMS | 10.3 | [11] |
| TIS/H₂O/Thioanisole | 9.0 | [11] |
Experimental Protocol: Final Cleavage and OtBu Deprotection
This protocol describes a general procedure for the final cleavage of the peptide from the resin and the simultaneous removal of OtBu and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (fully assembled and N-terminally deprotected)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), phenol)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Reaction vessel
Procedure:
-
Wash the peptidyl-resin with DCM (3-5 times) and dry it thoroughly under vacuum.
-
Prepare the cleavage cocktail fresh. For a standard peptide without sensitive residues, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and by-products.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
The SPPS Workflow: An Integrated View
The interplay between Fmoc and OtBu protecting groups is central to the cyclical nature of SPPS. The following diagram illustrates the overall workflow.
Conclusion
The Fmoc/OtBu orthogonal protection strategy is a robust and versatile foundation for modern Solid-Phase Peptide Synthesis. A thorough understanding of the underlying chemical mechanisms, coupled with the application of optimized protocols and an awareness of quantitative parameters, is essential for researchers and drug development professionals to successfully synthesize peptides of high purity and yield. By mastering the principles outlined in this guide, scientists can confidently navigate the complexities of peptide synthesis and advance their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc SPPS Linkers [sigmaaldrich.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
Stability and recommended storage conditions for Fmoc-Ser-OtBu.
An In-depth Technical Guide to the Stability and Recommended Storage of Fmoc-Ser(OtBu)
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, a thorough understanding of the stability and optimal storage conditions of amino acid derivatives is paramount. Fmoc-Ser(OtBu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine) is a critical building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and general protocols for its handling and analysis.
Chemical Stability Profile
Fmoc-Ser(OtBu)-OH is a white to off-white crystalline powder. Its stability is primarily influenced by the chemical properties of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the O-tert-butyl (OtBu) ether on the serine side chain.
The Fmoc group is known to be labile under basic conditions, which is the cornerstone of its use in SPPS, allowing for its removal with a mild base like piperidine.[1] Conversely, it is stable in acidic conditions.[2] The Fmoc group can also be susceptible to thermal degradation.
The O-tert-butyl ether protecting group on the serine side chain is stable to basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used at the final cleavage step in SPPS.[3][4]
Factors that can adversely affect the stability of Fmoc-Ser(OtBu)-OH include:
-
Temperature: Elevated temperatures should be avoided to prevent thermal degradation of the Fmoc group.
-
Moisture: As with most organic reagents, exposure to moisture should be minimized to prevent potential hydrolysis.
-
pH: The compound is sensitive to basic conditions due to the lability of the Fmoc group. It is more stable in neutral to acidic pH, although strong acids will cleave the tert-butyl group.
-
Light: While specific photostability data is not extensively available, it is good practice to protect light-sensitive organic compounds from prolonged exposure to light.
Recommended Storage Conditions
To ensure the long-term purity and stability of Fmoc-Ser(OtBu)-OH, the following storage conditions are recommended by various suppliers. These conditions aim to mitigate the risks of degradation from temperature, moisture, and other environmental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Minimizes thermal degradation of the Fmoc group and preserves the overall integrity of the compound. |
| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and oxygen. |
| Humidity | Dry environment | Prevents potential hydrolysis. |
| Light | Store in a dark place or in an opaque container. | General precaution for organic compounds to prevent photodegradation. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the quality of peptide synthesis.
References
A Technical Guide to the Safe Handling of Fmoc-Ser(OtBu)-OH for Researchers and Drug Development Professionals
This document provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Fmoc-Ser(OtBu)-OH (N-α-Fmoc-O-tert-butyl-L-serine), a key reagent in peptide synthesis. The following sections detail the potential hazards, handling procedures, and emergency responses to ensure the safe use of this compound in a laboratory setting.
Chemical Identification and Physical Properties
Fmoc-Ser(OtBu)-OH is a serine derivative widely used in solid-phase peptide synthesis.[1] The tert-butyl protecting group on the sidechain is removable under acidic conditions.[1]
| Identifier | Value |
| Chemical Name | N-Fmoc-O-tert-butyl-L-serine[2] |
| Synonyms | Fmoc-L-Ser(tBu)-OH, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoicacid[3] |
| CAS Number | 71989-33-8[2][3] |
| EC Number | 276-260-6[2][4] |
| Molecular Formula | C22H25NO5[2] |
| Molecular Weight | 383.4 g/mol [2] |
| Appearance | White to off-white solid/powder[5][6] |
| Melting Point | 127 - 131 °C (260.6 - 267.8 °F)[6] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[5] |
Hazard Identification and GHS Classification
There is conflicting information regarding the GHS classification of Fmoc-Ser(OtBu)-OH. While some sources classify it as not a hazardous substance or mixture[2][7], other suppliers indicate potential hazards. It is crucial for researchers to consult the specific SDS provided by their supplier and handle the compound with appropriate caution.
Classification 1: Not a hazardous substance or mixture. [2][7]
Classification 2: Skin, eye, and respiratory irritant. [4]
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
Due to these discrepancies, it is recommended to handle Fmoc-Ser(OtBu)-OH as a potentially hazardous substance.
Safe Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.
| Procedure | Recommendation |
| Handling | Avoid contact with skin and eyes.[3] Avoid formation of dust and aerosols.[3] Provide appropriate exhaust ventilation where dust is formed.[3] Keep away from heat and sources of ignition.[2] Do not breathe dust.[2] |
| Storage | Store in a cool, dry, and well-ventilated place.[3] Keep container tightly closed.[2][3] Recommended long-term storage at 2-8°C.[4] Some suppliers recommend storage at room temperature or refrigerated conditions.[5][6] |
| Incompatible Materials | Strong oxidizing agents.[4][7] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling Fmoc-Ser(OtBu)-OH.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves must be inspected prior to use and disposed of properly after use.[3] |
| Respiratory Protection | A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask is recommended if dust is generated.[2][8] In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used.[2][9] |
| General Hygiene | Wash hands thoroughly after handling and before breaks.[3] |
First-Aid Measures
In case of exposure, follow these first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[2][4] |
| Skin Contact | Wash off with soap and plenty of water.[2] Remove contaminated clothing.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |
Seek medical advice if symptoms persist.[4]
Accidental Release and Disposal
| Procedure | Recommendation |
| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container.[2] |
| Large Spill | Use a shovel to put the material into a convenient waste disposal container.[2] Evacuate personnel to a safe area.[3] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3] |
| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations.[9] |
Fire-Fighting Measures
| Aspect | Information |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam.[4] For small fires, a carbon dioxide or dry chemical extinguisher is recommended.[2] For large fires, use water spray, fog, or foam; do not use a water jet.[2] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NOx).[2][4] |
| Special Protective Equipment | Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[2][9] |
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols are not detailed in the provided safety data sheets, a logical workflow for the safe handling of Fmoc-Ser(OtBu)-OH can be established. This workflow ensures that safety measures are integrated at each step of the process.
Caption: Safe handling workflow for this compound.
This guide is intended to provide comprehensive safety information for Fmoc-Ser(OtBu)-OH. It is imperative that all users read and understand the Material Safety Data Sheet provided by their supplier before handling this chemical.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. aksci.com [aksci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OH: Sourcing and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercial suppliers, pricing, and key experimental protocols for its effective use. Furthermore, it explores the significance of serine phosphorylation in cellular signaling, providing a visual representation of a key pathway.
Commercial Suppliers and Pricing
The procurement of high-quality Fmoc-Ser(tBu)-OH is paramount for the successful synthesis of pure peptides. A variety of chemical suppliers offer this reagent at different purity levels and quantities. Below is a comparative summary of offerings from several prominent vendors. Prices are subject to change and may vary based on institutional agreements and bulk purchasing.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| MedChemExpress | HY-W007941 | 99.95% | 1 g | Contact for price |
| 5 g | Contact for price | |||
| 10 g | Contact for price | |||
| APExBIO | A7960 | >98% | 25 g | $50.00[1] |
| 100 g | $70.00[1] | |||
| AltaBioscience | FAA16 | >99% | 5 g | Contact for price |
| 25 g | Contact for price | |||
| 100 g | Contact for price | |||
| Sigma-Aldrich | 47619 | ≥98.0% (HPLC) | 10 g | Contact for price |
| 25 g | Contact for price | |||
| 100 g | Contact for price | |||
| Chem-Impex | 02621 | ≥99.5% (Chiral HPLC) | 1 g | Contact for price |
| 5 g | Contact for price | |||
| 25 g | Contact for price | |||
| GTI Laboratory Supplies | FPSC128107471-05GM | 99.98% | 5 g | $205.00[2] |
| ChemPep | 101602 | >99% | 100 g | $145.00[3] |
| Bachem | - | >99% | 25 g | Contact for price[4] |
| Chem-Supply | GM0224-5G | ≥99.0% | 5 g | $47.00 (AUD, ex GST)[5] |
Note: "Contact for price" indicates that the vendor requires users to inquire directly for current pricing. Pricing is for reference only and was accessed in late 2025.
Core Technical Data
| Property | Value |
| CAS Number | 71989-33-8 |
| Molecular Formula | C₂₂H₂₅NO₅ |
| Molecular Weight | 383.44 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC) |
| Storage | 2-8°C |
Experimental Protocols
Fmoc-Ser(tBu)-OH is a cornerstone of the Fmoc/tBu orthogonal strategy in SPPS.[6] The tert-butyl (tBu) ether protects the hydroxyl side chain of serine, which is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the solid support.[6]
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
The following is a generalized protocol for the manual incorporation of an Fmoc-Ser(tBu)-OH residue onto a solid support.
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[1][6]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.[7]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.[8]
3. Fmoc-Ser(tBu)-OH Coupling:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[1][6]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.[6] Note that the use of collidine instead of DIPEA has been recommended to minimize racemization when coupling Fmoc-Ser(tBu)-OH.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.[6]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). The composition of the cleavage cocktail can be adjusted based on the peptide sequence.
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[6]
Signaling Pathway and Experimental Workflow Visualization
The hydroxyl group of serine is a primary site for post-translational modification, most notably phosphorylation. Serine phosphorylation, catalyzed by kinases, is a fundamental mechanism for regulating protein function and transmitting signals within cells.[5]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[10] Serine/threonine kinases are central to this pathway.
Caption: The MAPK/ERK signaling cascade, a key pathway involving serine/threonine phosphorylation.
Experimental Workflow for Phosphopeptide Synthesis
The synthesis of phosphopeptides is essential for studying the effects of phosphorylation on protein function. Fmoc-Ser(tBu)-OH can be used in a "post-synthetic phosphorylation" approach, or a pre-phosphorylated Fmoc-Ser derivative can be incorporated directly.
Caption: A generalized workflow for the synthesis of a phosphoserine-containing peptide.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chempep.com [chempep.com]
- 10. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Fmoc-Ser(OtBu)-OH in Peptide Synthesis and Beyond
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical building block in modern peptide chemistry. We will explore its fundamental applications in Solid-Phase Peptide Synthesis (SPPS), detail relevant experimental protocols, present quantitative data, and discuss its role in the development of therapeutic peptides and other advanced materials.
Introduction: The Role of Fmoc-Ser(OtBu)-OH in Peptide Synthesis
Fmoc-Ser(OtBu)-OH is a derivative of the amino acid L-serine, which is indispensable for the synthesis of peptides and proteins. In this compound, the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the hydroxyl side chain is protected by a tert-butyl (tBu) group. This dual-protection strategy is central to its utility in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), leaving the rest of the peptide chain and acid-sensitive side-chain protecting groups intact. Conversely, the O-tert-butyl (OtBu) group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support. This orthogonal protection scheme allows for the precise and sequential assembly of amino acids into a desired peptide sequence.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Ser(OtBu)-OH is as a protected amino acid building block in SPPS. The workflow for incorporating a Ser(tBu) residue into a growing peptide chain on a solid support follows a well-established cycle.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful synthesis of high-quality peptides. Below are standard methodologies for the key steps involving Fmoc-Ser(OtBu)-OH.
3.1. Protocol for Coupling Fmoc-Ser(OtBu)-OH
This protocol is for a standard coupling reaction on a solid-phase peptide synthesizer.
-
Objective: To couple Fmoc-Ser(OtBu)-OH to the free N-terminal amine of the growing peptide chain attached to the resin.
-
Materials:
-
Peptide-resin with a free amine group.
-
Fmoc-Ser(OtBu)-OH (3–5 equivalents over resin loading).
-
Coupling Reagent: HBTU (3–5 eq.) or HATU (3-5 eq.).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6–10 eq.).[1]
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
-
Methodology:
-
Pre-activation: Dissolve Fmoc-Ser(OtBu)-OH, HBTU/HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 30–60 minutes at room temperature. Agitation (shaking or nitrogen bubbling) is required to ensure proper mixing.
-
Monitoring (Optional): The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.
-
Washing: After the reaction, drain the vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
3.2. Protocol for Deprotection and Cleavage
-
Objective: To remove the N-terminal Fmoc group for the next coupling step, and finally, to cleave the completed peptide from the resin while removing the side-chain protecting groups.
-
Fmoc Group Removal:
-
Add a solution of 20% piperidine in DMF to the peptide-resin.
-
React for 5-15 minutes at room temperature with agitation.[1]
-
Drain and repeat the treatment once more to ensure complete deprotection.
-
Wash the resin extensively with DMF and Isopropanol (IPA) to remove the piperidine-fulvene adduct and prepare for the next coupling step.[1]
-
-
Final Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) . TIS and water act as scavengers to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions.
-
Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Quantitative Data and Synthesis Performance
The efficiency of incorporating Fmoc-Ser(OtBu)-OH can be influenced by the coupling reagents, reaction conditions, and the surrounding peptide sequence. While specific yields are highly sequence-dependent, the following table summarizes typical performance data.
| Parameter | Typical Value | Reagents & Conditions | Source/Notes |
| Purity (Commercial) | ≥98.0% - 99.5% (HPLC) | Varies by supplier | [2][3] |
| Optical Purity | [α]20/D +25.5° ± 1° | c = 1% in ethyl acetate | [2] |
| Coupling Efficiency | >99% | HBTU/DIPEA or HATU/DIPEA in DMF | General SPPS knowledge |
| Final Peptide Yield (Crude) | 60-90% | Dependent on peptide length and sequence | General SPPS knowledge |
| Final Peptide Purity (Post-HPLC) | >95-98% | Dependent on purification efficiency | General SPPS knowledge |
Potential Side Reactions and Mitigation Strategies
While Fmoc-Ser(OtBu)-OH is a robust building block, certain side reactions can occur, particularly in "difficult" sequences.
-
Racemization: The loss of stereochemical integrity at the α-carbon can be a concern. The use of bases like DIPEA, especially in excess, can promote racemization of the activated amino acid.[1]
-
Mitigation: Using a weaker base like 2,4,6-collidine in place of DIPEA can reduce the risk of racemization.[1] Additionally, minimizing the pre-activation time before adding the mixture to the resin is advisable.
-
-
β-Elimination: Under strong basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) (Dha) residue. While the OtBu protecting group significantly reduces this risk compared to unprotected serine, it can still occur during prolonged exposure to the deprotection reagent (piperidine).
-
Mitigation: Keep Fmoc deprotection times to the minimum required for complete removal. For particularly sensitive sequences, using a milder base like DBU (1,8-Diazabicycloundec-7-ene) in lower concentrations may be beneficial.
-
Caption: Proposed mechanism for base-catalyzed racemization during peptide coupling.
Applications in Research and Drug Development
Fmoc-Ser(OtBu)-OH is a fundamental component in the synthesis of a vast array of peptides for therapeutic and research purposes.
-
Phosphopeptide Synthesis: Serine is a primary site of protein phosphorylation, a key post-translational modification that regulates cellular signaling. To study these pathways, researchers synthesize phosphopeptides. While Fmoc-Ser(PO(OBzl)OH)-OH is used for direct incorporation, Fmoc-Ser(OtBu)-OH is used to synthesize the corresponding non-phosphorylated control peptides, which are essential for comparative studies in kinase assays and antibody development.[4]
-
Therapeutic Peptides: Many peptide drugs contain serine residues. For example, analogs of Glucagon-Like Peptide-1 (GLP-1) used for treating type 2 diabetes, and various peptide-based cancer therapeutics, are synthesized using SPPS where Fmoc-Ser(OtBu)-OH is a common reagent.
-
Hydrogel Development: Peptides capable of self-assembly into hydrogels are being developed for drug delivery and tissue engineering. The serine hydroxyl group can participate in hydrogen bonding networks that stabilize these structures. Fmoc-Ser(OtBu)-OH allows for the precise placement of serine residues within these self-assembling sequences.
Conclusion
Fmoc-Ser(OtBu)-OH is a cornerstone of modern peptide synthesis. Its orthogonal protection scheme provides the stability and selective reactivity required for the reliable assembly of complex peptide chains via SPPS. A thorough understanding of its application, including optimized coupling protocols and awareness of potential side reactions, enables researchers and drug developers to efficiently produce high-purity peptides for a wide range of scientific and therapeutic applications.
References
An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Ser(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the orthogonal protection strategy centered on the use of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH), a critical component in modern solid-phase peptide synthesis (SPPS). We will delve into the core principles, present key data in a structured format, provide detailed experimental protocols, and visualize complex workflows and chemical logic.
Core Principle: The Orthogonal Fmoc/tBu Scheme
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount for the successful construction of high-purity peptides. The Fmoc/tBu strategy is a cornerstone of modern SPPS, favored for its mild reaction conditions and high efficiency.[1] At the heart of this strategy is the concept of orthogonality , which involves using multiple classes of protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of one functional group without affecting others.[1][2]
Fmoc-Ser(OtBu)-OH is a prime example of this principle. It employs an orthogonal protection scheme where:
-
The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3]
-
The serine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group.[4] This ether linkage is robust against the basic conditions used for Fmoc removal but is efficiently cleaved during the final deprotection step with a strong acid, such as trifluoroacetic acid (TFA).[3][5]
This differential stability is the key to the strategy's success, enabling the iterative deprotection of the N-terminus for peptide chain elongation while the side-chain remains protected until the final cleavage from the solid support.[4][3]
Figure 1: Orthogonal workflow in Fmoc/tBu SPPS.
Data Presentation
Quantitative and comparative data are essential for making informed decisions during peptide synthesis. The following tables summarize key information regarding protecting group strategies and the properties of Fmoc-Ser(OtBu)-OH.
Comparison of Major Orthogonal Strategies in SPPS
The two most widely adopted strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[1]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides.[1] | Effective for synthesizing long or hydrophobic peptides prone to aggregation.[1] |
| Disadvantages | Potential for aggregation in some sequences. | Requires harsh final cleavage conditions and specialized equipment. |
| Source:[1] |
Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS
The choice of protecting group for the serine hydroxyl moiety is critical to prevent side reactions.[6]
| Protecting Group | Structure | Lability | Advantages | Disadvantages |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[6] | Highly stable to basic Fmoc removal conditions; integral to the orthogonal Fmoc/tBu strategy.[3][6] | Requires strong acid for cleavage; can generate t-butyl cations that may cause side reactions.[5][6] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very Acid-labile (dilute TFA) | Can be removed under milder acidic conditions than tBu, useful for preparing protected peptide fragments.[7] | More sterically bulky, which can sometimes hinder coupling efficiency. |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or Hydrogenolysis | Historically significant. | Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS linkers.[6] |
| Source:[6][7] |
Physicochemical Properties of Fmoc-Ser(tBu)-OH
High purity of the amino acid derivative is crucial for minimizing the introduction of impurities into the final peptide.[3]
| Property | Value |
| CAS Number | 71989-33-8[8] |
| Molecular Formula | C₂₂H₂₅NO₅ |
| Molecular Weight | 383.44 g/mol [9] |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥99.0%[3] |
| Enantiomeric Purity | ≥99.8%[3] |
| Storage Temperature | 2-8°C[9] |
| Source:[3][8][9] |
Common Cleavage Cocktails for Final Deprotection
During final cleavage with TFA, reactive carbocations are generated from the protecting groups.[5][10] Scavengers are added to the cleavage cocktail to trap these cations and prevent side reactions with sensitive amino acids like Trp, Met, Cys, and Tyr.[5][10]
| Reagent Name | Composition (v/v/v) | Target Peptides |
| Standard (TFA/TIS/H₂O) | TFA (95%) / Triisopropylsilane (2.5%) / Water (2.5%) | Peptides without multiple sensitive residues (e.g., Cys, Met, Trp).[5] |
| Reagent K | TFA (82.5%) / Water (5%) / Phenol (5%) / Thioanisole (5%) / 1,2-Ethanedithiol (EDT) (2.5%) | Peptides containing sensitive residues such as Trp, Met, Cys, and Arg(Pmc/Pbf).[5][10] |
| Source:[5][10] |
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Ser(OtBu)-OH in manual SPPS. Optimization may be required based on the specific peptide sequence, resin, and scale.
Manual SPPS Cycle for Incorporating Fmoc-Ser(OtBu)-OH
This protocol is suitable for a 0.1 mmol scale synthesis in a reaction vessel with a sintered glass frit.
-
Resin Swelling:
-
Place the desired resin (e.g., Rink Amide, Wang resin) in the reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[3]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (v/v) to the swollen resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a second treatment of 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[6]
-
-
Coupling of Fmoc-Ser(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol) in DMF (~2 mL).[3]
-
Add N,N-Diisopropylethylamine (DIPEA, 0.6-1.0 mmol, 6-10 equivalents) to the mixture to begin activation.[3]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by clear or yellow beads, signifies a complete reaction). If the test is positive, a second coupling may be necessary.[3]
-
-
Capping (Optional):
-
If the Kaiser test remains positive after a second coupling, unreacted amines should be "capped" to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 15-30 minutes.
-
Wash the resin with DMF (3 x 5 mL).
-
This cycle (Steps 2-3/4) is repeated until the desired peptide sequence is assembled.
Figure 2: Experimental workflow for a single SPPS coupling cycle.
Final Cleavage and Peptide Isolation
This protocol describes the final step where the peptide is cleaved from the resin and all side-chain protecting groups (including the tBu on serine) are removed.
Materials:
-
Dry peptidyl-resin (50-100 mg)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5 v/v/v)[5]
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)[5]
-
Dichloromethane (DCM) for washing
-
Centrifuge and tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (e.g., 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2 to 4 hours.[5] The exact time depends on the stability of the protecting groups and the peptide sequence.[11]
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.[5]
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[5]
-
Slowly add the TFA filtrate to a centrifuge tube containing cold diethyl ether (~10 times the volume of the TFA solution) to precipitate the crude peptide.[5] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.[5]
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[5]
-
Dry the crude peptide pellet under a stream of inert gas or in a vacuum desiccator.[5]
Figure 3: General workflow for peptide cleavage and isolation.
Figure 4: Decision guide for selecting a cleavage cocktail.
Conclusion
The orthogonal protection strategy employing Fmoc-Ser(OtBu)-OH is a robust and versatile method that has become a gold standard in solid-phase peptide synthesis.[6] Its success hinges on the differential lability of the Fmoc (base-labile) and tBu (acid-labile) groups, which allows for precise, sequential manipulation of the growing peptide chain.[4][3] By understanding the core principles, utilizing appropriate experimental protocols, and carefully selecting cleavage conditions based on the peptide sequence, researchers can effectively leverage this strategy to synthesize complex peptides with high fidelity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc- D -Ser(tBu)-OH = 98.0 TLC 128107-47-1 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Standard Protocol for Using Fmoc-Ser(OtBu) in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is an essential building block in modern solid-phase peptide synthesis (SPPS).[1][2] It is widely utilized in the Fmoc/tBu orthogonal protection strategy, which allows for the selective deprotection and coupling of amino acids, enabling the synthesis of complex peptide sequences with high fidelity.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group and is readily removed by a mild base, typically piperidine (B6355638).[1][3] The tert-butyl (tBu) ether protects the hydroxyl side chain of serine and is stable to the basic conditions used for Fmoc deprotection but is easily cleaved with a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1][3]
The use of the tBu protecting group for the serine side chain is crucial to prevent unwanted side reactions, such as O-acylation, during the coupling steps.[4] This ensures the integrity and purity of the final peptide product.[4] Fmoc-Ser(tBu)-OH is compatible with a wide range of resins, coupling reagents, and solvents commonly used in Fmoc-SPPS.[1]
Key Attributes of Fmoc-Ser(tBu)-OH
| Attribute | Description |
| High Purity | Commercially available Fmoc-Ser(tBu)-OH typically has high HPLC and enantiomeric purity (≥99.0% and ≥99.8% respectively), which is critical for minimizing impurities in the final peptide.[1] |
| Orthogonality | The Fmoc (base-labile) and tBu (acid-labile) protecting groups are orthogonal, allowing for selective removal without affecting the other.[1][5] |
| Compatibility | Compatible with a wide array of resins (e.g., Wang, Rink Amide), coupling reagents (e.g., HBTU, HATU, DIC/HOBt), and solvents (e.g., DMF, NMP, DCM).[1] |
| Versatility | Fundamental for the synthesis of peptides involved in various biological processes and as therapeutic agents.[1][6] |
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Ser(tBu)-OH in manual and automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence, scale, and equipment.
Manual SPPS Protocol
This protocol is suitable for small-scale synthesis (e.g., 0.1 mmol) in a reaction vessel with a sintered glass frit.
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide or Wang resin) in the reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes with gentle agitation.[1]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.[1]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result, indicated by a blue color, signifies successful Fmoc removal).[7]
3. Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[1]
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (3 times).[1]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[1] If the test is positive, a second coupling may be necessary.
4. Capping (Optional):
-
If the coupling is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Wash the resin with DMF.
5. Repetition:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3] The exact composition of the cocktail may vary depending on the other amino acids in the sequence.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
Automated SPPS Protocol
Automated peptide synthesizers follow the same fundamental steps as the manual protocol but with programmed cycles for reagent delivery, reaction times, and washing.
| Step | Reagents and Conditions | Typical Duration |
| Resin Swelling | DMF | 30-60 minutes |
| Fmoc Deprotection | 20% piperidine in DMF | 2 x 7 minutes |
| Washing | DMF | Multiple cycles |
| Coupling | Fmoc-Ser(tBu)-OH, activator (e.g., HBTU/DIPEA), DMF | 30-60 minutes |
| Washing | DMF | Multiple cycles |
Potential Side Reactions and Mitigation Strategies
While Fmoc-SPPS is a robust methodology, certain side reactions can occur, particularly with serine residues.
| Side Reaction | Description | Mitigation Strategy |
| Racemization | The use of activating agents and bases like DIPEA can sometimes lead to the loss of stereochemical integrity (racemization) at the α-carbon of the amino acid.[8] | Use of coupling additives like HOBt or Oxyma can suppress racemization. For particularly sensitive couplings, base-free conditions with DIC/HOBt are recommended.[1] Using a less hindered base like 2,4,6-collidine instead of DIPEA has also been shown to reduce racemization.[8] |
| Aggregation | During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, leading to incomplete deprotection and coupling reactions.[9] | For sequences prone to aggregation, especially those with multiple serine residues, using Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(tBu)-OH can be beneficial as the bulky trityl group helps to disrupt interchain hydrogen bonding.[9] |
| β-Elimination | Although less common with the tBu protecting group, β-elimination of the side chain can occur under certain conditions, leading to the formation of dehydroalanine. | This is generally a minor side reaction under standard cleavage conditions but can be minimized by careful control of cleavage time and temperature.[1] |
Diagrams
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Logical Relationship of Protecting Groups in Fmoc/tBu Strategy
Caption: Orthogonal protection scheme in Fmoc/tBu SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reagents Compatible with Fmoc-Ser(OtBu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu orthogonal protection strategy. The tert-butyl ether protecting group on the serine side chain offers stability to the basic conditions required for Fmoc group removal while being readily cleavable with strong acids like trifluoroacetic acid (TFA) during the final cleavage step. The selection of an appropriate coupling reagent is critical for the successful incorporation of Fmoc-Ser(OtBu)-OH, directly impacting coupling efficiency, yield, purity, and the suppression of potential side reactions, most notably racemization.
This document provides a detailed overview of common coupling reagents compatible with Fmoc-Ser(OtBu)-OH, quantitative data on their performance, and detailed experimental protocols for their use.
Data Presentation: Performance of Common Coupling Reagents
The choice of coupling reagent significantly influences the success of peptide synthesis. The following tables summarize quantitative data on the performance of commonly used coupling reagents with Fmoc-Ser(OtBu)-OH, focusing on coupling efficiency and the critical aspect of racemization.
Table 1: Comparative Coupling Efficiency and Purity
| Coupling Reagent | Additive | Base | Coupling Efficiency | Resulting Purity | Reference |
| HATU | (Internal) | DIPEA/Collidine | High | Higher | [1] |
| HBTU | HOBt | DIPEA | High | Lower than HATU | [1] |
| DIC/Oxyma | OxymaPure | DIPEA or Base-Free | High | High | |
| PyBOP | None | DIPEA/NMM | High | Good |
Table 2: Racemization of Fmoc-L-Ser(tBu)-OH with Various Coupling Reagents
| Coupling Reagent | Additive | Base | % D-Isomer Formed (Racemization) | Reference |
| DIC | Oxyma | DIPEA | Negligible | [2] |
| EDCI | HOBt | DIPEA | Negligible | [2] |
| PyBOP | - | DIPEA | Negligible | [2] |
| HBTU | HOBt | DIPEA | Negligible | [2] |
| HATU | - | DIPEA | Negligible | [2] |
| HATU | - | NMM | ~5% | [2] |
Data adapted from a 2023 study in Nature Communications, which provides a strong comparative basis for selecting conditions to minimize racemization.[2]
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of Fmoc-Ser(OtBu)-OH. Understanding and mitigating these is crucial for obtaining a high-purity peptide.
-
Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity of the α-carbon. Serine is among the amino acids prone to this side reaction.[3] The use of N,N-Diisopropylethylamine (DIPEA) as a base has been reported to potentially induce racemization of Fmoc-Ser(tBu)-OH.[4]
-
Mitigation: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly effective in suppressing racemization.[3] For particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or collidine, or even base-free conditions with DIC/Oxyma, can be employed.[2][5]
-
-
Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the free N-terminal amino group of the peptide chain, leading to the formation of a guanidinium (B1211019) group and irreversible chain termination.[3]
-
Mitigation: This side reaction can be effectively avoided by pre-activating the Fmoc-Ser(OtBu)-OH with the coupling reagent for a short period before adding the mixture to the resin.[3]
-
-
Aggregation: Peptides containing multiple serine residues can be prone to aggregation, which can hinder both coupling and deprotection steps, leading to deletion sequences.[4]
-
Mitigation: While Fmoc-Ser(OtBu)-OH is suitable for most sequences, for those known to be aggregation-prone, switching to the bulkier Fmoc-Ser(Trt)-OH can disrupt interchain hydrogen bonding and improve synthesis outcomes.[4] Other strategies include using chaotropic salts, higher coupling temperatures, or switching to solvents like N-methylpyrrolidone (NMP).[3]
-
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-Ser(OtBu)-OH using common coupling reagents in manual solid-phase peptide synthesis. These protocols assume a 0.1 mmol synthesis scale.
General Steps for SPPS before Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
Protocol 1: HATU Coupling
HATU is a highly efficient coupling reagent known for fast reaction times and a lower risk of racemization compared to HBTU.[1]
-
Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (approx. 2 mL).
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF again (3 times).
Protocol 2: HBTU Coupling
HBTU is a cost-effective and widely used coupling reagent. The addition of HOBt is recommended to suppress racemization.
-
Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), HOBt (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (approx. 2 mL).
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 3: DIC/Oxyma Coupling
This combination is highly effective at minimizing racemization and is often the preferred method for sensitive amino acids.[6]
-
Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (approx. 2 mL).
-
Addition of DIC: Add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Visualizations
Experimental Workflow for Fmoc-Ser(OtBu)-OH Coupling
Caption: General workflow for SPPS incorporating Fmoc-Ser(OtBu)-OH.
Logical Relationship of Coupling Reagent Components
Caption: Interaction of components in the peptide coupling reaction.
Conclusion
Fmoc-Ser(OtBu)-OH is compatible with a wide range of modern coupling reagents. For routine synthesis, HBTU and DIC/Oxyma offer a good balance of efficiency and cost-effectiveness. For challenging sequences or when speed is critical, HATU is an excellent choice. The key to successful incorporation of Fmoc-Ser(OtBu)-OH lies in the careful selection of the coupling reagent, base, and additives to maximize coupling efficiency while minimizing side reactions, particularly racemization. The protocols provided herein serve as a robust starting point for the optimization of peptide synthesis involving this important amino acid derivative.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of amino acids is a critical step in solid-phase peptide synthesis (SPPS). For serine residues, appropriate side-chain protection, such as the tert-butyl (tBu) ether in Fmoc-Ser(tBu)-OH, is essential to prevent side reactions involving the hydroxyl group. The tBu group is stable to the basic conditions required for Fmoc removal and is typically cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1]
This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-Ser(tBu)-OH, outlining standard, alternative, and milder conditions. It also addresses potential side reactions and offers a comparative summary of different deprotection strategies.
Key Considerations for Fmoc Deprotection of Serine
While the tBu-protected serine is generally robust, the choice of deprotection conditions can influence the overall success of the peptide synthesis. Key factors to consider include:
-
Deprotection Efficiency: Incomplete Fmoc removal leads to deletion sequences, which can be difficult to separate from the target peptide.
-
Racemization: The α-carbon of serine can be susceptible to epimerization under basic conditions, leading to the incorporation of D-serine.
-
β-Elimination: Base-catalyzed elimination of the protected hydroxyl group can lead to the formation of a dehydroalanine (B155165) (Dha) residue.[2] This is less of a concern with the stable tBu ether linkage compared to other protecting groups.[3]
-
Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent at the dipeptide stage and can lead to chain termination.[4]
Comparative Data on Fmoc Deprotection Conditions
While direct quantitative data comparing deprotection efficiency and side reactions specifically for Fmoc-Ser(tBu)-OH is limited, the following table summarizes general findings for various deprotection reagents used in Fmoc-SPPS.
| Deprotection Reagent(s) | Typical Concentration & Solvent | Typical Reaction Time & Temperature | Deprotection Efficiency/Speed | Key Side Reactions & Remarks |
| Piperidine (B6355638) | 20% (v/v) in DMF | 2 x 5-10 min, Room Temp[5] | High / Fast | Standard and widely effective method. Can promote aspartimide formation and racemization in susceptible sequences.[4] |
| DBU / Piperazine (B1678402) | 2% DBU, 5% Piperazine (v/v) in NMP/DMF | < 1 min, Room Temp[6][7] | Very High / Very Fast | DBU is a stronger, non-nucleophilic base that accelerates deprotection.[8] Piperazine acts as a scavenger for the dibenzofulvene byproduct.[6] May reduce epimerization compared to piperidine in some cases.[9] Not recommended for sequences containing aspartic acid due to increased risk of aspartimide formation.[8] |
| Morpholine (B109124) | 50% (v/v) in DMF | 2 x 15-30 min, Room Temp[10][11] | Moderate / Slower | Milder conditions that can minimize diketopiperazine and aspartimide formation.[10] Often used for sensitive sequences like glycopeptides.[9] |
Experimental Protocols
Standard Fmoc Deprotection using Piperidine
This protocol is the most widely used method for Fmoc removal.
Materials:
-
Fmoc-Ser(tBu)-OH-loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Sequencing grade Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL/g of resin). Agitate the mixture at room temperature for 2-5 minutes.[12]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution. Agitate the mixture at room temperature for 5-15 minutes.[12][13]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): A small sample of the resin can be taken for a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.[14]
Rapid Fmoc Deprotection using DBU and Piperazine
This protocol is suitable for sequences prone to aggregation where rapid deprotection is beneficial.
Materials:
-
Fmoc-Ser(tBu)-OH-loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection solution: 2% (v/v) DBU and 5% (v/v) piperazine in DMF or NMP
-
Washing solvent: DMF or NMP
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Initial Wash: Drain the solvent and wash the resin with fresh DMF or NMP (3 x 10 mL/g of resin).
-
Deprotection: Add the 2% DBU / 5% piperazine solution to the resin. Agitate the mixture at room temperature for 1-3 minutes. Some studies report complete deprotection in under a minute.[6][7]
-
Drain: Drain the deprotection solution.
-
Repeat Deprotection (Optional but Recommended): Repeat the deprotection step with fresh reagent for 1-3 minutes to ensure completeness.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF or NMP (5-7 x 10 mL/g of resin) to remove all reagents.
Mild Fmoc Deprotection using Morpholine
This protocol is recommended for sensitive peptide sequences where side reactions like aspartimide or diketopiperazine formation are a concern.
Materials:
-
Fmoc-Ser(tBu)-OH-loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Morpholine
-
Deprotection solution: 50% (v/v) morpholine in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add the 50% morpholine in DMF solution to the resin. Agitate the mixture at room temperature for 15-30 minutes.[10]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 50% morpholine in DMF solution. Agitate the mixture at room temperature for 15-30 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of morpholine and byproducts.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Fmoc deprotection step in solid-phase peptide synthesis.
Caption: General workflow for Fmoc deprotection in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating Fmoc-Ser(OtBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly when employing the Fmoc/tBu orthogonal protection strategy.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the α-amino group and is readily cleaved by a mild base, typically piperidine (B6355638).[1][] The tert-butyl (tBu) ether safeguards the hydroxyl side chain of the serine residue and is stable to the basic conditions used for Fmoc deprotection. This protecting group is efficiently removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][3] This orthogonality is fundamental to the stepwise elongation of the peptide chain, ensuring high fidelity in the synthesis of complex peptide sequences.[4]
Fmoc-Ser(OtBu)-OH is compatible with a wide array of resins, coupling reagents, and solvents commonly utilized in Fmoc-SPPS, making it a versatile reagent for synthesizing peptides involved in various biological processes.[1] High-purity Fmoc-Ser(OtBu)-OH is crucial for minimizing the introduction of impurities into the final peptide product.[1]
Data Presentation: Performance and Purity
The successful incorporation of Fmoc-Ser(OtBu)-OH is influenced by several factors, most notably the choice of coupling reagent and reaction conditions. While comprehensive quantitative data for every possible combination is sequence-dependent, the following table summarizes the performance of commonly used coupling reagents in Fmoc-SPPS.
| Coupling Reagent | Activation Method | Relative Coupling Efficiency | Key Considerations |
| HBTU/HOBt | Uronium/Aminium Salt | High | Standard and effective choice for routine synthesis. |
| HATU/HOAt | Uronium/Aminium Salt | Very High | Recommended for "difficult" couplings and sterically hindered amino acids. HOAt can accelerate acylation and reduce racemization.[5] |
| HCTU | Uronium/Aminium Salt | Very High | A highly effective activator, often used in fast synthesis protocols. |
| DIC/HOBt | Carbodiimide | Moderate to High | A cost-effective option. The formation of insoluble diisopropylurea (DIU) requires careful washing. |
| COMU | Uronium/Aminium Salt | Very High | A safer and highly effective alternative to benzotriazole-based uronium reagents.[6] |
Potential Challenges and Mitigation Strategies
While the incorporation of Fmoc-Ser(OtBu)-OH is generally efficient, certain side reactions and challenges can arise:
-
Racemization: The stereochemical integrity of the amino acid is critical. Racemization can be induced by certain bases used during the activation and coupling steps. The use of N,N-Diisopropylethylamine (DIPEA) has been reported to potentially cause racemization.[5][7] To mitigate this, using a less sterically hindered base like 2,4,6-collidine is recommended, and a large excess of base should be avoided.[5]
-
Peptide Aggregation: For sequences prone to aggregation, such as those containing multiple serine residues, the growing peptide chain can form secondary structures that hinder the accessibility of the N-terminus for deprotection and coupling.[7] This can lead to truncated or deletion sequences.[7] In such cases, using a more sterically bulky protecting group like Trityl (Trt) for serine (Fmoc-Ser(Trt)-OH) can be beneficial as it disrupts interchain hydrogen bonding.[7]
-
Solubility Issues: Poor solubility of Fmoc-Ser(OtBu)-OH in the synthesis solvent, typically N,N-Dimethylformamide (DMF), can lead to incomplete coupling.[8] This can be caused by low-quality or wet DMF, or low laboratory temperatures.[8] Troubleshooting steps include using fresh, high-purity DMF, gentle warming of the solution (to ~37°C), or sonication.[8] N-methylpyrrolidone (NMP) can also be used as an alternative solvent.[8]
-
β-Elimination: Although less common for serine, β-elimination to form dehydroalanine (B155165) can occur under basic conditions.[7] Careful control of reaction conditions can minimize this side reaction.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Ser(OtBu)-OH in an automated peptide synthesizer. Specific parameters may need to be optimized based on the peptide sequence, resin, and synthesizer model.
Protocol 1: Standard Automated Coupling Cycle for Fmoc-Ser(OtBu)-OH
This protocol is suitable for most standard peptide sequences on a 0.1 mmol scale using a rink amide or Wang resin.
1. Resin Swelling:
- The synthesizer will automatically wash the resin with DMF for a programmed duration (e.g., 20-30 minutes) to ensure adequate swelling.
2. Fmoc Deprotection:
- The synthesizer delivers a solution of 20% piperidine in DMF to the reaction vessel.
- The reaction is typically programmed for two intervals (e.g., 3 and 7 minutes) with draining and washing steps in between to ensure complete removal of the Fmoc group.
- The resin is then thoroughly washed with DMF to remove residual piperidine.
3. Fmoc-Ser(OtBu)-OH Coupling:
- Amino Acid Preparation: A solution of Fmoc-Ser(OtBu)-OH (e.g., 5 equivalents) in DMF is prepared.
- Activation: The coupling reagent (e.g., HBTU, 5 equivalents) and a base (e.g., DIPEA, 10 equivalents) are added to the amino acid solution for pre-activation (typically 1-2 minutes).
- Coupling Reaction: The activated Fmoc-Ser(OtBu)-OH solution is delivered to the reaction vessel containing the deprotected resin.
- The coupling reaction is allowed to proceed for a programmed time (e.g., 45-60 minutes) with agitation.
- The reaction vessel is drained, and the resin is washed extensively with DMF.
4. Capping (Optional):
- To block any unreacted amino groups and prevent the formation of deletion sequences, an optional capping step can be performed by treating the resin with a solution of acetic anhydride (B1165640) and a base in DMF.
5. Final Cleavage and Deprotection:
- Once the peptide synthesis is complete, the resin is washed with dichloromethane (B109758) (DCM) and dried.
- The peptide is cleaved from the resin, and the tert-butyl side-chain protecting group is removed by treating the resin with a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]
- The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.[1]
Protocol 2: Double Coupling for Difficult Sequences
For sequences known to be challenging or if monitoring indicates incomplete coupling, a double coupling protocol can be employed.
-
Follow steps 1 and 2 from Protocol 1.
-
Perform the first coupling of Fmoc-Ser(OtBu)-OH as described in step 3 of Protocol 1.
-
After the first coupling and washing, a fresh solution of activated Fmoc-Ser(OtBu)-OH is prepared and delivered to the reaction vessel for a second coupling reaction under the same conditions.
-
The resin is then washed, and the synthesis proceeds to the next cycle.
Visualizations
Caption: Automated peptide synthesis workflow for incorporating Fmoc-Ser(OtBu)-OH.
Caption: Orthogonal protection strategy of Fmoc-Ser(OtBu)-OH in SPPS.
References
The Cornerstone of Peptide Drug Discovery: Applications of Fmoc-Ser(OtBu)-OH
Fmoc-Ser(OtBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, stands as a critical building block in the synthesis of therapeutic peptides and complex peptide-based drugs. Its unique orthogonal protection scheme, a cornerstone of modern solid-phase peptide synthesis (SPPS), allows for the precise and efficient incorporation of serine residues into peptide chains, paving the way for groundbreaking advancements in drug discovery and development.
This versatile amino acid derivative is indispensable for researchers and chemists creating therapeutic peptides, diagnostics, and biotechnological tools, ensuring high purity and reliable outcomes in demanding synthetic processes. Its application is fundamental to the Fmoc/tBu orthogonal protection strategy, where the base-labile Fmoc group safeguards the α-amino terminus and the acid-labile tert-butyl (tBu) group protects the serine side chain. This elegant approach enables the selective deprotection and coupling of amino acids, facilitating the assembly of intricate peptide sequences with high fidelity.
Key Applications in Drug Discovery
The utility of Fmoc-Ser(OtBu)-OH spans a wide range of applications in the pharmaceutical landscape:
-
Therapeutic Peptide Synthesis: It is a fundamental component in the synthesis of a myriad of peptide-based drugs, including hormonal analogs, GLP-1 receptor agonists for diabetes management, and antimicrobial peptides.
-
Chemical Biology: Modified peptides created using Fmoc-Ser(OtBu)-OH serve as powerful tools to investigate biological processes and for the development of novel diagnostic agents.
-
Drug Discovery and Medicinal Chemistry: As a key intermediate, it underpins the synthesis of peptide drug candidates, contributing significantly to the progression of pharmaceutical research and the design of novel therapeutics.
-
Biotechnology: This compound is instrumental in the development of innovative protein and peptide-based products and research reagents.
Performance and Quantitative Data
The efficiency of incorporating Fmoc-Ser(OtBu)-OH and the purity of the final peptide are influenced by several factors, including the choice of coupling reagents and solvents.
Table 1: Comparative Performance of Coupling Reagents in SPPS
| Coupling Reagent | Relative Performance (Short Coupling Times) | Relative Performance (Longer Coupling Times) | Key Considerations |
| HATU | Excellent | Excellent | Highly efficient, but can be more expensive. Low racemization potential. |
| HBTU | Good | Excellent | A cost-effective and widely used reagent. |
| HCTU | Excellent | Excellent | Offers rapid coupling with minimal side reactions. |
| DIC/Oxyma | Good | Good | A carbodiimide-based method known for low racemization. |
Data is generalized from comparative studies of activators in Fmoc-SPPS and is applicable to the coupling of Fmoc-Ser(OtBu)-OH.[1]
Table 2: Solubility of Fmoc-Ser(OtBu)-OH in Common SPPS Solvents
| Solvent | Molar Concentration (Approx.) | Observation | Source Citation |
| DMF | 0.5 M | Clearly soluble | [2] |
| NMP | Not Specified | Generally soluble | [2] |
Note: NMP is often used as a substitute for DMF due to its similar properties and, in some cases, its superior ability to disrupt peptide aggregation.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
- Place Rink Amide resin (0.1 mmol) in a reaction vessel.
- Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine (B6355638) in DMF (5 mL) to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 10 mL).
3. Fmoc-Ser(OtBu)-OH Coupling:
- In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (0.4 mmol, 4 equivalents) and a coupling reagent (e.g., HBTU, 0.39 mmol) in DMF (~2 mL).
- Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general overview of an automated SPPS cycle. Specific parameters will vary depending on the synthesizer.
1. Resin Loading and Swelling:
- The appropriate resin is loaded into the reaction vessel.
- The synthesizer performs a series of washes with DMF to swell the resin.
2. Fmoc Deprotection Cycle:
- Delivery of 20% piperidine in DMF.
- Reaction for a programmed duration (e.g., 2 x 7 minutes).
- Draining of the deprotection solution.
- Extensive DMF washes to remove residual piperidine.
3. Coupling Cycle:
- Delivery of the pre-dissolved Fmoc-Ser(OtBu)-OH solution.
- Delivery of the coupling reagent and activator base solutions.
- In-situ activation and coupling for a programmed time (e.g., 30-60 minutes).
- Draining of the coupling solution.
- DMF washes.
4. Looping:
- The synthesizer repeats the deprotection and coupling cycles for all amino acids in the sequence.
5. Final Cleavage:
- The final cleavage and deprotection are typically performed manually as described in Protocol 1.
Visualizing the Role of Fmoc-Ser(OtBu)-OH
Orthogonal Protection Strategy
The core principle behind the utility of Fmoc-Ser(OtBu)-OH is the orthogonal protection strategy, which allows for the selective removal of protecting groups under different chemical conditions.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Experimental Workflow: Stepwise SPPS
The standard approach for building a peptide chain is the stepwise addition of amino acids.
Caption: Stepwise Solid-Phase Peptide Synthesis workflow.
Case Study: Targeting the MAPK Signaling Pathway
Peptides synthesized using Fmoc-Ser(OtBu)-OH can be designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For instance, a peptide inhibitor can be developed to target the docking groove of Mitogen-Activated Protein Kinases (MAPKs) like ERK, thereby preventing the phosphorylation of downstream substrates.
Caption: Inhibition of the MAPK signaling pathway.
References
Application Notes and Protocols for the Use of Fmoc-Ser-OtBu in the Synthesis of Phosphopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1][2] The synthesis of phosphopeptides is therefore essential for studying the roles of protein kinases and phosphatases, developing novel therapeutics, and producing specific antibodies for research.[3] This document provides detailed application notes and protocols for the synthesis of phosphoserine-containing peptides using two primary strategies in Fmoc-based solid-phase peptide synthesis (SPPS): the "building block" approach with Fmoc-Ser(PO(OBzl)OH)-OH and the "global phosphorylation" approach utilizing Fmoc-Ser(tBu)-OH.
The "building block" method involves the direct incorporation of a pre-phosphorylated serine derivative during peptide synthesis.[4] This is the most common and generally more dependable method.[3] In contrast, the "global phosphorylation" strategy involves the synthesis of the full peptide chain with a protected serine residue, followed by a post-synthetic phosphorylation step on the solid support.[5][6]
Comparison of Synthetic Strategies
The choice between the "building block" and "global phosphorylation" approach depends on the specific research goals, the peptide sequence, and available resources. Below is a summary of the key differences and performance metrics.
| Feature | "Building Block" Approach (Fmoc-Ser(PO(OBzl)OH)-OH) | "Global Phosphorylation" Approach (Fmoc-Ser(tBu)-OH) |
| Principle | Direct incorporation of a pre-phosphorylated amino acid.[4] | Post-synthetic phosphorylation of a serine residue on the resin.[5][6] |
| Starting Material | Fmoc-Ser(PO(OBzl)OH)-OH | Fmoc-Ser(tBu)-OH |
| Purity | Generally higher crude purity due to avoidance of harsh phosphorylation conditions on the full peptide. | Purity can be affected by incomplete phosphorylation and potential side reactions during the on-resin phosphorylation step. |
| Yield | Yield can be impacted by the coupling efficiency of the bulky phosphorylated amino acid. Microwave-assisted SPPS has been shown to double the yield in some cases compared to conventional methods.[4] | Overall yield can be lower due to the additional on-resin reaction and subsequent purification challenges. A yield of 83% has been reported for a specific phosphopeptide using this method.[6] |
| Side Reactions | β-elimination of the phosphate (B84403) group, especially under basic conditions or with microwave heating.[3][7] | Potential for modification of other sensitive amino acid residues during the phosphorylation step. Incomplete phosphorylation can lead to a mixture of phosphorylated and non-phosphorylated peptides. |
| Cost-Effectiveness | Higher initial cost due to the price of the phosphorylated amino acid derivative. | Lower initial cost of Fmoc-Ser(tBu)-OH, but the overall cost can increase due to the need for phosphorylation reagents and potentially more complex purification. |
| Versatility | Ideal for the synthesis of peptides with single or multiple, well-defined phosphorylation sites. | Allows for the synthesis of both the phosphorylated and non-phosphorylated versions of the peptide from a single batch of resin. |
Experimental Protocols
Strategy 1: "Building Block" Approach using Fmoc-Ser(PO(OBzl)OH)-OH
This protocol outlines the manual solid-phase synthesis of a phosphoserine-containing peptide on a Rink Amide resin.
1. Resin Swelling and Fmoc Deprotection:
-
Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x), dichloromethane (B109758) (DCM) (3 x), and DMF (3 x).
2. Coupling of Fmoc-Ser(PO(OBzl)OH)-OH:
-
In a separate vessel, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (0.4 mmol, 4 equivalents) and a coupling reagent such as HATU (0.395 mmol, 3.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. Uronium-based activators like HATU or HBTU are recommended for coupling phosphoserine derivatives.[4][7]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
3. Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
4. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups (including the benzyl (B1604629) group from the phosphate) by treating with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.[4]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
5. Purification:
-
Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategy 2: "Global Phosphorylation" Approach using Fmoc-Ser(tBu)-OH
This protocol describes the synthesis of a peptide containing a serine residue protected with a tert-butyl group, followed by on-resin phosphorylation.
1. Peptide Synthesis:
-
Synthesize the peptide sequence on a suitable resin (e.g., Wang or Rink Amide) using standard Fmoc-SPPS protocols, incorporating Fmoc-Ser(tBu)-OH at the desired phosphorylation site.[8]
-
After the final coupling step, remove the N-terminal Fmoc group.
2. Selective Deprotection of Ser(tBu):
-
This step is often omitted as the phosphorylation is typically performed on the free hydroxyl group of a serine incorporated without side-chain protection. If Fmoc-Ser(tBu)-OH is used, a selective deprotection step would be required, which complicates the synthesis. It is more common to use Fmoc-Ser-OH and rely on the subsequent phosphorylation step to be selective for the serine hydroxyl group.
3. On-Resin Phosphorylation:
-
Swell the peptide-resin in a mixture of pyridine (B92270) and DCM.
-
Prepare the phosphorylating reagent. A common method involves using dibenzyl phosphite (B83602) and a condensing agent. Alternatively, a phosphoramidite-based approach can be used.
-
Add the phosphorylating reagent to the resin and shake for 2-4 hours at room temperature.
-
Follow the phosphorylation with an oxidation step, typically using a solution of iodine in pyridine/water.[6]
-
Wash the resin extensively with DMF and DCM.
4. Cleavage, Deprotection, and Purification:
-
Proceed with the cleavage, deprotection, and purification steps as described in Strategy 1. The cleavage cocktail will also remove the benzyl protecting groups from the newly introduced phosphate.
Visualizations
Experimental Workflow: Phosphopeptide Synthesis Strategies
Caption: Comparative workflow of the two main strategies for phosphopeptide synthesis.
Signaling Pathway: The PI3K/Akt Pathway
Serine/threonine phosphorylation is a central mechanism in many signaling cascades. The PI3K/Akt pathway is a key example, regulating cell survival, growth, and proliferation.[9][10]
Caption: Simplified diagram of the PI3K/Akt signaling pathway involving serine/threonine phosphorylation.
Conclusion
The synthesis of phosphopeptides is a critical tool for biological and biomedical research. The choice between the "building block" and "global phosphorylation" strategies for incorporating phosphoserine should be made based on the specific requirements of the research project. The "building block" approach using Fmoc-Ser(PO(OBzl)OH)-OH is generally the more robust and reliable method, offering higher purity for the synthesis of well-defined phosphopeptides. The "global phosphorylation" approach, while potentially more economical in terms of initial building block cost and useful for producing both phosphorylated and non-phosphorylated peptides, presents greater synthetic challenges. Careful consideration of the pros and cons of each method, along with optimization of the reaction conditions, will lead to the successful synthesis of these important research tools.
References
- 1. Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Fmoc-Ser(OtBu) in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective utilization of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH) in the solid-phase peptide synthesis (SPPS) of glycopeptides. These guidelines are intended to assist researchers in the fields of biochemistry, medicinal chemistry, and drug development in the precise and efficient synthesis of complex glycopeptides for various applications, including therapeutic protein development and vaccine design.
Introduction to Fmoc-Ser(OtBu)-OH in Glycopeptide Synthesis
Glycosylation is a critical post-translational modification that profoundly influences the structure, function, and immunogenicity of proteins. The chemical synthesis of glycopeptides is an indispensable tool for elucidating the precise roles of carbohydrates in biological systems.[1] The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the predominant method for assembling these intricate molecules.
Fmoc-Ser(OtBu)-OH is a key building block in the synthesis of glycopeptides. While it is not the site of glycosylation, its tert-butyl (tBu) protected hydroxyl group is crucial for preventing unwanted side reactions during the elongation of the peptide chain. The orthogonal protection scheme, where the Fmoc group is cleaved by a base and the tBu group by an acid, enables the sequential and controlled assembly of the peptide backbone prior to the final deprotection of all side chains, including the glycosidic moieties.[1] The tBu protecting group on the serine side chain prevents side reactions such as O-acylation during the coupling of subsequent amino acids.[1]
Data Presentation: Performance and Purity
The efficiency of each coupling step is paramount for the overall yield and purity of the final glycopeptide. The choice of coupling reagent and the nature of the amino acid being coupled significantly impact the outcome of the synthesis.
Table 1: Comparison of Coupling Reagent Performance in SPPS
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Notes |
| HBTU/DIPEA | 1-2 hours | High | A standard and effective combination for most coupling reactions. |
| HATU/DIPEA | 15-60 minutes | Very High | Often used for difficult couplings and can lead to higher purity.[2] |
| HCTU/DIPEA | 15-60 minutes | Very High | Another highly effective reagent, comparable to HATU.[2] |
| COMU/DIPEA | 5-30 minutes | Very High | A modern and highly efficient coupling reagent.[2] |
| DIC/HOBt | 1-3 hours | Moderate to High | A classic and cost-effective choice, though potentially slower.[3] |
Data adapted from comparative studies of different activators.[2] Exact purities are sequence-dependent.
Table 2: Impact of Serine Protecting Group on Synthesis of Aggregation-Prone Sequences
| Protected Amino Acid | Tendency to Prevent Aggregation | Typical Crude Purity (for difficult sequences) | Relative Cost |
| Fmoc-Ser(OtBu)-OH | Lower | Moderate | Lower |
| Fmoc-Ser(Trt)-OH | Higher | High | Higher |
In standard peptide sequences, both Fmoc-Ser(OtBu)-OH and Fmoc-Ser(Trt)-OH generally exhibit high coupling efficiencies. The significant performance difference emerges during the synthesis of sequences prone to aggregation. The bulky trityl (Trt) group of Fmoc-Ser(Trt)-OH acts as a steric shield, disrupting the secondary structures that lead to aggregation.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Fmoc-Ser(OtBu)-OH into a glycopeptide sequence using both manual and automated SPPS.
Manual Solid-Phase Synthesis of a Model O-Linked Glycopeptide
This protocol describes the manual synthesis of a model glycopeptide on a 0.1 mmol scale.
Materials:
-
Resin (e.g., Rink Amide, Wang resin)
-
Fmoc-amino acids (including Fmoc-Ser(OtBu)-OH and a glycosylated amino acid)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[2]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.[2]
-
Fmoc Deprotection: Add 20% piperidine in DMF (~5 mL) to the resin and agitate for 20 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling of Fmoc-Ser(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol) in DMF (~2 mL).[2]
-
Add DIPEA (0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).[2]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be necessary.[2]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the glycosylated amino acid building block.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.[2]
-
Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[2]
-
-
Purification: Purify the crude glycopeptide by preparative reverse-phase HPLC (RP-HPLC).
-
Characterization: Characterize the purified glycopeptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Automated Solid-Phase Glycopeptide Synthesis
This protocol outlines the general steps for automated synthesis, which should be adapted based on the specific peptide synthesizer used.
Procedure:
-
Resin Loading: The appropriate resin is loaded into the reaction vessel of the automated synthesizer.
-
Solvent Washes: The synthesizer performs a series of washes with DMF to swell the resin.
-
Fmoc Deprotection Cycle: The synthesizer delivers a 20% piperidine in DMF solution to the resin for a programmed duration (e.g., 2 x 7 minutes) to remove the Fmoc group.[2] This is followed by extensive DMF washes.
-
Coupling Cycle:
-
The synthesizer delivers the pre-dissolved Fmoc-amino acid (including Fmoc-Ser(OtBu)-OH and the glycosylated amino acid), coupling reagent, and activator (DIPEA) to the reaction vessel.
-
The coupling reaction proceeds for a programmed time (e.g., 30-60 minutes).
-
The vessel is then drained and washed with DMF.
-
-
Cycle Repetition: The deprotection and coupling cycles are repeated for each amino acid in the sequence.
-
Final Cleavage: After completion of the synthesis, the peptide-resin is manually removed from the synthesizer for cleavage and deprotection as described in the manual synthesis protocol.
Mandatory Visualizations
General Workflow for O-Linked Glycopeptide Synthesis using Fmoc-SPPS
Caption: General workflow for Fmoc-SPPS of glycopeptides.
Logical Relationship of Protecting Groups in Fmoc/tBu Strategy
References
Cleavage Cocktails for Peptides Containing Ser(tBu): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu strategy, the tert-butyl (tBu) group serves as a crucial acid-labile side-chain protection for serine (Ser) residues. The final step of SPPS involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), is critical for obtaining the desired peptide in high yield and purity.
The cleavage of the tBu group from Ser(tBu) generates a highly reactive tert-butyl carbocation. This cation can lead to undesired side reactions, most notably the alkylation of nucleophilic residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys), if present in the peptide sequence. To mitigate these side reactions, a carefully formulated "cleavage cocktail" containing TFA and a variety of scavenger molecules is employed. This document provides a detailed overview of common cleavage cocktails, quantitative data on their effectiveness, and comprehensive protocols for their use in cleaving peptides containing Ser(tBu).
The Chemistry of Cleavage and the Role of Scavengers
The acid-catalyzed removal of the tBu group from the serine side chain proceeds via an SN1 mechanism, forming a stable tertiary carbocation.
This tert-butyl cation is a potent electrophile that can irreversibly modify sensitive amino acid side chains. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations, thereby preventing side reactions. Common scavengers include:
-
Triisopropylsilane (TIS): An effective scavenger for trityl cations and also reduces the tert-butyl cation.
-
Water (H₂O): Acts as a nucleophile to quench carbocations.
-
Thioanisole: A scavenger that can also accelerate the removal of Arg(Pmc/Pbf) protecting groups.
-
1,2-Ethanedithiol (EDT): A potent scavenger, particularly effective in preventing the oxidation of tryptophan residues.
The choice of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. For peptides lacking sensitive residues, a simple TFA/water mixture may suffice. However, for sequences containing Trp, Met, or Cys, a more complex cocktail with a combination of scavengers is essential to ensure high purity of the final product.
Quantitative Comparison of Cleavage Cocktails
The effectiveness of a cleavage cocktail is determined by its ability to efficiently remove the protecting groups while minimizing side reactions. A common and significant side reaction is the tert-butylation of cysteine residues, forming an S-tert-butyl adduct. The following table summarizes quantitative data from a study on the formation of S-tbutylated Cys derivatives during TFA-mediated cleavage, which serves as an indicator of scavenger efficiency in trapping the tert-butyl cation released from tBu-protected residues like Ser(tBu).[1]
| Cleavage Cocktail Composition (v/v/v) | Peptide Sequence | Cleavage Time (hours) | Temperature (°C) | Purity (% Desired Peptide) | S-tButylation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin | 1 | 25 | 81.4 | 18.6 | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin | 0.5 | 25 | 88.9 | 11.1 | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin | 0.5 | 40 | 81.2 | 18.8 | [1] |
| TFA/TIS/H₂O (95:2.5:2.5) | H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin | 2 | 40 | 67.7 | 32.3 | [1] |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin | 1 | 25 | 89.2 | 10.8 | [1] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin | 1 | 25 | 90.5 | 9.5 | [1] |
| TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) then add TFA to 80% | H-AGC(Trt)K(Boc)N(Trt)FFW(Boc)K(Boc)T(tBu)FT(tBu)S(tBu)C(Trt)-O-2-CT resin | 0.5 then 2.5 | 25 | >95 | <5 | [1] |
Note: In peptides containing Ser(tBu) and/or Thr(tBu), a reduction in the TFA content can lead to incomplete removal of the tBu protecting group.[1]
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a corrosive and hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain highly sensitive residues like Met or Trp.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell the resin and remove residual solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, and Trp.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Follow steps 1a-1c from Protocol 1.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow steps 4a-4h from Protocol 1.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for peptide cleavage and the underlying chemical principles.
Caption: Experimental workflow for peptide cleavage and isolation.
Caption: Mechanism of scavenger action in preventing side reactions.
Conclusion
The successful cleavage of peptides containing Ser(tBu) hinges on the selection of an appropriate cleavage cocktail and adherence to optimized protocols. For simple peptides, a standard TFA/TIS/H₂O cocktail is often sufficient. However, for more complex peptides containing sensitive residues, the use of a more robust cocktail like Reagent K is highly recommended to minimize side reactions and ensure the isolation of the target peptide in high purity. The quantitative data presented herein underscores the critical role of scavengers in mitigating undesired tert-butylation. By carefully considering the peptide sequence and employing the appropriate cleavage strategy, researchers can achieve high yields of pure peptide, ready for downstream applications in research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Fmoc-Ser(OtBu) in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH) in solution-phase peptide synthesis (SPPS). This document details its applications, outlines key experimental protocols, and presents data on coupling efficiency and potential side reactions.
Introduction to Fmoc-Ser(OtBu)-OH in Solution-Phase Synthesis
Fmoc-Ser(OtBu)-OH is a pivotal building block in modern peptide chemistry. The use of the tert-butyl (tBu) ether for the side-chain protection of serine offers significant advantages in the widely adopted Fmoc/tBu orthogonal strategy. The Fmoc group, labile to basic conditions (typically piperidine), allows for the sequential addition of amino acids, while the tBu group is stable to these conditions and is readily removed with acid (e.g., trifluoroacetic acid, TFA) in the final deprotection step. This orthogonality is crucial for the synthesis of complex peptides with high fidelity.
In solution-phase synthesis, where intermediates are isolated and purified after each coupling and deprotection step, the choice of protecting groups and reaction conditions is critical to ensure high yields and purity. Fmoc-Ser(OtBu)-OH is well-suited for these methodologies due to its high purity and compatibility with a range of coupling reagents and solvents.
Key Applications
The primary application of Fmoc-Ser(OtBu)-OH in solution-phase peptide synthesis is the incorporation of serine residues into peptide chains while preventing side reactions at the hydroxyl group. These side reactions can include O-acylation during coupling, leading to branched peptides, or other modifications. The tBu protecting group provides robust protection against such unwanted reactions. This protected amino acid is fundamental in the synthesis of a wide array of peptides, including therapeutic peptides, signaling peptides, and peptide-based biomaterials.
Data Presentation: Coupling Reagents and Racemization
The choice of coupling reagent is critical in minimizing side reactions, particularly racemization, and ensuring high coupling efficiency. Below is a summary of the performance of various coupling reagents with Fmoc-Ser(tBu)-OH in solution-phase synthesis.
| Coupling Reagent | Base | Typical Reaction Time | Yield | Racemization (%) | Reference |
| HBTU/HOBt | DIPEA | 1-2 hours | High | ~1-2% | [1] |
| HATU | DIPEA/Collidine | 30-60 minutes | Very High | <1% (with Collidine) | [2] |
| DIC/HOBt | None | 2-4 hours | High | Low | [3] |
| PyBOP | DIPEA | 1-2 hours | High | Variable | [2] |
Note: Yields and racemization levels are dependent on the specific peptide sequence, solvent, and temperature.
Experimental Protocols
The following protocols are generalized for the solution-phase synthesis of a peptide containing a serine residue using Fmoc-Ser(OtBu)-OH. Optimization may be required for specific peptide sequences.
General Workflow for a Single Coupling and Deprotection Cycle
Caption: General workflow for a single coupling and deprotection cycle in solution-phase peptide synthesis.
Detailed Protocol: Coupling of Fmoc-Ser(OtBu)-OH
This protocol describes the coupling of Fmoc-Ser(OtBu)-OH to an N-terminally deprotected amino acid or peptide fragment with a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester).
-
Preparation: In a round-bottom flask, dissolve the N-terminally deprotected peptide fragment (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: In a separate flask, dissolve Fmoc-Ser(OtBu)-OH (1.2 eq), HBTU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.4 eq) to the activation mixture and stir for 2-5 minutes.
-
Coupling: Add the activated Fmoc-Ser(OtBu)-OH solution to the flask containing the peptide fragment.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, add the reaction mixture dropwise to a stirred solution of cold diethyl ether to precipitate the protected peptide.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove unreacted reagents and by-products.
-
Dry the fully protected peptide under vacuum.
-
Detailed Protocol: Fmoc-Deprotection
-
Preparation: Dissolve the Fmoc-protected peptide in DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the peptide solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[4] Monitor the disappearance of the Fmoc-protected peptide by TLC or HPLC.
-
Work-up and Isolation:
-
Precipitate the N-terminally deprotected peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum. The resulting peptide is ready for the next coupling step.
-
Detailed Protocol: Final Deprotection (Cleavage of tBu group)
This protocol is for the final step where all protecting groups, including the tBu group on serine, are removed.
Caption: Workflow for the final cleavage and deprotection of the peptide.
-
Preparation: Dissolve the fully protected peptide in a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole (B89551)/ethanedithiol 82.5:5:5:5:2.5) or a simpler mixture of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for peptides without sensitive residues.[5]
-
Cleavage: Stir the solution at room temperature for 2-4 hours.
-
Work-up and Isolation:
-
Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.
-
Add the concentrated solution to cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by centrifugation and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.[6]
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Potential Side Reactions and Mitigation
-
Racemization: During the activation of the carboxylic acid, there is a risk of epimerization at the α-carbon. This is particularly a concern when using strong bases like DIPEA.[2] To mitigate this, a weaker base such as collidine can be used, or coupling reagents that are known to suppress racemization, like DIC/HOBt, can be employed.[3]
-
Incomplete Coupling/Deprotection: In solution-phase synthesis, incomplete reactions can be addressed by driving the reaction to completion with a second addition of reagents or by purifying the desired product from the starting material. Monitoring the reaction by TLC or HPLC is crucial.
-
Side reactions during final cleavage: The t-butyl cation generated during the cleavage of the tBu group is a reactive electrophile that can modify sensitive amino acid residues such as tryptophan, methionine, and cysteine. The use of scavengers like TIS, water, and thioanisole in the cleavage cocktail is essential to trap these cations.
References
Application Notes and Protocols for Fmoc-Ser(OtBu) in Peptide Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long or complex peptides via traditional stepwise solid-phase peptide synthesis (SPPS) can be challenging, often leading to low yields and difficult purification due to the accumulation of deletion and truncated sequences.[1] Fragment condensation, also known as convergent synthesis, offers a powerful alternative by synthesizing smaller, protected peptide fragments that are subsequently coupled to form the final, full-length peptide.[2][3] This approach allows for the purification of intermediate fragments, significantly enhancing the purity and overall yield of the target peptide.[2]
A cornerstone of this strategy is the use of orthogonally protected amino acids, such as N-α-9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH). The Fmoc group, which is base-labile, provides temporary protection of the α-amino group, while the acid-labile tert-butyl (tBu) group protects the serine side-chain hydroxyl group.[2] This orthogonal protection scheme is critical for the successful synthesis and coupling of peptide fragments containing serine residues, preventing side reactions and preserving the integrity of the peptide backbone.[2] This document provides detailed application notes and protocols for the effective use of Fmoc-Ser(OtBu)-OH in fragment condensation strategies.
Data Presentation: Comparative Analysis of Synthesis Strategies
The advantages of fragment condensation over stepwise SPPS are most evident in the synthesis of "difficult" sequences, which are prone to aggregation and incomplete reactions. The following tables summarize quantitative data from representative studies, highlighting the improved outcomes achieved with fragment condensation.
Table 1: Synthesis of a Glial-Specific Blood-Brain Barrier Shuttle Peptide (TD2.2) [4]
| Synthesis Strategy | Peptide/Fragment Sequence | Crude Yield (%) | Crude Purity (%) | Notes |
| Stepwise SPPS | Full-Length Peptide (SYWYRIVLSRTGRNGRLRVGRERPVLGESP) | Not Obtained | Not Obtained | Synthesis failed to yield the target peptide. |
| Fragment Condensation | Fragment 1: Fmoc-S(tBu)Y(tBu)W(Boc)Y(tBu)R(Pbf)IVLS(tBu)R(Pbf)T(tBu)GR(Pbf)N(Trt)G-OH | 95.1 | 74.1 | High yield and good purity of the protected fragment. |
| Fragment 2: H-R(Pbf)LR(Pbf)VGR(Pbf)E(tBu)R(Pbf)PVLGE(tBu)S(tBu)P-NH₂ | - | - | Assembled on resin for subsequent coupling. | |
| Final Peptide (via Fragment Condensation) | - | Comparable to automated synthesis | Successful synthesis of the target peptide. |
Table 2: General Comparison of Stepwise SPPS and Fragment Condensation for Long Peptides
| Parameter | Stepwise SPPS | Fragment Condensation |
| Overall Yield | Decreases significantly with peptide length.[1] | Generally higher due to purification of intermediates.[2] |
| Crude Purity | Often lower, with a complex mixture of impurities.[3] | Higher, with fewer deletion and truncated sequences. |
| Purification | Can be challenging and time-consuming. | Simplified due to higher purity of the crude product. |
| Applicability | Best for shorter, less complex peptides. | Ideal for long peptides, difficult sequences, and proteins. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of peptide fragments using Fmoc-Ser(OtBu)-OH and their subsequent condensation on a solid support.
Protocol 1: Solid-Phase Synthesis of a Protected Peptide Fragment
This protocol describes the synthesis of a protected peptide fragment on a 2-chlorotrityl chloride resin, which allows for the cleavage of the fragment while keeping the side-chain protecting groups intact.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-amino acids (including Fmoc-Ser(OtBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Cleavage cocktail: Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM (1:2:7 v/v/v)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Dissolve the first Fmoc-amino acid (1.5-2 equivalents relative to resin loading) in DCM.
-
Add DIEA (2-3 equivalents) to the amino acid solution.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIEA (17:2:1) and shaking for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Chain Elongation (incorporating Fmoc-Ser(OtBu)-OH):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Ser(OtBu)-OH, 3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1.5-2 hours.
-
Perform a ninhydrin (B49086) (Kaiser) test to confirm complete coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the fragment sequence.
-
-
Cleavage of the Protected Fragment:
-
After the final coupling step, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (AcOH/TFE/DCM) to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate containing the protected peptide fragment.
-
Evaporate the solvent to obtain the crude protected fragment.
-
-
Purification of the Protected Fragment:
-
Purify the crude fragment by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[5]
-
Lyophilize the pure fractions to obtain the final protected peptide fragment.
-
Protocol 2: Solid-Phase Fragment Condensation
This protocol outlines the coupling of a purified, protected peptide fragment onto a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Purified, protected peptide fragment with a C-terminal carboxylic acid
-
OxymaPure
-
DIC
-
DMF
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed as described in Protocol 1, step 2a.
-
Wash the resin thoroughly with DMF.
-
-
Fragment Coupling:
-
Dissolve the purified protected peptide fragment (2 equivalents relative to the resin loading) and OxymaPure (2 equivalents) in DMF.
-
Add DIC (2 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated fragment solution to the resin.
-
Shake the reaction mixture for 24 hours. To ensure completion, a fresh portion of DIC can be added after 12 hours.[4]
-
-
Washing and Subsequent Steps:
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin can then proceed to the next fragment condensation step or, if it is the final fragment, to the final deprotection and cleavage from the resin.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group from the final coupled fragment.
-
Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-4 hours to remove the side-chain protecting groups (including the tBu group from serine) and cleave the peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
-
Final Purification and Characterization:
-
Purify the final crude peptide by RP-HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm its identity.[6]
-
Visualizations
Caption: Workflow for Convergent Solid-Phase Peptide Synthesis.
Caption: Comparison of Stepwise vs. Fragment Condensation Strategies.
Conclusion
Fmoc-Ser(OtBu)-OH is an essential building block for the synthesis of complex peptides using fragment condensation strategies. These methods, particularly for long and difficult sequences, can lead to significantly higher yields and purities compared to traditional stepwise SPPS. The provided protocols offer a robust framework for researchers to implement these advanced techniques in their laboratories, ultimately facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent solid-phase peptide synthesis. 12. Chromatographic techniques for the purification of protected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
The Role of Fmoc-Ser(tBu)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, is a cornerstone amino acid derivative for the solid-phase peptide synthesis (SPPS) of bioactive peptides. Its strategic use of an acid-labile tert-butyl (tBu) ether for the side-chain hydroxyl group and a base-labile Fmoc group for the α-amino group provides the necessary orthogonal protection for the controlled, sequential assembly of amino acids into complex peptide structures.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-Ser(tBu)-OH in the synthesis of bioactive peptides, with a focus on the antimicrobial peptide Buforin II and the anticancer peptide P-113.
The serine residue, with its hydroxyl side chain, is a critical component of many bioactive peptides, contributing to their structure and function through hydrogen bonding and by serving as a key site for post-translational modifications like phosphorylation.[3] The tBu protecting group on Fmoc-Ser(tBu)-OH is robust enough to withstand the repeated basic conditions used for Fmoc deprotection during synthesis, yet it is readily removed during the final acid cleavage step, ensuring the integrity of the serine residue in the final peptide.[4][5]
Application Note 1: Synthesis of the Antimicrobial Peptide Buforin II
Background: Buforin II is a 21-amino acid, cationic antimicrobial peptide derived from the Asian toad Bufo bufo gargarizans.[6][7] It exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6] Its mechanism of action involves penetrating the bacterial cell membrane without causing lysis and then binding to intracellular nucleic acids (DNA and RNA), ultimately leading to cell death.[1][8][9] The sequence of Buforin II is H-Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys-OH.[6]
Synthesis Strategy: The synthesis of Buforin II can be efficiently achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy on an automated peptide synthesizer.[1] Fmoc-Ser(tBu)-OH is utilized for the incorporation of the two serine residues in the sequence.
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Peptide | Buforin II | [6] |
| Sequence | TRSSRAGLQFPVGRVHRLLRK | [6] |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis | [1] |
| Purity (Post-HPLC) | >95% | [1] |
| Molecular Weight | 2434.8 g/mol | [6] |
Experimental Protocol: Synthesis of Buforin II
This protocol is adapted from standard Fmoc-SPPS procedures and is suitable for a 0.1 mmol scale synthesis.[2][10][11]
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Ser(tBu)-OH)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Buforin II sequence, using the appropriate Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH for the serine residues.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from the serine residues.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
Experimental Workflow for Buforin II Synthesis
Caption: Workflow for the solid-phase synthesis of Buforin II.
Antimicrobial Mechanism of Buforin II
Caption: Antimicrobial mechanism of Buforin II.
Application Note 2: Synthesis of the Anticancer Peptide P-113
Background: P-113 is a 12-amino acid, histidine-rich peptide derived from human salivary histatin 5.[14] While initially investigated for its antifungal properties, derivatives of P-113 have shown promising anticancer activities.[15] For instance, the analog Nal-P-113, where histidine residues are replaced with β-naphthylalanine, exhibits enhanced anticancer effects, inducing apoptosis in cancer cells.[15][16] The sequence of P-113 is Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2.[14] The synthesis of P-113 and its analogs can be performed using Fmoc-SPPS.
Synthesis Strategy: The synthesis follows a standard Fmoc/tBu protocol, similar to that of Buforin II, on a Rink Amide resin to generate the C-terminal amide. Fmoc-Ser(tBu)-OH would be used if serine were present in the target sequence; for P-113 itself, other protected amino acids are used. This example illustrates the general applicability of the Fmoc-SPPS methodology.
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Peptide | P-113 | [14] |
| Sequence | AKRHHGYKRKFH | [14] |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis | [16] |
| Purity (Post-HPLC) | >95% | [14] |
| Yield (per liter of E. coli culture for recombinant expression) | 4 mg | [14] |
Experimental Protocol: Synthesis of P-113
The protocol is analogous to the Buforin II synthesis, with modifications for the specific amino acid sequence of P-113 and N-terminal acetylation.
Procedure:
-
Resin and Amino Acid Preparation: As described for Buforin II, using Rink Amide resin.
-
Peptide Assembly: Perform iterative cycles of Fmoc deprotection and amino acid coupling for the P-113 sequence.
-
N-terminal Acetylation: After the final coupling and before cleavage, acetylate the N-terminus of the peptide on the resin using acetic anhydride and a base like DIPEA in DMF.
-
Cleavage, Precipitation, and Purification: Follow the same procedure as for Buforin II.
Experimental Workflow for P-113 Synthesis
Caption: Workflow for the solid-phase synthesis of P-113.
Anticancer Mechanism of P-113 Analogs (Apoptosis Induction)
Caption: Apoptosis induction by P-113 analogs.[17]
Conclusion
Fmoc-Ser(tBu)-OH is an indispensable reagent for the Fmoc-SPPS of serine-containing bioactive peptides. Its orthogonal protecting group strategy allows for the reliable and efficient synthesis of complex peptides like the antimicrobial Buforin II. The general principles of Fmoc-SPPS are broadly applicable to a wide range of bioactive peptides, including anticancer peptides like P-113 and its derivatives. The detailed protocols and workflows provided herein serve as a guide for researchers in the synthesis and study of these and other important biomolecules.
Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and laboratory conditions. All work should be performed by trained personnel in a properly equipped laboratory.
References
- 1. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathelicidin Antimicrobial Peptides with Reduced Activation of Toll-Like Receptor Signaling Have Potent Bactericidal Activity against Colistin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vdoc.pub [vdoc.pub]
- 8. biorxiv.org [biorxiv.org]
- 9. Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. protocols.io [protocols.io]
- 13. peptide.com [peptide.com]
- 14. High Level Expression and Purification of the Clinically Active Antimicrobial Peptide P-113 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Antimicrobial Peptide Nal-P-113 Exerts a Reparative Effect by Promoting Cell Proliferation, Migration, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with Fmoc-Ser-OtBu during peptide synthesis.
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions involving the use of Fmoc-Ser(OtBu)-OH , ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-Ser(tBu)-OH during SPPS?
A1: Due to its hydroxyl side chain, serine is susceptible to several side reactions during Fmoc-SPPS, even when protected with a tert-butyl (tBu) group. The most prevalent issues are:
-
β-Elimination (Dehydration): A base-catalyzed side reaction, primarily occurring during the piperidine-mediated Fmoc deprotection step, which results in the formation of a dehydroalanine (B155165) (Dha) residue.[1] This Dha intermediate can be further modified by nucleophiles like piperidine (B6355638).[2][3]
-
Racemization: The loss of stereochemical integrity at the α-carbon of the serine residue during the amino acid activation and coupling steps.[1][4] This leads to the undesired incorporation of the D-serine enantiomer. The choice of coupling reagent and base can significantly influence the extent of racemization.[4][5]
-
O-Acylation: While the tBu protecting group is designed to prevent this, acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid can occur, though it is generally a minor side reaction with protected serine.[1][6] This forms a depsipeptide with an ester bond instead of the desired amide bond.
Troubleshooting Guide: β-Elimination (Dehydration)
Q2: My LC-MS analysis shows a peak with a mass loss of 88 Da (or a loss of 18 Da from the final peptide) corresponding to a serine residue. What is the likely cause?
A2: A mass loss of 88 Da relative to the expected mass of the Ser(tBu) residue, or 18 Da (H₂O) from the final cleaved peptide, strongly indicates β-elimination has occurred to form a dehydroalanine (Dha) residue.[1] If you observe a subsequent mass increase of 84 Da relative to serine in the final peptide, it suggests the Dha intermediate has reacted with piperidine from the deprotection solution to form a piperidinyl-alanine adduct.[1]
Q3: What factors promote β-elimination of serine and how can I prevent it?
A3: β-elimination is primarily promoted by the basic conditions of the Fmoc deprotection step. Elevated temperatures can also exacerbate this issue.[7] To mitigate this side reaction:
-
Reduce Deprotection Time: Use the shortest possible piperidine treatment times that still ensure complete Fmoc removal. Repetitive treatments are common, such as an initial 3-5 minute treatment followed by a second 7-10 minute treatment.[5]
-
Lower Piperidine Concentration: For sequences particularly sensitive to β-elimination, consider reducing the piperidine concentration in DMF from the standard 20% to 10-15%.[1]
-
Avoid High Temperatures: Unless necessary to overcome aggregation, avoid elevated temperatures during synthesis, as they can promote β-elimination.[7]
-
Protecting Group Quality: Ensure the use of high-quality Fmoc-Ser(tBu)-OH, as the stability of the tBu ether linkage is crucial for minimizing this side reaction under standard conditions.[1][8]
Diagram 1: Mechanism of β-Elimination and Piperidine Adduct Formation
Caption: Mechanism of β-elimination and subsequent piperidine addition.
Troubleshooting Guide: Racemization
Q4: My peptide's HPLC chromatogram shows a broad or split peak for the main product. Could this be racemization?
A4: Yes, a broad or split peak where a single sharp peak is expected is a common indicator of diastereomer formation due to the racemization of one or more amino acids.[2] For serine, this means a mix of L-Ser and D-Ser containing peptides are present. Confirmation typically requires chiral amino acid analysis or separation by chiral chromatography after peptide hydrolysis.[1]
Q5: What are the primary causes of serine racemization and how can it be minimized?
A5: Racemization of Fmoc-Ser(tBu)-OH typically occurs during the carboxyl group activation step prior to coupling. The extent is highly dependent on the coupling reagents and the base used.[4][5]
-
Choice of Base: The use of DIPEA as an activation base has been shown to induce racemization of Fmoc-Ser(tBu)-OH.[5] Using a more sterically hindered or weaker base like 2,4,6-collidine is recommended to suppress this side reaction.[5][9]
-
Coupling Reagent: Uronium/aminium salt-based coupling agents (e.g., HBTU, HATU) in the presence of tertiary amines can promote racemization.[5][10]
-
Activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
Additives: The inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in the coupling reaction can help suppress racemization.[3][11]
Data Presentation: Effect of Coupling Reagents on Serine Racemization
The following table summarizes the degree of racemization observed when coupling l-Ser(tBu)-OH with l-Leu-OtBu using various common coupling reagents. A higher L/D ratio indicates less racemization.
| Coupling Reagent Combination | L-Product / D-Product Ratio |
| HATU / DIPEA | 98.4 / 1.6 |
| HBTU / DIPEA | 98.7 / 1.3 |
| PyBop / DIPEA | 98.8 / 1.2 |
| EDCI / HOBt / NMM | 99.1 / 0.9 |
| DIC / Oxyma / NMM | >99.9 / <0.1 |
| Data adapted from a study on α-C racemization.[4] The exact ratios are sequence-dependent. |
Diagram 2: Troubleshooting Workflow for Serine Side Reactions
Caption: Troubleshooting workflow for common Fmoc-Ser(tBu)-OH side reactions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ser(tBu)-OH
This protocol is a general method for manual SPPS.[12]
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates completion. If the test is positive (blue beads), a second coupling may be required.
Protocol 2: Optimized Coupling to Minimize Racemization
This protocol incorporates modifications to reduce the risk of serine racemization.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from the Standard Protocol.
-
Amino Acid Activation (Low-Racemization): In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and Oxyma (3 eq.) in DMF. In a separate vial, prepare the DIC solution (3 eq.) in DMF.
-
Coupling: Add the Fmoc-Ser(tBu)-OH/Oxyma solution to the resin first, followed immediately by the DIC solution. Alternatively, for uronium-based activation, replace DIPEA with 2,4,6-collidine (6-10 eq.) and minimize pre-activation time to under 1 minute.
-
Reaction & Washing: Agitate the mixture for 1-2 hours. Follow steps 5 and 6 from the Standard Protocol.
Diagram 3: Optimized Experimental Workflow for Serine Coupling
Caption: Optimized workflow for coupling Fmoc-Ser(tBu)-OH to minimize side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to avoid racemization of Fmoc-Ser-OtBu during activation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize and prevent the racemization of Fmoc-Ser(tBu)-OH during the critical activation and coupling steps of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Fmoc-Ser(tBu)-OH coupling?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the serine residue during peptide synthesis. This results in the incorporation of the undesired D-Serine enantiomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity.
Q2: Why is Fmoc-Ser(tBu)-OH particularly susceptible to racemization?
A2: Serine, along with other amino acids like histidine and cysteine, is known to be prone to racemization during activation.[1] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. The specific coupling conditions, including the choice of reagents and base, play a crucial role in the extent of racemization.[2][3]
Q3: How can I detect if racemization of Fmoc-Ser(tBu)-OH has occurred in my synthesis?
A3: Detecting racemization typically involves hydrolyzing the synthesized peptide and then analyzing the resulting amino acids. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can then be used to separate and quantify the L- and D-isomers of serine.
Troubleshooting Guide: Minimizing Serine Racemization
If you suspect or have confirmed serine racemization in your peptide, follow this step-by-step guide to troubleshoot and optimize your coupling protocol.
Step 1: Evaluate and Optimize Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in preventing racemization.
-
Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[4][5]
-
Recommendation: Always use an additive like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][6] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[7][8]
-
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are often referred to as "low-racemization" as they form active esters in situ. However, the choice of base and reaction conditions are still critical.[6]
-
Caution: Certain combinations, such as HATU with N-methylmorpholine (NMM), have been shown to cause significant racemization of Fmoc-Ser(tBu)-OH.[1]
-
Recommendation: If using an onium salt and experiencing racemization, consider switching to a carbodiimide/additive combination or changing the base.
-
Step 2: Scrutinize the Base Used in the Coupling Reaction
The type and concentration of the base used can significantly influence the rate of racemization. Stronger or sterically hindered bases can promote the abstraction of the alpha-proton, leading to racemization.[7][9]
-
Commonly Used Bases: Diisopropylethylamine (DIPEA) is widely used but has been reported to induce racemization, particularly with sensitive amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Cys(Trt)-OH.[9][10]
-
Recommendation:
Step 3: Control Reaction Conditions
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before it is added to the resin. Prolonged pre-activation increases the opportunity for racemization.[2] In-situ activation, where the coupling reagent is added to a mixture of the amino acid and the resin, is ideal.[2]
-
Temperature: Perform coupling reactions at room temperature or lower. Elevated temperatures can accelerate the rate of racemization.[2]
-
Solvent: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard, some studies suggest that less polar solvents might reduce racemization.[11]
Quantitative Data on Racemization
The following table summarizes the percentage of D-isomer formation for Fmoc-L-Ser(tBu)-OH when coupled with L-Leu-OtBu using different activation methods.
| Coupling Reagent | Base | % D-isomer Formation | Reference |
| HATU | NMM | 13.6 | [1] |
| HBTU | DIPEA | 0.8 | [1] |
| PyBOP | DIPEA | 1.0 | [1] |
| DIC | Oxyma | < 0.5 | [1] |
| EDCI | HOBt | 0.5 | [1] |
Data is illustrative and sourced from a comparative study. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Ser(tBu)-OH using DIC/Oxyma
This protocol is designed for the manual solid-phase synthesis of a peptide to minimize racemization during the incorporation of Fmoc-Ser(tBu)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ser(tBu)-OH (3-5 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.
-
Amino Acid Activation (in situ): a. In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 eq.) and Oxyma (3-5 eq.) in DMF. b. Add this solution to the reaction vessel containing the washed and deprotected peptide-resin. c. Immediately add DIC (3-5 eq.) to the reaction vessel.
-
Coupling: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the completion of the coupling reaction using a Kaiser test or other appropriate method.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Proceed to the next deprotection and coupling cycle.
Visualizing the Racemization Pathway and Prevention Strategy
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Ser(OtBu)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions, and detailed protocols for optimizing the coupling of Fmoc-Ser(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving and coupling Fmoc-Ser(OtBu)-OH?
A1: The most widely used solvent for Fmoc-amino acids, including Fmoc-Ser(OtBu)-OH, is N,N-Dimethylformamide (DMF).[1] N-methylpyrrolidone (NMP) is a common alternative.[1] For difficult couplings or sequences prone to aggregation, Dimethyl sulfoxide (B87167) (DMSO) can be used as a co-solvent with DMF.[1]
Q2: My Fmoc-Ser(OtBu)-OH is not dissolving properly in DMF. What could be the issue?
A2: Poor solubility can be caused by several factors:
-
Solvent Quality: The DMF may have degraded or absorbed water. Using high-purity, peptide-synthesis-grade DMF is essential.[1]
-
Temperature: Low laboratory temperatures can reduce solubility. Gentle warming to 37-40°C can aid dissolution, but prolonged heating should be avoided to prevent degradation.[1]
-
Reagent Quality: Variations in the crystalline structure or purity of the Fmoc-Ser(OtBu)-OH could affect its dissolution rate.[1]
Q3: What are the primary side reactions to be aware of when coupling Fmoc-Ser(OtBu)-OH?
A3: The main side reactions include:
-
Racemization: The conversion of the L-amino acid to a mixture of L- and D-isomers can occur during the activation and coupling steps.[2][3] The choice of base is critical, as N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization.[2][4][5]
-
Beta-Elimination: Under basic conditions, a beta-elimination reaction can occur, leading to the formation of dehydroalanine.[2]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the liberated amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support.[4][5]
Q4: When should I consider using Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(OtBu)-OH?
A4: While Fmoc-Ser(OtBu)-OH is suitable for routine synthesis, Fmoc-Ser(Trt)-OH is often a better choice for "difficult" or aggregation-prone sequences, such as those containing multiple serine residues (poly-serine tracts).[2] The bulky trityl (Trt) group helps to disrupt interchain hydrogen bonding, which is a primary cause of aggregation and can lead to incomplete reactions and lower purity of the final product.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Coupling | Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus. | - Switch the solvent from DMF to NMP or add DMSO to disrupt secondary structures.[6][7]- Apply sonication during the coupling step to break up aggregates.[6][7]- Increase the reaction temperature to 35-50°C.[6] |
| Steric Hindrance: The amino acid being coupled or the N-terminal residue on the resin is sterically bulky. | - Use a more potent coupling reagent such as HATU, HCTU, or COMU.[4][8]- Increase the coupling time. | |
| Poor Reagent Quality: The Fmoc-Ser(OtBu)-OH or coupling reagents may be degraded. | - Use fresh, high-purity reagents.- Verify the purity of a new batch of amino acid.[6] | |
| Presence of Deletion Sequences | Incomplete Fmoc Deprotection: The Fmoc group was not fully removed from the N-terminus before coupling. | - Ensure complete Fmoc removal by extending the deprotection time or using a stronger deprotection solution (e.g., adding DBU to the piperidine (B6355638) solution).[7] |
| Peptide Aggregation: Aggregation is preventing access of the deprotection solution to the N-terminus. | - See solutions for "Peptide Aggregation" above. The bulky Trityl group in Fmoc-Ser(Trt)-OH can be beneficial in these cases.[2] | |
| Presence of Racemized Product | Base-Induced Racemization: The base used during coupling is too strong or used in excess. | - Replace DIPEA with a weaker base like collidine.[4][5]- Use the minimum necessary amount of base.[3] |
| Over-activation: The amino acid is activated for too long before coupling. | - Minimize pre-activation time or use an in situ activation protocol.[3][9] | |
| High Temperature: Elevated temperatures can accelerate racemization. | - Perform the coupling at a lower temperature (e.g., room temperature or 0°C).[3][9][10] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Ser(OtBu)-OH
| Coupling Reagent | Activating Species | Advantages | Potential Disadvantages |
| HBTU/TBTU | O-acylisourea | - Fast reaction times- Widely used and well-established | - Can cause racemization, especially with DIPEA[4]- Can react with free amino groups to form guanidines[4] |
| HATU/HCTU | OAt/6-ClOBt esters | - Highly efficient, even for sterically hindered couplings[4][8]- Lower racemization potential compared to HBTU | - Higher cost |
| DIC/HOBt (or Oxyma) | O-acylisourea | - Low cost- Good for minimizing racemization when no base is used in the activation step[8] | - Slower reaction kinetics- Produces insoluble diisopropylurea (DIU) byproduct |
Table 2: Qualitative Comparison of Side-Chain Protecting Groups for Serine
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Primary Use | Routine peptide synthesis.[2] | "Difficult" or aggregation-prone sequences.[2] |
| Cost | Generally more affordable.[2] | Higher initial cost.[2] |
| Performance in Aggregating Sequences | Problematic, can lead to incomplete reactions and low purity.[2] | Superior performance due to steric hindrance of the Trityl group preventing aggregation.[2] |
| Cleavage Conditions | Strong acid (e.g., TFA).[11] | Mildly acidic conditions.[12] |
Detailed Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ser(OtBu)-OH using HBTU
This protocol is for a standard manual solid-phase peptide synthesis on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[11]
-
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[11]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[11]
Protocol 2: Optimized Coupling for Difficult Sequences
This protocol is recommended when aggregation or racemization is a concern.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation (in situ):
-
In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (3-5 equivalents) and an additive like HOBt or OxymaPure (3-5 equivalents) in DMF.[3]
-
Add this solution to the reaction vessel containing the washed, deprotected peptide-resin.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) directly to the reaction vessel.[3] Using a hindered base like collidine instead of DIPEA is recommended if a base is required.[4][5]
-
-
Coupling: Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is achieved. For particularly sensitive couplings, the reaction can be performed at 0°C to further minimize racemization.[9]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of Fmoc-Ser(OtBu)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Final Cleavage of Peptides Containing Ser(tBu)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the final cleavage of peptides containing tert-butyl protected serine (Ser(tBu)).
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with the final cleavage of peptides containing Ser(tBu)?
A1: The main challenge arises from the acid-labile nature of the tert-butyl (tBu) protecting group. During cleavage with strong acids like trifluoroacetic acid (TFA), the tBu group is removed, generating a stable but highly reactive tert-butyl carbocation.[1] This carbocation can then alkylate nucleophilic side chains of other amino acids in the peptide, leading to undesired side products.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl carbocation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl carbocation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to tert-butylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, forming S-tert-butylated Cys residues.[4]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]
Q3: How can I prevent these side reactions during cleavage?
A3: To prevent the reactive tert-butyl carbocation from modifying your peptide, it is essential to use a "scavenger cocktail" during the cleavage step.[1] Scavengers are nucleophilic compounds added to the cleavage mixture to trap the carbocation before it can react with the peptide.[1]
Q4: What are some common scavenger cocktails, and when should I use them?
A4: The choice of scavenger cocktail depends on the amino acid composition of your peptide. Here are some common cocktails:
-
TFA / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5, v/v/v): This is a standard, low-odor cocktail suitable for peptides that do not contain multiple sensitive residues like Cys, Met, or Trp.[1][5]
-
Reagent K (TFA / Phenol / Water / Thioanisole (B89551) / 1,2-Ethanedithiol (EDT)) (82.5:5:5:5:2.5, v/v/v/v/v): This is a highly effective and widely used cocktail for peptides containing sensitive residues.[1][5][6] Phenol and thioanisole are excellent scavengers, and EDT helps to keep Cysteine in its reduced state.
-
TFA / Dithiothreitol (DTT) / Water / TIS (88:5:5:2, w/v/v/v): This is a lower-odor alternative to Reagent K.[6]
A decision-making guide for selecting an appropriate cleavage cocktail is provided below.
Troubleshooting Guide
Problem 1: Incomplete cleavage of the Ser(tBu) protecting group.
-
Possible Cause: Insufficient TFA concentration or cleavage time.
-
Solution: In peptides also containing other tBu-protected residues, reducing the TFA concentration can lead to incomplete removal of the tBu group from Ser and Thr.[4][7] Ensure a sufficient concentration of TFA (typically 95% or as part of a cocktail like Reagent K) and an adequate cleavage time (usually 1.5 to 4 hours).[1] For peptides with multiple arginine residues, a longer deprotection time may be necessary.[1][8]
Problem 2: My peptide has a +56 Da mass addition after cleavage.
-
Possible Cause: This indicates tert-butylation of one of the amino acid residues in your peptide. The tert-butyl group has a mass of approximately 56 Da.
-
Solution: This is a clear indication that your scavenger cocktail was not effective enough. If you used a standard TFA/TIS/H₂O cocktail, switch to a more robust one like Reagent K, especially if your peptide contains Trp, Met, Cys, or Tyr.[5]
Problem 3: I'm observing significant oxidation of Met or Trp residues.
-
Possible Cause: Air oxidation can occur during the cleavage process.
-
Solution: Use a scavenger cocktail that contains reducing agents. Reagent K, with its inclusion of thioanisole and EDT, is effective in minimizing oxidation.[6] It is also good practice to bubble nitrogen through the cleavage mixture.[6]
Problem 4: My peptide contains C-terminal Trp and I'm getting low yield due to reattachment to the resin.
-
Possible Cause: The indole side chain of a C-terminal tryptophan can be re-alkylated by the linker carbocation generated during cleavage.
-
Solution: The use of Reagent R or B is recommended for tryptophan-containing peptides prepared on PAL or Rink Amide resin to minimize this reattachment.[8]
Data Presentation
Table 1: Comparison of Cleavage Cocktail Efficacy in Preventing Side Reactions
| Cleavage Cocktail (v/v/v) | Peptide Sequence | Target Side Reaction | % Desired Peptide | % Side Product | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | Exenatide | t-Bu adducts | - | >0.8% | [9] |
| TFA/TIS/H₂O/1,4-BDMT (95:3:2 + scavenger) | Exenatide | t-Bu adducts | - | 0.54% | [9] |
| TFA/TIS/H₂O (95:2.5:2.5) | CRP peptide | CRP-t-Bu adducts | - | ~2-fold higher than with scavenger | [10] |
| TFA/TIS/H₂O/1,4-BDMT (95:3:2 + scavenger) | CRP peptide | CRP-t-Bu adducts | Higher yield and purity | Lower | [10] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | Cys-containing peptide | S-t-butylation | Higher Purity | - | [4] |
Note: Data is illustrative and results may vary based on the specific peptide sequence and experimental conditions.
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Protocol 1: Standard TFA Cleavage using TFA/TIS/H₂O
This protocol is suitable for most peptides that do not contain multiple sensitive residues.[1]
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin (e.g., 50-100 mg) in a reaction vessel.[1]
-
Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the resin.[1]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[1]
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.[1]
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.[1]
-
Slowly add the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution) to precipitate the peptide.[1]
-
Centrifuge the mixture to pellet the peptide.[1]
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[1]
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas.[1]
Protocol 2: Cleavage using Reagent K
This protocol is recommended for peptides containing sensitive residues such as tryptophan, methionine, and cysteine.[1]
Materials:
-
Peptidyl-resin
-
Reagent K: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add Reagent K (e.g., 1-2 mL per 100 mg of resin) to the resin.[1]
-
Gently agitate the mixture at room temperature for 2 to 4 hours.[1]
-
Filter the cleavage mixture away from the resin.[1]
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE.
-
Pellet the peptide via centrifugation.
-
Wash the peptide pellet with cold ether twice.[1]
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[1]
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Decision guide for selecting a cleavage cocktail.
Caption: Mechanism of tBu cation formation and scavenging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Collection - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. peptide.com [peptide.com]
- 9. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities related to Fmoc-Ser(OtBu)-OH.
Troubleshooting Guides
Problem 1: Poor Solubility of Fmoc-Ser(OtBu)-OH
Symptom: The Fmoc-Ser(OtBu)-OH powder does not fully dissolve or forms a gel-like substance in the synthesis solvent (e.g., DMF, NMP).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low-Quality Solvent | Use fresh, high-purity, peptide-synthesis-grade solvents like DMF or NMP with low water content. Degraded DMF can contain amines that affect solubility.[1] |
| Low Temperature | Gently warm the solution to approximately 37°C to aid dissolution.[1] Avoid prolonged or excessive heating to prevent degradation. |
| Suboptimal Solvent System | If using DMF, try switching to NMP. A co-solvent system, such as DMF/DMSO, may also improve solubility.[1] |
| Reagent Quality | Variations in the crystalline structure or purity of the Fmoc-Ser(OtBu)-OH lot could affect its dissolution rate.[1] If issues persist, consider trying a new batch or supplier. |
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis of the Crude Peptide
Symptom: HPLC analysis of the crude peptide synthesized using Fmoc-Ser(OtBu)-OH reveals unexpected peaks, indicating the presence of impurities.
Possible Causes & Solutions:
This issue often points to impurities present in the Fmoc-Ser(OtBu)-OH starting material. Below is a list of common impurities and strategies to mitigate their impact.
| Impurity | Formation Mechanism | Impact on Peptide Synthesis | Mitigation & Minimization Strategies |
| Dipeptide Impurities (Fmoc-Ser(tBu)-Ser(tBu)-OH) | Reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid.[2] | Causes double insertion of the serine residue into the peptide sequence.[2] | Use high-purity Fmoc-Ser(OtBu)-OH with specified low levels of dipeptide impurities (e.g., ≤ 0.1%). |
| β-Alanyl Impurities | Ring opening and rearrangement of the Fmoc-OSu reagent used for Fmoc introduction.[2] | Leads to the insertion of a β-alanine residue instead of, or in addition to, the target serine residue. | Source Fmoc-Ser(OtBu)-OH from suppliers that provide detailed impurity profiles and specify low levels of β-alanyl impurities (e.g., ≤ 0.1%). |
| Free Ser(tBu)-OH | Incomplete Fmoc protection during synthesis of the amino acid derivative. | Can destabilize the Fmoc group on other amino acids and reduce coupling efficiency.[2] | Utilize Fmoc-Ser(OtBu)-OH with a specified low content of free amino acid (e.g., ≤ 0.2%). |
| Acetic Acid | Hydrolysis of ethyl acetate (B1210297) used during the preparation and crystallization of the Fmoc-amino acid.[2][3] | Acts as a capping agent, leading to chain termination and truncated peptide sequences.[2][3] | Use Fmoc-Ser(OtBu)-OH with a very low specified acetate content (e.g., ≤ 0.02%).[2] Store the reagent under dry conditions to prevent hydrolysis of any residual ethyl acetate. |
| D-Enantiomer of Fmoc-Ser(OtBu)-OH | Racemization during the synthesis of the Fmoc-amino acid. | Results in the incorporation of the D-isomer of serine, leading to diastereomeric peptide impurities. | Procure Fmoc-Ser(OtBu)-OH with high enantiomeric purity (e.g., ≥ 99.8%). |
| Racemization during Coupling | Use of certain bases, like DIPEA, in excess can promote racemization of the activated Fmoc-Ser(OtBu)-OH.[4] | Leads to diastereomeric peptide impurities. | Consider using a less hindered base like 2,4,6-collidine as a substitute for DIPEA, and avoid using a large excess of base.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to control in Fmoc-Ser(OtBu)-OH for successful peptide synthesis?
A1: The most critical impurities include dipeptides, β-alanyl impurities, free amino acids, acetic acid, and the D-enantiomer.[2] These can lead to issues such as double insertions, deletions, chain termination, and the formation of diastereomers, all of which complicate purification and reduce the yield of the target peptide.[2]
Q2: What is the recommended solvent for dissolving Fmoc-Ser(OtBu)-OH for solid-phase peptide synthesis (SPPS)?
A2: The most commonly recommended solvent is high-purity N,N-Dimethylformamide (DMF).[1] N-Methyl-2-pyrrolidone (NMP) is also a suitable alternative.
Q3: Can I heat Fmoc-Ser(OtBu)-OH to improve its solubility?
A3: Gentle heating to around 37-40°C can be effective for improving solubility.[1] However, prolonged or high-temperature heating should be avoided to prevent potential degradation of the amino acid derivative.
Q4: How can I be sure of the purity of the Fmoc-Ser(OtBu)-OH I am using?
A4: Always request a Certificate of Analysis (CoA) from your supplier.[5] The CoA should provide data on HPLC purity, enantiomeric purity, and ideally, the content of specific impurities like free amino acids and acetate. Sourcing from reputable suppliers who provide comprehensive impurity profiles is crucial for reproducible results.[2]
Q5: My peptide synthesis failed despite using high-purity Fmoc-Ser(OtBu)-OH. What else could be the problem?
A5: If you are confident in the quality of your Fmoc-Ser(OtBu)-OH, consider other factors in your synthesis protocol. These can include the quality of your solvents and other reagents (coupling agents, bases), the efficiency of the coupling and deprotection steps, and potential on-resin aggregation of the growing peptide chain.
Experimental Protocols
HPLC Method for Purity and Dipeptide/β-Alanyl Impurity Analysis
This protocol provides a general method for assessing the purity of Fmoc-Ser(OtBu)-OH and detecting common related impurities. For accurate quantification, validated methods and impurity reference standards from the supplier are recommended.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Dissolve a small amount of Fmoc-Ser(OtBu)-OH in DMF or ACN to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram. The main peak corresponds to Fmoc-Ser(OtBu)-OH. Impurities like dipeptides and β-alanyl derivatives will typically elute at different retention times. Their presence and approximate levels can be determined by peak integration.
Chiral HPLC Method for Enantiomeric Purity Analysis
This method is designed to separate the L- and D-enantiomers of Fmoc-Ser(OtBu)-OH.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-3.[2]
-
Mobile Phase: Isocratic mixture of Acetonitrile / 0.1% TFA (40:60).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-Ser(OtBu)-OH in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will be resolved into separate peaks. The enantiomeric purity can be calculated based on the relative peak areas.
GC-MS Method for Free Amino Acid Analysis (General Workflow)
This method requires derivatization to make the free amino acid volatile for gas chromatography.
-
Sample Preparation: A known amount of the Fmoc-Ser(OtBu)-OH sample is taken.
-
Derivatization: The sample is treated with a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent like acetonitrile. The reaction is typically carried out at an elevated temperature (e.g., 100°C) for several hours to ensure complete derivatization of the free Ser(tBu)-OH.[6]
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The GC separates the components of the mixture, and the MS detects and identifies the derivatized free amino acid based on its mass spectrum.
-
Quantification: Quantification is typically achieved using an internal standard and a calibration curve.
Note: This is a general outline. Specific parameters such as the GC column, temperature program, and MS settings should be optimized for the specific analyte and instrumentation.
Visualizations
Caption: Formation pathway of Fmoc-Ser(OtBu)-OH and common impurities.
References
- 1. phenomenex.com [phenomenex.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Fmoc-Ser(tBu)-OH [cem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Technical Support Center: Managing Fmoc-Ser(tBu)-OH Solubility in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges encountered with Fmoc-Ser(tBu)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Fmoc-Ser(tBu)-OH for solid-phase peptide synthesis (SPPS)?
A1: The primary and most widely used solvent for dissolving Fmoc-amino acids, including Fmoc-Ser(tBu)-OH, is N,N-Dimethylformamide (DMF).[1] Most suppliers confirm that Fmoc-Ser(tBu)-OH is clearly soluble in DMF under standard conditions, for example, at a concentration of 0.5 M.[2]
Q2: My Fmoc-Ser(tBu)-OH is not dissolving completely in DMF. What are the potential causes?
A2: Several factors can lead to poor solubility of Fmoc-Ser(tBu)-OH in DMF:
-
Solvent Quality: The DMF may have degraded or absorbed water. It is crucial to use high-purity, peptide-synthesis-grade DMF.[1]
-
Temperature: Lower laboratory temperatures can reduce the solubility of the reagent.[1]
-
Reagent Quality: Although less common, variations in the crystalline structure or purity of the Fmoc-Ser(tBu)-OH could affect how readily it dissolves.[1]
Q3: Are there alternative solvents to DMF for dissolving Fmoc-Ser(tBu)-OH?
A3: Yes, several alternatives can be employed. N-methylpyrrolidone (NMP) is a common substitute for DMF and can be more effective at disrupting peptide aggregation.[1][2] For particularly challenging sequences, Dimethyl sulfoxide (B87167) (DMSO) can be used, often as a co-solvent with DMF (e.g., 25% DMSO in DMF).[1] Newer, "greener" solvent systems are also being explored, such as N-butylpyrrolidinone (NBP) and binary mixtures like DMSO/1,3-dioxolane (DOL).[1]
Q4: Can I heat the solution to improve the solubility of Fmoc-Ser(tBu)-OH?
A4: Gentle warming can be an effective method to aid dissolution. Heating the solution to approximately 37-40°C is often recommended.[1] However, it is important to avoid prolonged or excessive heating to prevent potential degradation of the amino acid derivative.[1]
Q5: Beyond solubility, what other issues are associated with using Fmoc-Ser(tBu)-OH?
A5: A notable issue is the potential for racemization during the coupling step, particularly when using N,N-Diisopropylethylamine (DIPEA) as the base.[3][4] The choice of coupling reagent and base is critical to minimize this side reaction.[3] For sequences prone to aggregation, especially those with multiple serine residues, the bulky tert-butyl (tBu) group may not be sufficient to prevent interchain hydrogen bonding, leading to incomplete reactions.[3] In such cases, using Fmoc-Ser(Trt)-OH is often a better choice.[3]
Troubleshooting Guides
Issue: Fmoc-Ser(tBu)-OH powder is not fully dissolving or is forming a gel-like substance.
This guide provides a systematic approach to resolving solubility issues with Fmoc-Ser(tBu)-OH.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Fmoc-Ser(tBu)-OH solubility issues.
Data Presentation
Table 1: Solubility of Fmoc-Ser(tBu)-OH in Common SPPS Solvents
| Solvent | Concentration | Observation | Molar Concentration (Approx.) | Source |
| Dimethylformamide (DMF) | 25 mmole in 50 ml | Clearly soluble | 0.5 M | [2] |
| Dimethylformamide (DMF) | 1 mmole in 2 ml | Clearly soluble | 0.5 M | [2] |
| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Generally soluble | - | [2] |
Experimental Protocols
Protocol for Determining the Solubility of Fmoc-Ser(tBu)-OH
This protocol provides a general method for determining the solubility of a protected amino acid like Fmoc-Ser(tBu)-OH.[2]
Materials:
-
Fmoc-Ser(tBu)-OH
-
High-purity solvent of interest (e.g., DMF, NMP)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of Fmoc-Ser(tBu)-OH into multiple vials.
-
Add a precise volume of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.[2]
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the solutions vigorously for 24-48 hours to ensure equilibrium is reached.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Analyze the concentration of Fmoc-Ser(tBu)-OH in the filtered solution using a calibrated HPLC or UV-Vis spectrophotometer.[2]
-
-
Calculation:
-
Calculate the concentration of the original saturated solution. The result can be expressed in mg/mL or moles/liter (M).[2]
-
Standard SPPS Workflow for Incorporating Fmoc-Ser(tBu)-OH
The following diagram illustrates the general workflow for incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain during solid-phase peptide synthesis.
Caption: Workflow of Fmoc-Ser(tBu)-OH incorporation in SPPS.
References
Preventing premature deprotection of the OtBu side chain.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the premature deprotection of the tert-butyl (OtBu) side chain protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature OtBu deprotection?
The tert-butyl (OtBu) protecting group is known for its stability under basic and neutral conditions but is susceptible to cleavage under acidic conditions.[1] Premature deprotection is most often caused by unintended exposure to acidic reagents or conditions during a synthetic sequence. The mechanism involves protonation of the ether oxygen, followed by the formation of a stable tert-butyl cation.[2][3]
Q2: My reaction conditions are nominally neutral, yet I am observing OtBu cleavage. What could be the issue?
Even in the absence of strong acids, certain reagents or reaction conditions can lead to premature deprotection:
-
Lewis Acids: Lewis acids can promote the cleavage of OtBu ethers.[4] If your reaction involves Lewis acidic reagents, consider their potential to interact with the OtBu group.
-
In situ Acid Generation: Some reactions may generate acidic byproducts, leading to a gradual decrease in pH and subsequent deprotection.
-
Solvent Effects: Certain solvents can stabilize the tert-butyl cation, thereby facilitating cleavage even under mildly acidic conditions.
Q3: Are there specific amino acid residues that are more prone to causing issues with OtBu protection?
While OtBu is a robust protecting group for many amino acids, issues can arise, particularly in peptide synthesis. For instance, aspartic acid protected as Asp(OtBu) can be susceptible to aspartimide formation, a side reaction that can be influenced by the choice of protecting group and reaction conditions.[5]
Q4: How can I prevent the tert-butyl cation from causing side reactions after deprotection?
During acid-mediated deprotection, the generated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan and cysteine.[6][7] To prevent this, it is crucial to use "scavengers" in the cleavage cocktail. Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective at trapping the tert-butyl cation.[6][8]
-
Water: Can react with the tert-butyl cation to form tert-butanol.[8]
-
Thioanisole and 1,2-ethanedithiol (B43112) (EDT): Often used, especially when protecting groups on cysteine are also being removed.[7][9]
Troubleshooting Guides
Issue 1: Partial or Complete Loss of OtBu Group During a Non-Deprotection Step
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the deprotected product.
-
TLC or HPLC analysis indicates the presence of a more polar byproduct.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acidic Contaminants | Ensure all reagents and solvents are free from acidic impurities. Freshly distill solvents if necessary. |
| In situ Acid Generation | Add a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize any generated acid. |
| Lewis Acidic Reagents | If a Lewis acid is required for the reaction, consider using a milder one or performing the reaction at a lower temperature to minimize OtBu cleavage. |
| Elevated Reaction Temperature | Perform the reaction at the lowest effective temperature. |
Issue 2: Incomplete Deprotection of the OtBu Group During the Final Cleavage Step
Symptoms:
-
Mass spectrometry or HPLC analysis shows the presence of the desired product still containing one or more OtBu groups.[6]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | For complete deprotection, especially for sterically hindered residues like Ser(tBu) or Thr(tBu), a high concentration of a strong acid like trifluoroacetic acid (TFA) (typically 90-95%) is required.[6][9] |
| Insufficient Reaction Time | Some residues may require longer deprotection times.[6][10] Monitor the reaction progress by HPLC to determine the optimal time. |
| Steric Hindrance | The local steric environment around the OtBu group can affect its accessibility to the acid.[6] Increasing the reaction time or temperature may be necessary. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of OtBu Groups
This protocol is suitable for the global deprotection of OtBu groups in solid-phase peptide synthesis.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[7]
Procedure:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM).
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the peptide sequence.[11]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[9][11]
Protocol 2: Mild Deprotection of OtBu Ethers using Zinc Bromide
For substrates sensitive to strong acids, a milder deprotection method can be employed.
Reagents:
-
Zinc Bromide (ZnBr₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the OtBu-protected compound in dichloromethane.
-
Add a stoichiometric amount or a slight excess of zinc bromide.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent and purify as necessary.
Visualizations
Caption: Acid-catalyzed deprotection of a tert-butyl ether.
References
- 1. fiveable.me [fiveable.me]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-Ser(OtBu)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve peptide yields when using Fmoc-Ser(OtBu)-OH in your solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Coupling: Steric hindrance or aggregation may prevent the complete reaction of Fmoc-Ser(OtBu)-OH. | - Use a more potent coupling reagent like HATU, HCTU, or COMU. - Increase the coupling reaction time and/or temperature (e.g., to 35-50°C), but be mindful of potential racemization.[1] - Consider a double coupling step. |
| Peptide Aggregation: The growing peptide chain may form secondary structures, blocking reactive sites.[2] | - Switch the synthesis solvent from DMF to N-Methylpyrrolidone (NMP) or add DMSO to disrupt aggregation.[1] - Incorporate pseudoproline dipeptides derived from serine or threonine to disrupt secondary structures.[2][3] - Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[2] | |
| Incomplete Fmoc Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group. | - Increase the piperidine (B6355638) concentration or the deprotection time. - Use a stronger base for deprotection, but with caution to avoid side reactions. | |
| Presence of Impurities | Racemization: The chiral integrity of the serine residue may be compromised during coupling. | - Avoid using N,N-diisopropylethylamine (DIPEA) as the base, as it has been shown to induce racemization with Fmoc-Ser(OtBu)-OH.[4][5] - Use a less hindered base such as collidine.[4] - Employ base-free coupling conditions, for example, with DIC/HOBt.[6] |
| Deletion Sequences: Incomplete coupling or deprotection can lead to peptides missing the serine residue. | - Address the root cause, which is often aggregation or incomplete reactions, by following the recommendations for low peptide yield. - Consider using a capping step with acetic anhydride (B1165640) to block unreacted amino groups after the coupling step.[6] | |
| Side Reactions: The serine side chain may undergo unwanted chemical modifications. | - N–O Acyl Shift: This acid-catalyzed reaction can be reversed by treatment with a mild base like aqueous ammonia.[2] - Beta-Elimination: While less common for serine, it can occur under basic conditions, leading to dehydroalanine (B155165) formation.[5] Careful control of base concentration and reaction time is crucial. |
Frequently Asked Questions (FAQs)
Q1: My peptide sequence is prone to aggregation. Is Fmoc-Ser(OtBu)-OH the best choice?
For sequences known to aggregate, especially those with multiple serine residues, Fmoc-Ser(Trt)-OH may be a better alternative.[5] The bulky trityl (Trt) group is more effective at disrupting the interchain hydrogen bonding that leads to aggregation.[5]
Q2: Can I use elevated temperatures to improve the coupling efficiency of Fmoc-Ser(OtBu)-OH?
Yes, increasing the reaction temperature to a range of 35-50°C can help overcome slow coupling kinetics, especially in cases of peptide aggregation.[1] However, be aware that higher temperatures can also increase the risk of side reactions like racemization.[1]
Q3: What are the best coupling reagents to use with Fmoc-Ser(OtBu)-OH?
For routine couplings, standard reagents like HBTU can be effective. However, for difficult sequences or to ensure high efficiency, more potent activating agents such as HATU, HCTU, or COMU are recommended.[6]
Q4: I am observing a side product with the same mass as my target peptide. What could it be?
This could be a result of racemization at the serine residue, leading to the formation of a diastereomer. To confirm this, you may need to use chiral chromatography. To mitigate racemization, consider changing your base from DIPEA to collidine or using a base-free coupling method.[6][4]
Q5: How can I monitor the completion of the coupling reaction?
A qualitative ninhydrin (B49086) (Kaiser) test is a common method. A negative result (the beads remain colorless or yellow) indicates that there are no free primary amines, suggesting the coupling is complete. A positive test (blue beads) indicates incomplete coupling, and a second coupling may be necessary.[6]
Experimental Protocols
Protocol 1: Standard Manual Coupling of Fmoc-Ser(OtBu)-OH
This protocol is for a standard coupling reaction on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(OtBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Confirmation: Perform a Kaiser test to ensure the coupling is complete. If the test is positive, a second coupling may be required.
Protocol 2: Final Cleavage and Deprotection
After the full peptide sequence is assembled, the following protocol can be used for cleavage from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common option is Reagent K, which consists of 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the crude peptide, wash it with cold ether, and then dry the final product.
Visual Guides
References
Technical Support Center: Fmoc-Ser(OtBu)-OH Stability and Racemization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base choice on the stability and racemization of Fmoc-Ser(OtBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for Fmoc deprotection and how do they affect Fmoc-Ser(OtBu)-OH?
A1: The most common base for Fmoc deprotection is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperazine (B1678402), and N,N-diisopropylethylamine (DIPEA) are also used, particularly in specific situations like overcoming peptide aggregation or in solution-phase synthesis. The choice of base can significantly impact the stability of the tert-butyl (OtBu) protecting group on the serine side chain and the chiral integrity of the amino acid.
Q2: How stable is the OtBu protecting group on serine to different bases?
A2: The O-tert-butyl ether linkage in Fmoc-Ser(OtBu)-OH is generally considered stable to the basic conditions of Fmoc deprotection using piperidine.[2] However, prolonged exposure or the use of stronger, non-nucleophilic bases like DBU may lead to a low level of OtBu cleavage, although specific quantitative data is scarce. The primary method for OtBu group removal is treatment with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2][3]
Q3: What is racemization and why is it a concern for Fmoc-Ser(OtBu)-OH?
A3: Racemization is the process where a chiral molecule, like an L-amino acid, converts into a mixture of both its L- and D-enantiomers. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids.[4] Serine is one of the amino acids that can be susceptible to racemization, particularly during the activation step for coupling. The choice of base used during both coupling (if required by the coupling reagents) and deprotection can influence the extent of racemization.[5][6]
Q4: Which bases are more likely to cause racemization of Fmoc-Ser(OtBu)-OH?
A4: The tertiary amine base N,N-diisopropylethylamine (DIPEA) has been reported to induce racemization during the coupling of Fmoc-Ser(OtBu)-OH.[5][6] Stronger, non-nucleophilic bases like DBU may also increase the risk of racemization, especially with prolonged reaction times or elevated temperatures. Piperidine, being a secondary amine, is generally considered a safer option with respect to racemization during the deprotection step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mass loss of 56 Da in the final peptide, corresponding to the loss of the tBu group. | Premature cleavage of the OtBu protecting group. | • Verify Base Choice and Concentration: Ensure that standard 20% piperidine in DMF is used for Fmoc deprotection. • Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal. Monitor deprotection using a UV detector to avoid unnecessarily long exposure to the base. • Avoid Stronger Bases: If using DBU, consider reducing its concentration or the deprotection time. |
| Presence of a diastereomeric impurity in the final peptide, detected by chiral HPLC or LC-MS. | Racemization of the serine residue. | • Avoid DIPEA during Coupling: If racemization is detected and DIPEA was used as the base for coupling, switch to a less hindered tertiary amine like 2,4,6-collidine. • Optimize Coupling Conditions: Use efficient coupling reagents like HATU or HCTU to minimize the time the amino acid is activated, reducing the window for racemization. • Evaluate Deprotection Conditions: While less common, if racemization is suspected during deprotection, ensure standard piperidine conditions are used and avoid prolonged exposure. |
| Incomplete Fmoc deprotection, leading to deletion sequences. | Peptide aggregation hindering access of the deprotection reagent. | • Switch to a Stronger Base Mixture: Consider using a solution of DBU and piperazine in DMF for more efficient deprotection.[7] Note that this may slightly increase the risk of side reactions. • Modify Synthesis Protocol: Incorporate structure-disrupting elements like pseudoprolines or use alternative resins designed to minimize aggregation.[6] |
Quantitative Data Summary
| Base / Condition | Effect on OtBu Stability | Reported Racemization/Epimerization | Reference/Notes |
| 20% Piperidine in DMF | Generally stable under standard conditions. | Low risk of racemization during deprotection. | Standard and widely used method.[1] |
| 5% Piperazine + 2% DBU in DMF | Generally stable, but the stronger basicity of DBU may pose a slightly higher risk with prolonged exposure. | For a cysteine-containing peptide, prolonged heating resulted in 1.9% epimerization. This suggests a potential for increased racemization compared to piperidine under harsh conditions. | [8] |
| DIPEA (as a coupling base) | No significant effect on OtBu stability during coupling. | Has been reported to induce racemization of Fmoc-Ser(OtBu)-OH.[5][6] | The extent is sequence and coupling reagent dependent. |
| 2,4,6-Collidine (as a coupling base) | No significant effect on OtBu stability during coupling. | Recommended as a less-racemizing alternative to DIPEA. |
Experimental Protocols
Protocol 1: Assessment of OtBu Group Stability by LC-MS
This protocol describes a method to assess the stability of the OtBu protecting group on a model peptide containing a Ser(tBu) residue after treatment with different bases.
-
Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Ser(tBu)-Gly-Rink Amide resin) using standard Fmoc-SPPS.
-
Base Treatment: Divide the peptide-resin into equal portions. Treat each portion with one of the following solutions for a defined period (e.g., 2 hours) at room temperature:
-
20% Piperidine in DMF
-
2% DBU / 5% Piperazine in DMF
-
10% DIPEA in DMF
-
-
Washing: Thoroughly wash each resin sample with DMF and then dichloromethane (B109758) (DCM). Dry the resin under vacuum.
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the desired peptide from any byproducts (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor the total ion chromatogram and extract ion chromatograms for the expected mass of the fully protected peptide and the mass corresponding to the peptide after loss of the tBu group (a mass difference of 56.1 Da).
-
-
Data Analysis: Quantify the percentage of OtBu cleavage by comparing the peak areas of the protected and deprotected peptide species.
Protocol 2: Assessment of Racemization by Chiral HPLC
This protocol outlines a method to determine the extent of racemization of Fmoc-Ser(OtBu)-OH after exposure to different bases.
-
Base Treatment of Amino Acid: Dissolve Fmoc-L-Ser(OtBu)-OH in DMF. Divide the solution into separate vials and add one of the following bases to each:
-
Piperidine (to a final concentration of 20%)
-
DBU (to a final concentration of 2%)
-
DIPEA (to a final concentration of 10%)
-
2,4,6-Collidine (to a final concentration of 10%)
-
-
Incubation: Allow the solutions to stand at room temperature for a defined period (e.g., 2 hours).
-
Quenching and Sample Preparation: Quench the reaction by adding a weak acid (e.g., acetic acid). Dilute the samples with the mobile phase for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or similar).[9]
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., with trifluoroacetic acid) and an organic modifier like acetonitrile. The exact conditions will need to be optimized for the specific column.[9]
-
Detection: UV detection at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).
-
-
Data Analysis:
-
Inject a standard of the commercially available Fmoc-D-Ser(OtBu)-OH to determine its retention time.
-
Analyze the base-treated samples and integrate the peak areas for both the L- and D-enantiomers.
-
Calculate the percentage of racemization as: (Area of D-isomer / (Area of L-isomer + Area of D-isomer)) * 100.
-
Visualizations
Caption: Troubleshooting workflow for Fmoc-Ser(OtBu)-OH side reactions.
Caption: Experimental workflows for assessing stability and racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. phenomenex.com [phenomenex.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(Trt)-OH
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical decision that profoundly influences the efficiency of synthesis, and the purity and yield of the final peptide. For serine, a ubiquitous amino acid in many biologically active peptides, the two most common side-chain protected derivatives are Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH. This guide provides a comprehensive comparison of these two essential building blocks for researchers, scientists, and professionals in drug development, supported by experimental data and detailed protocols.
While both derivatives are widely used in the standard Fmoc/tBu orthogonal protection strategy, their performance diverges significantly, especially in the context of challenging or "difficult" peptide sequences.[1] The tert-butyl (tBu) ether protecting group of Fmoc-Ser(tBu)-OH is cleaved under strong acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA).[2] In contrast, the trityl (Trt) group of Fmoc-Ser(Trt)-OH is more acid-labile and can be removed under milder acidic conditions.[3] This fundamental difference in lability, coupled with the steric bulk of the Trt group, dictates their suitability for different synthetic challenges.
Performance in Standard vs. "Difficult" Sequences
For routine, non-aggregating peptide sequences, Fmoc-Ser(tBu)-OH is often the more cost-effective option, providing good performance at a lower price point.[1] However, its limitations become apparent when synthesizing sequences prone to aggregation, such as those containing multiple serine residues (poly-serine tracts).[1] In these cases, the growing peptide chains can form strong interchain hydrogen bonds, leading to incomplete coupling and deprotection steps, ultimately resulting in truncated or deletion sequences.[1]
This is where Fmoc-Ser(Trt)-OH demonstrates its superiority. The bulky trityl group acts as a steric shield, effectively disrupting the secondary structures like β-sheets that cause aggregation.[1] This leads to improved solvation of the peptide chain and better accessibility for reagents, resulting in higher purity and yield of the final peptide.[1] The synthesis of deca-serine, for example, has been reported to be problematic with Fmoc-Ser(tBu)-OH due to aggregation, while the use of Fmoc-Ser(Trt)-OH significantly improves the outcome.[1][4]
Quantitative Data Presentation
The advantages of the Trt protecting group are not limited to poly-serine sequences. A study by Barlos et al. (1998) demonstrated that the use of Fmoc/Trt-protected amino acids, including serine, resulted in crude peptides of higher purity compared to their Fmoc/tBu counterparts, particularly in sequences containing other challenging residues like tryptophan (Trp) and methionine (Met).[1][5]
Table 1: Comparison of Crude Peptide Purity for a Model Pentapeptide
| Protecting Group Strategy | Model Peptide Sequence | Crude Peptide Purity (HPLC) |
| Fmoc/tBu | Fmoc-Ser(tBu)-Met-Ser(tBu)-Met-Ser(tBu)-OH | 68% |
| Fmoc/Trt | Fmoc-Ser(Trt)-Met-Ser(Trt)-Met-Ser(Trt)-OH | 98% |
Data adapted from Barlos et al. (1998).[6]
Table 2: Qualitative and Semi-Quantitative Comparison for Poly-Serine Synthesis
| Parameter | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Cost-Effectiveness | More cost-effective for routine synthesis | Higher initial cost, but can be more cost-effective for difficult sequences due to higher yield and purity |
| Performance in "Difficult" Sequences | Prone to aggregation, leading to lower purity and yield | Superior performance due to steric hindrance of the Trt group preventing aggregation |
| Coupling Efficiency | Can be low in aggregating sequences | Generally high, even in difficult sequences |
| Fmoc Deprotection | Can be incomplete in aggregating sequences | Generally complete |
| Side Reactions (Racemization) | Some studies indicate a susceptibility to racemization with certain activation methods | Generally low |
| Side Reactions (t-Butylation) | Risk of t-butyl cation alkylating sensitive residues (e.g., Trp, Met) during cleavage | Reduced risk due to milder cleavage conditions and the bulky, less reactive Trt cation |
Experimental Protocols
A detailed protocol for the synthesis of a model tripeptide (Ser-Ser-Ser) is provided below to illustrate the practical application of both derivatives.
Synthesis of a Model Tripeptide (Ac-Ser-Ser-Ser-NH2)
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 min).
3. Amino Acid Coupling (First Serine):
-
For Fmoc-Ser(tBu)-OH: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol, 4 eq), and HOBt (0.4 mmol, 4 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 2 minutes.
-
For Fmoc-Ser(Trt)-OH: In a separate vial, dissolve Fmoc-Ser(Trt)-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol, 4 eq), and HOBt (0.4 mmol, 4 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, recouple.
-
Wash the resin with DMF (5 x 2 min).
4. Repeat Cycles for Second and Third Serine:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the next two serine residues, using the respective protected amino acid.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection and washing, add a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5 x 2 min) and then with dichloromethane (B109758) (DCM) (3 x 2 min).
6. Cleavage and Deprotection:
-
For tBu-protected peptide: Add a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v) to the resin and agitate for 2-3 hours.
-
For Trt-protected peptide: Add a milder cleavage cocktail of TFA/H2O/TIS (90:5:5, v/v/v) to the resin and agitate for 2 hours. A cocktail with a lower percentage of TFA can also be used.
-
Filter the resin and collect the filtrate.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analyze the crude peptide by HPLC and purify by preparative HPLC.
Mandatory Visualization
References
A Comparative Guide to HPLC, Mass Spectrometry, and NMR for Validating Fmoc-Ser(OtBu) Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the successful incorporation of each amino acid is a critical checkpoint in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the incorporation of Fmoc-Ser(OtBu)-OH. We present a detailed examination of their principles, performance, and supporting experimental data to assist in selecting the most appropriate analytical strategy. The use of multiple, distinct analytical methods, often based on different physicochemical principles (orthogonal methods), provides a higher degree of confidence in the analytical results.[1][2]
Principles of Validation Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a peptide sample.[1][3] By separating the crude peptide mixture based on the physicochemical properties of its components, HPLC with UV detection can quantify the target peptide and identify impurities such as truncated or deletion sequences that may arise from incomplete coupling of Fmoc-Ser(OtBu)-OH.[1][4]
Mass Spectrometry (MS) is the gold standard for determining the molecular weight of the synthesized peptide.[1][5] For validation of Fmoc-Ser(OtBu)-OH incorporation, MS confirms that the final peptide has the correct mass, which would include the mass of the serine residue with its tert-butyl protecting group. Tandem MS (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting ion patterns.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the peptide.[6][7][8][9][10][11][12] For validating Fmoc-Ser(OtBu)-OH incorporation, 1H and 13C NMR can confirm the presence of the tert-butyl group and provide insights into the overall structure and folding of the peptide.[6][7][8][9][10][11][12]
Comparative Performance
The choice of analytical technique depends on the specific requirements of the validation, including the level of detail required, sample amount, and available resources. The following table summarizes the key performance characteristics of HPLC, MS, and NMR for validating Fmoc-Ser(OtBu)-OH incorporation.
| Parameter | HPLC | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Information | Purity, Quantification of Impurities | Molecular Weight, Sequence Confirmation | 3D Structure, Conformation, Specific Functional Groups |
| Limit of Detection (LOD) | ~0.1% for impurities[5][13] | Femtomolar to attomolar levels | Millimolar concentration range (0.5-5 mM)[7] |
| Limit of Quantification (LOQ) | ~0.1% for impurities[13] | Picomolar to nanomolar range | >0.5 mM[7] |
| Analysis Time | 30-60 minutes per sample | 5-30 minutes per sample | Hours to days per sample |
| Sample Consumption | Micrograms | Picograms to nanograms | Milligrams[7] |
| Cost (Instrument) | $10,000 - $40,000+[5] | $40,000 - $500,000+[5] | $500,000 - $2,000,000+ |
| Expertise Required | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and available instrumentation.
HPLC Analysis of Crude Peptide
This protocol outlines the steps for analyzing the purity of a crude peptide cleaved from the solid-phase resin.
1. Sample Preparation (Cleavage from Resin):
-
After the final Fmoc deprotection and coupling of Fmoc-Ser(OtBu)-OH, wash the resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and other protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[14]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[14][15]
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (LC-MS) Analysis
This protocol describes the analysis of the crude peptide by coupling liquid chromatography with mass spectrometry.
1. Sample Preparation:
-
Prepare the crude peptide sample as described in the HPLC protocol. For LC-MS, it is preferable to use formic acid (FA) instead of TFA in the mobile phase, as TFA can suppress the MS signal.[16]
2. LC-MS Conditions:
-
LC System: Use an LC system with a C18 column as described for HPLC analysis.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the eluting components. For sequence confirmation, perform tandem MS (MS/MS) on the parent ion of the target peptide.
3. Data Analysis:
-
Determine the molecular weight of the main peak and compare it to the theoretical mass of the peptide containing the Ser(OtBu) residue.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The fragmentation of the tert-butyl group from the serine side chain can be a characteristic indicator of its presence.
NMR Spectroscopy Analysis
This protocol outlines the preparation and analysis of a purified peptide sample by NMR.
1. Sample Preparation:
-
The peptide must be purified by preparative HPLC to a high degree (>95%) before NMR analysis.
-
Lyophilize the purified peptide to remove all solvents.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of at least 0.5-1 mM.[7] The required sample amount is typically in the milligram range.[7]
2. NMR Experiment:
-
Acquire a 1D ¹H NMR spectrum to get an overall impression of the sample's purity and folding.
-
Acquire 2D NMR spectra, such as COSY, TOCSY, and NOESY, to assign the proton resonances and determine the three-dimensional structure.
-
A ¹³C HSQC spectrum can be used to identify the carbon signals, including those from the tert-butyl group of the Ser(OtBu) residue.
3. Data Analysis:
-
Analyze the ¹H NMR spectrum for the characteristic signal of the tert-butyl protons, which typically appears as a sharp singlet in the aliphatic region.
-
Use the 2D NMR data to confirm the connectivity and spatial proximity of the amino acid residues, further validating the correct incorporation of Ser(OtBu).
Visualization of Workflows
The following diagrams illustrate the experimental workflows for HPLC analysis and the logical relationship between the different analytical techniques for a comprehensive validation strategy.
Caption: Experimental workflow for HPLC analysis of a crude peptide after SPPS.
Caption: Logical relationship of orthogonal analytical techniques for comprehensive validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. ijsra.net [ijsra.net]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. realpeptides.co [realpeptides.co]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187) [hmdb.ca]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
Confirming Peptide Sequences with Ser(tBu): A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, accurate confirmation of peptide sequences is paramount. The presence of protecting groups, such as the tert-butyl (tBu) group on serine (Ser), introduces a layer of complexity to this analytical challenge. The acid-labile nature of the Ser(tBu) modification requires careful selection of mass spectrometry (MS) fragmentation techniques to achieve complete sequence validation while preserving the integrity of the modification or monitoring its characteristic neutral loss. This guide provides an objective comparison of common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—for the analysis of peptides containing Ser(tBu).
The Challenge of Labile Modifications
The tert-butyl group on serine is susceptible to cleavage under the energetic conditions of tandem mass spectrometry, leading to a characteristic neutral loss of 56 Da (isobutylene). While this neutral loss can be a diagnostic indicator of the presence of Ser(tBu), it can also lead to a loss of sequence information if it is the dominant fragmentation pathway, as the precursor ion is depleted without generating a full series of sequence-informative fragment ions. Therefore, the ideal fragmentation technique should either minimize this neutral loss to favor backbone fragmentation or provide informative fragment ions even after the neutral loss event.
Comparison of Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality of MS (B15284909)/MS spectra and the confidence in peptide sequence confirmation. Below is a comparative analysis of CID, HCD, ETD, and UVPD for the analysis of Ser(tBu)-containing peptides.
| Fragmentation Technique | Principle | Advantages for Ser(tBu) Peptides | Disadvantages for Ser(tBu) Peptides |
| CID | Slow heating via collision with an inert gas, leading to fragmentation of the weakest bonds. | Can produce a prominent neutral loss peak of 56 Da, which is diagnostic for the tBu group. | Often results in dominant neutral loss with poor backbone fragmentation, leading to incomplete sequence coverage.[1] |
| HCD | Collisional activation in a higher-pressure cell, leading to more energetic fragmentation. | Can generate more backbone fragment ions compared to CID, even in the presence of neutral loss. The fragment ions resulting from the neutral loss can still provide sequence information.[2] | Still susceptible to significant neutral loss of the tBu group, potentially reducing the abundance of ions retaining the modification. |
| ETD | Electron transfer from a radical anion to a multiply charged peptide cation, inducing fragmentation of the peptide backbone. | Preserves labile modifications like Ser(tBu) by cleaving the N-Cα backbone bond, which is less dependent on the modification's stability.[3][4] This leads to extensive c- and z-type fragment ions, providing high sequence coverage without significant neutral loss. | Generally more effective for peptides with higher charge states (≥2+). May have a slower scan rate compared to CID and HCD.[5][6] |
| UVPD | Utilizes high-energy photons to induce fragmentation through electronic excitation. | Can generate a wide variety of fragment ions (a, b, c, x, y, z), providing extensive sequence coverage.[7][8] It has been shown to be effective for labile post-translational modifications, offering good retention of the modification.[7] | May result in complex spectra that can be challenging to interpret. The fragmentation efficiency can sometimes be lower than collision-based methods. |
Experimental Data Summary
| Performance Metric | CID | HCD | ETD | UVPD |
| Sequence Coverage | Low to Moderate | Moderate to High | High | High to Very High |
| Preservation of tBu Group | Low | Low to Moderate | High | Moderate to High |
| Characteristic Neutral Loss | High | High | Low | Moderate |
| Fragment Ion Types | b, y | b, y | c, z | a, b, c, x, y, z |
| Charge State Requirement | Low (≥2+) | Low (≥2+) | Higher (≥2+) | Less dependent |
Experimental Protocols
Below are generalized protocols for the analysis of a synthetic peptide containing Ser(tBu) using different mass spectrometry platforms.
Sample Preparation
-
Peptide Synthesis: Synthesize the target peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS) with Fmoc-Ser(tBu)-OH.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove other side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Note: The tBu group on serine is labile to TFA and will be removed during this step. For analysis of the intact protected peptide, a milder cleavage method would be required, which is not standard practice and would necessitate a custom synthesis and cleavage strategy. For the purpose of this guide, we assume the analysis is to confirm the sequence of the peptide that was synthesized using a Ser(tBu) building block, with the understanding that the tBu group is removed before analysis. To analyze the protected peptide, one would need to use a resin that allows for cleavage under very mild acidic conditions that do not cleave the tBu group, which is beyond the scope of this general guide.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation for MS: Dissolve the purified peptide in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).
Mass Spectrometry Analysis
Instrumentation: A hybrid ion trap-Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos) or a Q-TOF instrument equipped with CID, HCD, ETD, and UVPD capabilities.
General Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Resolution: 60,000 - 120,000.
-
MS/MS Scans: Data-dependent acquisition (DDA) of the top N most intense precursor ions.
Fragmentation-Specific Parameters:
-
CID:
-
Collision Energy: Normalized collision energy (NCE) of 30-35%.
-
Activation Time: 10 ms.
-
Activation Q: 0.25.
-
-
HCD:
-
Collision Energy: Stepped NCE (e.g., 25%, 30%, 35%).
-
Resolution: 15,000 - 30,000.
-
-
ETD:
-
Reagent: Fluoranthene.
-
Reaction Time: 10-100 ms (optimized for precursor charge state and m/z).
-
Supplemental Activation: Can be applied to enhance fragmentation of charge-reduced precursors.
-
-
UVPD:
-
Laser Wavelength: 193 nm or 213 nm.
-
Laser Energy: 1-5 mJ/pulse.
-
Number of Pulses: 1-4 pulses.
-
Visualizations
Experimental Workflow
Caption: Workflow for confirming Ser(tBu)-containing peptide sequences.
Logical Relationship of Fragmentation Outcomes
Caption: Fragmentation pathways for Ser(tBu) peptides.
Conclusion
Confirming the sequence of peptides synthesized with Ser(tBu) requires a thoughtful approach to mass spectrometry. While CID and HCD can provide a diagnostic neutral loss of the tBu group, they often compromise complete sequence coverage. For unambiguous sequence determination with high confidence, ETD and UVPD are superior fragmentation techniques due to their ability to induce extensive backbone fragmentation while preserving the labile side-chain modification. The choice of the optimal method will depend on the specific peptide sequence, its charge state, and the instrumentation available. For comprehensive characterization, a multi-faceted approach employing a combination of these fragmentation techniques is often the most effective strategy.
References
- 1. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of neutral loss during collision induced dissociation of peptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete Protein Characterization Using Top-Down Mass Spectrometry and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Fmoc vs. Boc for Serine Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies is a critical decision that dictates the efficiency and outcome of the synthesis. This is particularly true for trifunctional amino acids like serine, where the hydroxyl side chain introduces a layer of complexity. This guide provides an objective comparison of the Fmoc and Boc strategies for serine incorporation, supported by experimental data and detailed protocols to inform your synthetic approach.
At a Glance: Key Differences in Serine Incorporation Strategies
The fundamental difference between the two methods lies in the lability of the α-amino protecting group. The Boc group is removed with acid (acid-labile), typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base (base-labile), usually piperidine (B6355638).[] This dictates the choice of orthogonal side-chain protecting groups and the overall workflow. For serine, the hydroxyl side chain is commonly protected with a benzyl (B1604629) (Bzl) group in Boc chemistry and a tert-butyl (tBu) group in Fmoc chemistry.[2]
Performance Comparison: Fmoc vs. Boc for Serine
While both strategies can be employed successfully, they offer distinct advantages and disadvantages in terms of yield, purity, and the propensity for side reactions. The following table summarizes typical performance metrics based on the synthesis of serine-containing peptides. It is important to note that yields and purity are sequence-dependent and can be influenced by factors such as the coupling reagents used and the potential for peptide aggregation.[3]
| Parameter | Boc Strategy (Boc-Ser(Bzl)-OH) | Fmoc Strategy (Fmoc-Ser(tBu)-OH) |
| Typical Crude Purity | 75-85% | 70-90% |
| Typical Overall Yield | 50-70% | 60-80% |
| Key Advantages for Serine | - Reduced risk of β-elimination. - Often preferred for longer or aggregation-prone sequences. | - Milder α-amino deprotection conditions. - High compatibility with automated synthesis. - Orthogonal protection scheme allows for on-resin modifications.[] |
| Potential Side Reactions | - O-acylation if the side chain is unprotected. - Acid-catalyzed side reactions involving the Bzl group. | - β-elimination of the Ser(tBu) group under basic conditions, leading to dehydroalanine (B155165) formation. - Racemization can be induced by some activation methods.[4] |
Experimental Protocols
Below are detailed protocols for the incorporation of a single serine residue onto a solid support using both the Fmoc and Boc strategies.
Protocol 1: Incorporation of Fmoc-Ser(tBu)-OH
This protocol outlines the manual coupling of Fmoc-Ser(tBu)-OH to a resin with a free amino group.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF, ~5 mL) in a reaction vessel for 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection (if applicable):
-
Add 20% piperidine in DMF (v/v, ~5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-Ser(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents, 0.3-0.5 mmol) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF (~2 mL).
-
Add N,N-diisopropylethylamine (DIEA, 6-10 equivalents, 0.6-1.0 mmol) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
4. Washing:
-
Wash the resin with DMF (3 x 5 mL).
5. Monitoring the Coupling:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction). If the test is positive, a recoupling may be necessary.
Protocol 2: Incorporation of Boc-Ser(Bzl)-OH
This protocol describes the manual coupling of Boc-Ser(Bzl)-OH to a resin with a free amino group.
1. Resin Swelling:
-
Swell the resin (e.g., MBHA resin, 0.5 mmol/g) in dichloromethane (B109758) (DCM, ~15 mL) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
2. Boc Deprotection (if applicable):
-
Treat the resin with 50% TFA in DCM (v/v, ~15 mL) for 2 minutes and drain.
-
Repeat the TFA treatment for 30 minutes and drain.
-
Wash the resin with DCM (3 x 15 mL), isopropanol (B130326) (2 x 15 mL), and then DCM again (3 x 15 mL).
3. Neutralization:
-
Neutralize the resin with 10% DIEA in DCM (v/v, 2 x 15 mL).
-
Wash the resin with DCM (3 x 15 mL).
4. Coupling of Boc-Ser(Bzl)-OH:
-
In a separate vial, dissolve Boc-Ser(Bzl)-OH (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF (~10 mL).
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture for 2 hours.
-
Drain the coupling solution.
5. Washing:
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
6. Monitoring the Coupling:
-
Perform a Kaiser test to confirm the completion of the coupling.
Workflow Visualizations
The following diagrams illustrate the key steps in both the Fmoc and Boc strategies for serine incorporation.
Conclusion
The choice between Fmoc and Boc strategies for serine incorporation is contingent on the specific requirements of the peptide being synthesized. The Fmoc strategy, with its milder deprotection conditions and amenability to automation, is often the preferred method for routine peptide synthesis. However, for longer, more complex, or aggregation-prone sequences, the Boc strategy may offer advantages in terms of final yield and purity. A thorough understanding of the potential side reactions and careful optimization of the coupling and deprotection steps are crucial for the successful synthesis of serine-containing peptides regardless of the chosen strategy.
References
Cost-Effectiveness Analysis of Fmoc-Ser(OtBu)-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate protecting groups is a critical parameter in the large-scale synthesis of peptides, directly impacting process efficiency, final product purity, and overall cost. For the incorporation of serine, one of the most frequently occurring amino acids, the choice of the side-chain protecting group is of paramount importance. This guide provides a comprehensive cost-effectiveness analysis of Fmoc-Ser(OtBu)-OH, the industry standard, and compares its performance with key alternatives, namely Fmoc-Ser(Trt)-OH and Fmoc-Ser(Bzl)-OH. This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in drug development and large-scale peptide manufacturing.
Executive Summary
Fmoc-Ser(tBu)-OH is the most widely used derivative for routine solid-phase peptide synthesis (SPPS) due to its cost-effectiveness and compatibility with standard cleavage conditions.[1] However, for "difficult" or aggregation-prone sequences, such as those containing multiple serine residues, the use of the bulkier and more expensive Fmoc-Ser(Trt)-OH often results in higher purity and yield, justifying the initial investment by reducing downstream purification costs.[2] Fmoc-Ser(Bzl)-OH, while historically significant, is less commonly used in modern Fmoc-based SPPS due to the harsh cleavage conditions required.[1]
Performance Comparison
The performance of each serine derivative is evaluated based on coupling efficiency, prevention of side reactions, and the purity and yield of the final peptide.
Fmoc-Ser(tBu)-OH
This derivative is the workhorse for standard peptide synthesis.[1] Its tert-butyl (tBu) protecting group is stable to the basic conditions of Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA).
Fmoc-Ser(Trt)-OH
The bulky trityl (Trt) group is highly effective at disrupting interchain hydrogen bonding, a primary cause of peptide aggregation during synthesis. This is particularly advantageous in sequences prone to forming secondary structures like β-sheets.[2] While the initial cost is higher, the improved synthesis outcome for difficult sequences can lead to overall cost savings by minimizing failed or low-purity batches.[2]
Fmoc-Ser(Bzl)-OH
The benzyl (B1604629) (Bzl) protecting group is stable to both the acidic and basic conditions of Fmoc SPPS. However, its removal requires harsh conditions, such as treatment with hydrogen fluoride (B91410) (HF), which can degrade the peptide and limits its utility in many applications.[1]
Data Presentation
The following tables summarize the key performance and cost metrics for the compared Fmoc-Serine derivatives.
Table 1: Performance Characteristics of Fmoc-Serine Derivatives in SPPS
| Performance Metric | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH | Fmoc-Ser(Bzl)-OH |
| Coupling Efficiency | Generally high in standard sequences. | High; may be slightly slower due to steric hindrance but is advantageous in preventing aggregation. | Generally high. |
| Prevention of Aggregation | Less effective in aggregation-prone sequences. | Highly effective due to the bulky Trt group. | Moderately effective. |
| Crude Peptide Purity (Difficult Sequences) | Lower purity due to potential for deletion sequences from incomplete coupling/deprotection. | Higher purity, as demonstrated in model peptides with challenging residues.[2] | Data not readily available for direct comparison. |
| Side Reactions (Racemization) | Susceptible to racemization, especially with DIPEA as a base.[2] | Less prone to racemization compared to the tBu derivative. | Data not readily available for direct comparison. |
| Side Reactions (β-elimination) | Minimized by the stable ether linkage.[1] | Minimized by the stable ether linkage. | Minimized by the stable ether linkage. |
| Deprotection/Cleavage Conditions | Standard TFA cleavage cocktail. | Milder acid conditions can be used for cleavage. | Harsh conditions (e.g., HF) required for cleavage.[1] |
Table 2: Cost-Effectiveness Analysis
| Cost Factor | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH | Fmoc-Ser(Bzl)-OH |
| Relative Raw Material Cost | Lower | Higher | Moderate |
| Overall Process Cost (Standard Sequences) | Most cost-effective | Higher | Higher |
| Overall Process Cost (Difficult Sequences) | Potentially higher due to lower yield and increased purification costs. | More cost-effective due to higher crude purity and yield, reducing downstream processing.[2] | Not typically used. |
Experimental Protocols
A detailed experimental protocol for a comparative synthesis of a model peptide is provided below to allow for an objective evaluation of the performance of each Fmoc-Serine derivative.
Model Peptide Sequence: H-Tyr-Ser-Gly-Phe-Leu-NH₂
This sequence is chosen as a representative model that can be synthesized using standard SPPS protocols. To challenge the protecting groups, a more aggregation-prone sequence, such as one with multiple serine residues (e.g., H-Tyr-Ser-Ser-Ser-Gly-Phe-Leu-NH₂), could also be used.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, Fmoc-Ser(Bzl)-OH
-
Other required Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Synthesis Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Isolation and Analysis:
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and yield.
-
Mandatory Visualization
Caption: Comparative workflow for SPPS of a model peptide.
Caption: Decision logic for selecting a serine protecting group.
References
Orthogonal Cleavage Strategies Involving Fmoc-Ser(tBu)-OH: A Comparative Guide
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide sequences. The Fmoc/tBu strategy stands as a cornerstone of modern peptide chemistry, prized for its mild deprotection conditions.[1][2] Central to this strategy is the use of Fmoc-Ser(tBu)-OH, where the tert-butyl (tBu) ether safeguards the reactive hydroxyl side chain of serine. The robustness of the tBu group under the basic conditions required for Fmoc removal, coupled with its lability in acid, provides a robust orthogonal system.[3] This guide offers a comparative analysis of various orthogonal cleavage strategies employed in the presence of Fmoc-Ser(tBu)-OH, providing researchers, scientists, and drug development professionals with a comprehensive resource for designing sophisticated peptide synthesis routes.
The Principle of Orthogonality with Fmoc-Ser(tBu)-OH
The Fmoc/tBu strategy leverages the differential stability of the N-α-Fmoc group and the side-chain tBu group. The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to allow for peptide chain elongation.[1][3] In contrast, the tBu group remains stable under these basic conditions and is only removed during the final acid-mediated cleavage of the peptide from the resin, most commonly with trifluoroacetic acid (TFA).[3]
This inherent orthogonality allows for the incorporation of additional protecting groups on other amino acid side chains, which can be selectively removed during the synthesis to enable specific modifications such as cyclization, branching, or the attachment of reporter molecules. The stability of the tBu group on serine is critical in these multi-step synthetic schemes, as its premature cleavage would expose the serine hydroxyl group to unwanted side reactions.
Comparison of Orthogonal Protecting Groups and their Cleavage in the Presence of Ser(tBu)
While direct quantitative data on the stability of the Ser(tBu) tBu group during the removal of other orthogonal protecting groups is not extensively detailed in publicly available literature, a wealth of qualitative evidence and established protocols confirm its high stability. The following sections and tables summarize the cleavage conditions for common orthogonal protecting groups and the reported compatibility with the Ser(tBu) residue.
Table 1: Stability of Ser(tBu) under Various Orthogonal Deprotection Conditions
| Orthogonal Protecting Group | Typical Cleavage Reagent(s) | Cleavage Time & Temperature | Stability of Ser(tBu) Side Chain | Potential Side Reactions Involving Serine |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM | 2 hours, Room Temperature | High | Minimal |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine (B178648) monohydrate in DMF | 3 x 3 minutes, Room Temperature | High | Minimal |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) | 2% Hydrazine monohydrate in DMF | 3 x 3 minutes, Room Temperature | High | Minimal |
| Dmab (4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) | 2% Hydrazine monohydrate in DMF | 5 x 3 minutes, Room Temperature | High | Minimal |
| Mmt (4-Methoxytrityl) | 1% TFA in DCM with 5% TIS | 5 x 10 minutes, Room Temperature | High | Minimal |
| Npys (3-Nitro-2-pyridinesulfenyl) | TCEP (tris(2-carboxyethyl)phosphine) | 3 hours, Room Temperature | High | Minimal |
Experimental Protocols for Orthogonal Deprotection
The following are detailed methodologies for the selective removal of common orthogonal protecting groups in a peptide sequence containing Fmoc-Ser(tBu)-OH.
Protocol 1: Alloc Group Removal
Reagents:
-
Peptidyl-resin containing an Alloc-protected amino acid and Ser(tBu)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the peptidyl-resin in DCM in a suitable reaction vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and PhSiH₃ (20 equivalents) in DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
Repeat the deprotection cycle if necessary, monitoring completion by a suitable analytical method (e.g., Kaiser test on a test resin cleavage).
Protocol 2: Dde/ivDde Group Removal
Reagents:
-
Peptidyl-resin containing a Dde- or ivDde-protected amino acid and Ser(tBu)
-
Hydrazine monohydrate
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the hydrazine solution for 3 minutes at room temperature with gentle agitation.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.[1]
-
Wash the resin extensively with DMF (5-7x) to remove all traces of hydrazine.[1]
Protocol 3: Dmab Group Removal
Reagents:
-
Peptidyl-resin containing a Dmab-protected amino acid and Ser(tBu)
-
Hydrazine monohydrate
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[4]
-
Treat the resin with the hydrazine solution for 3 minutes at room temperature with gentle agitation.
-
Drain the solution.
-
Repeat the hydrazine treatment four more times.[4]
-
Wash the resin thoroughly with DMF (5x resin volume).[4]
Protocol 4: Mmt Group Removal
Reagents:
-
Peptidyl-resin containing an Mmt-protected amino acid and Ser(tBu)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Prepare a solution of 1% TFA and 5% TIS in DCM.
-
Treat the resin with the TFA/TIS solution for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment four more times.
-
Wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x).
Protocol 5: Npys Group Removal
Reagents:
-
Peptidyl-resin containing an Npys-protected amino acid and Ser(tBu)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Aqueous buffer (e.g., pH 5)
Procedure:
-
Swell the peptidyl-resin in the chosen aqueous buffer.
-
Prepare a solution of TCEP (500 equivalents) in the buffer.
-
Add the TCEP solution to the resin and adjust the pH to 5 if necessary.
-
Agitate the mixture at room temperature for 3 hours.
-
Drain the reaction vessel and wash the resin with water, then DMF, and finally DCM.
Visualization of Orthogonal Cleavage Workflows
The following diagrams illustrate the logical flow of orthogonal deprotection strategies in the presence of a Ser(tBu) residue.
Caption: General workflow for Fmoc/tBu SPPS with an orthogonal protecting group.
Caption: Comparison of reagents for orthogonal deprotection.
Potential Side Reactions
While the tBu group on serine is remarkably stable under a variety of non-acidic conditions, serine itself can be susceptible to certain side reactions during SPPS.
-
Racemization: Although generally suppressed by the use of urethane-based protecting groups like Fmoc, racemization at the α-carbon of serine can still occur, particularly with certain activation methods and bases.[5]
-
β-Elimination: Under basic conditions, the hydroxyl group of serine can undergo elimination to form a dehydroalanine (B155165) (Dha) residue. This is more of a concern with unprotected or less stable protecting groups but is minimized by the robust tBu ether linkage.[5]
-
N→O Acyl Shift: During the final TFA cleavage, an intramolecular rearrangement can occur where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen of the deprotected serine. This is a reversible reaction.[5]
The use of the tBu protecting group on serine significantly mitigates the risk of O-acylation by the incoming activated amino acid during coupling steps.
Conclusion
Fmoc-Ser(tBu)-OH is a cornerstone of modern orthogonal solid-phase peptide synthesis. The high stability of the tBu protecting group to a wide range of deprotection conditions used for other orthogonal protecting groups, such as Alloc, Dde, ivDde, Dmab, and Mmt, allows for the synthesis of highly complex and modified peptides. While quantitative data on the stability of the tBu group is not always readily available, the extensive and successful application of these strategies in the synthesis of countless complex peptides attests to its reliability. By understanding the principles of orthogonality and the specific conditions required for selective deprotection, researchers can confidently design and execute sophisticated peptide synthesis campaigns.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Ser(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical parameter influencing the final purity, yield, and overall success of the synthesis. For the incorporation of serine, N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH) is a widely adopted standard. This guide provides an objective comparison of its performance against its primary alternative, Fmoc-Ser(Trt)-OH, and details the analytical characterization of the resulting peptides, supported by experimental data and protocols.
Performance Comparison: Fmoc-Ser(OtBu)-OH vs. Fmoc-Ser(Trt)-OH
Fmoc-Ser(OtBu)-OH is the workhorse for routine peptide synthesis due to its cost-effectiveness and compatibility with standard Fmoc/tBu cleavage conditions using strong acids like trifluoroacetic acid (TFA)[1]. However, its performance can be compromised during the synthesis of "difficult" or aggregation-prone sequences, particularly those containing multiple or repeating serine residues. In such cases, Fmoc-Ser(Trt)-OH often emerges as the superior choice[1]. The bulky trityl (Trt) group on the serine side chain acts as a steric shield, effectively disrupting the inter- and intramolecular hydrogen bonding that leads to peptide aggregation[1]. This results in higher purity and yield of the crude peptide, which can significantly reduce the time and cost associated with downstream purification[1].
The following table summarizes the comparative purity of model peptides synthesized using either tBu or Trt side-chain protection for various amino acids, including serine. The data is based on studies comparing the synthesis of complex peptides.
| Model Peptide Sequence | Serine Protecting Group | Crude Peptide Purity (%) | Reference |
| H-Ser-Met-Ser-Met-Ser-OH | OtBu | Lower Purity (not specified) | Barlos et al., 1998 |
| H-Ser-Met-Ser-Met-Ser-OH | Trt | Higher Purity (not specified) | Barlos et al., 1998 |
| H-Ser-Trp-Ser-Trp-Ser-OH | OtBu | 78 | Barlos et al., 1998[2] |
| H-Ser-Trp-Ser-Trp-Ser-OH | Trt | >95 | Barlos et al., 1998[2] |
| Deca-serine | OtBu | Problematic Synthesis | Tong et al., 2003 |
| Deca-serine | Trt | Successful Synthesis | Tong et al., 2003 |
Table 1: Comparative purity of crude peptides synthesized with Fmoc-Ser(OtBu)-OH vs. Fmoc-Ser(Trt)-OH.
Potential Side Reactions in Peptides Containing Serine
The hydroxyl group of serine, even when protected, can be involved in several side reactions during SPPS. Understanding these pathways is crucial for optimizing synthesis and purification protocols.
Racemization
The loss of stereochemical integrity at the α-carbon of serine can occur during the activation and coupling steps, leading to the incorporation of D-serine. The choice of base and coupling reagent is critical in minimizing this side reaction. The use of N,N-Diisopropylethylamine (DIPEA) has been reported to induce racemization during the coupling of Fmoc-Ser(OtBu)-OH[1]. Using a weaker base or base-free conditions with reagents like DIC/HOBt can mitigate this issue.
β-Elimination
Under basic conditions, such as the piperidine (B6355638) treatment for Fmoc deprotection, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) (Dha) residue. This is more prevalent in unprotected or some less stable protecting groups but can still occur with OtBu protection, especially with prolonged exposure to base or elevated temperatures. The resulting dehydroalanine is susceptible to nucleophilic attack, for instance by piperidine, leading to the formation of piperidinyl-alanine adducts.
Caption: Mechanism of β-elimination of serine and subsequent piperidine addition.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Ser-Gly-NH₂) using Fmoc-Ser(OtBu)-OH
This protocol outlines the manual synthesis of a simple dipeptide to illustrate the core steps involving Fmoc-Ser(OtBu)-OH.
Caption: Experimental workflow for the SPPS of Ac-Ser-Gly-NH₂.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-Gly-OH
-
Fmoc-Ser(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetic anhydride (B1165640)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice (5 min and 15 min).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Glycine Coupling:
-
Pre-activate Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.) in DMF with DIPEA (8 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Repeat the washing steps as in step 3.
-
Serine Coupling:
-
Repeat the Fmoc deprotection (step 2) and washing (step 3).
-
Pre-activate Fmoc-Ser(OtBu)-OH (4 eq.) and HBTU (3.9 eq.) in DMF with DIPEA (8 eq.).
-
Add the activated solution to the resin and couple for 2 hours.
-
-
Final Deprotection and Acetylation:
-
Perform a final Fmoc deprotection.
-
Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (B130326) (3x) and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the crude peptide, wash with cold ether, and dry. Analyze the crude peptide by RP-HPLC and Mass Spectrometry.
Characterization by RP-HPLC
Purpose: To assess the purity of the crude synthetic peptide.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A typical gradient for a short peptide is 5% to 65% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Characterization by Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized peptide and to identify potential side products.
Instrumentation and Parameters (ESI-MS/MS):
-
Mass Spectrometer: A tandem mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: Scan for the expected m/z of the protonated peptide [M+H]⁺.
-
MS/MS Fragmentation: Isolate the precursor ion and fragment it using Collision-Induced Dissociation (CID).
-
Data Analysis:
-
Confirm the molecular weight from the MS1 spectrum.
-
Analyze the MS/MS spectrum for the expected b- and y-ion series to confirm the peptide sequence.
-
For peptides containing Ser(OtBu), a characteristic neutral loss of isobutylene (B52900) (56 Da) from the precursor and fragment ions is a key diagnostic feature confirming the successful incorporation of the protected serine residue.
-
Caption: Key fragmentation pathways for a Ser(OtBu)-containing peptide in MS/MS.
Protocol for Chiral Amino Acid Analysis (Detection of Racemization)
Purpose: To quantify the extent of serine racemization during synthesis.
Procedure:
-
Peptide Hydrolysis: Hydrolyze the synthetic peptide in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.
-
RP-HPLC Analysis:
-
Separate the diastereomeric derivatives on a standard C18 column. The L-Serine and D-Serine derivatives will have different retention times.
-
Quantify the peak areas for the L-L and D-L diastereomers to determine the percentage of D-Serine present.
-
This comprehensive guide provides a framework for selecting the appropriate serine protecting group and for the thorough characterization of the resulting synthetic peptides, ensuring the quality and integrity of these crucial research tools.
References
A Comparative Analysis of the Acid Lability of the O-tert-Butyl (OtBu) Group on Serine
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate protecting group for the serine hydroxyl moiety is a critical decision that profoundly impacts the efficiency and outcome of a synthetic strategy. The O-tert-butyl (OtBu) group is a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the acid lability of the OtBu group on serine against other common protecting groups, supported by experimental data and detailed protocols to aid in the strategic planning of complex peptide syntheses.
Performance Characteristics of Common Serine Protecting Groups
The choice of a protecting group for serine's side chain is dictated by its stability to the conditions of peptide chain elongation and its lability under specific cleavage conditions. The OtBu group is prized for its high stability to the basic conditions required for Fmoc group removal, yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA), making it a key component of the orthogonal Fmoc/tBu strategy.[1] In contrast, other groups like the Trityl (Trt) group offer greater acid lability, allowing for selective deprotection under milder acidic conditions.[1][2]
| Protecting Group | Structure | Lability Conditions | Advantages | Disadvantages | Primary Application |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Strong acid (e.g., TFA)[1] | Highly stable to basic conditions (e.g., piperidine) used for Fmoc removal.[1] Good solubility of the protected amino acid. | Requires strong acid for cleavage, which can be harsh on sensitive peptides.[1] Can lead to tert-butyl cation side products.[1] | Standard protection in routine Fmoc-SPPS.[1] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Very strong acid (e.g., HF) or hydrogenolysis[1] | Stable to both TFA and piperidine (B6355638). | Requires harsh cleavage conditions (HF), limiting its use in Fmoc-SPPS.[1] More common in Boc-SPPS. | Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[1] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very mild acid (e.g., dilute TFA)[1][2] | Can be removed under milder acidic conditions than OtBu.[1] Allows for on-resin side-chain modifications. | The bulky nature can sometimes hinder coupling efficiency.[1] Less stable than OtBu to repeated acidic treatments. | Synthesis of protected peptide fragments and on-resin side-chain modifications.[1] |
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the OtBu ether from the serine side chain proceeds via an acid-catalyzed mechanism. The process is initiated by the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to yield the free hydroxyl group on the serine residue.
Caption: Mechanism of OtBu deprotection from serine.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) and Cleavage
This protocol outlines the general steps for incorporating a protected serine residue into a peptide chain and the subsequent cleavage and deprotection.
-
Resin Swelling: The synthesis resin (e.g., Rink Amide MBHA) is swelled in dimethylformamide (DMF) for 1-2 hours.[1]
-
Fmoc Deprotection: The N-terminal Fmoc group on the growing peptide chain is removed by treating the resin with 20% piperidine in DMF (v/v), typically with two treatments of 5 and 15 minutes respectively.[1]
-
Amino Acid Coupling: The protected serine amino acid (e.g., Fmoc-Ser(tBu)-OH) is activated and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[1]
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, the resin is dried.[1] A cleavage cocktail, typically containing TFA and scavengers, is added to the resin. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[2] The reaction proceeds at room temperature for 2-4 hours.[1]
-
Peptide Precipitation: The resin is filtered, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether.[1]
Experimental Workflow for Evaluating Acid Lability
To quantitatively assess the acid lability of the OtBu group, a time-course experiment can be performed.
Caption: Workflow for assessing acid lability.
Concluding Remarks
The O-tert-butyl protecting group for serine remains a highly reliable and effective choice for routine Fmoc-based solid-phase peptide synthesis due to its robust stability under basic conditions and predictable cleavage in strong acid. While alternatives like the Trityl group offer milder deprotection pathways suitable for specific applications such as on-resin modifications, the OtBu group's well-established role in the orthogonal Fmoc/tBu strategy ensures its continued prevalence in peptide chemistry. The selection of a protecting group should always be guided by the specific requirements of the target peptide, including the presence of other sensitive residues and the overall synthetic design.
References
Performance of Fmoc-Ser(OtBu)-OH on Different Resin Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In solid-phase peptide synthesis (SPPS), the choice of resin is a critical factor that influences the overall efficiency and purity of the final peptide. This guide provides a comparative analysis of the performance of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(OtBu)-OH) on three commonly used resin types: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. The selection of the appropriate resin is contingent on the desired C-terminal functionality (acid or amide) and the sensitivity of the peptide sequence to acid cleavage.
Comparative Performance Data
The following tables summarize the typical performance characteristics of Fmoc-Ser(OtBu)-OH on Wang, Rink Amide, and 2-CTC resins. It is important to note that these values are compiled from various sources and can be influenced by specific experimental conditions such as coupling reagents, solvents, and the peptide sequence itself.
| Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Capacity | 0.25 - 1.0 mmol/g[1][2][3] | ~0.4 - 0.8 mmol/g (for pre-loaded) | 1.0 - 1.6 mmol/g[4] |
| Loading Efficiency | Good to High | Good to High | Very High (up to 99%)[5] |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | Generally high. | High, the steric hindrance of the resin can sometimes influence the coupling of bulky amino acids. |
| Racemization Risk | Low under standard conditions. | Low under standard conditions. | Low, the mild cleavage conditions help preserve chirality. |
| C-Terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid (or protected peptide fragments) |
| Cleavage Conditions | Strong acid (e.g., 95% TFA)[6] | Strong acid (e.g., 95% TFA)[7] | Mild acid (e.g., 1% TFA in DCM, or AcOH/TFE/DCM)[8] |
Key Performance Considerations
Loading Efficiency: 2-CTC resin generally offers the highest loading capacity and efficiency, allowing for the synthesis of longer peptides or the preparation of peptide fragments.[5] Wang and Rink Amide resins also provide good loading capacities suitable for most standard peptide syntheses.[1][2][3]
Coupling Efficiency: The coupling efficiency of Fmoc-Ser(OtBu)-OH is typically high across all three resin types. However, for sterically hindered amino acids or "difficult" sequences prone to aggregation, the choice of coupling reagents and reaction conditions becomes more critical. In some cases, the bulky nature of the 2-CTC resin might slightly impede coupling efficiency compared to the more open structures of Wang and Rink Amide resins.
Racemization: Racemization of the serine residue is a potential side reaction during peptide synthesis. However, with standard coupling protocols and the use of appropriate activating agents, the risk of racemization is generally low for all three resin types. The very mild cleavage conditions used for 2-CTC resin are particularly advantageous in preserving the stereochemical integrity of the peptide.
Peptide Purity: For standard sequences, all three resins can yield high-purity peptides. For sequences prone to aggregation, the choice of protecting groups, such as using Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(OtBu)-OH, can have a more significant impact on purity than the resin type itself.[6] However, the mild cleavage from 2-CTC resin can minimize acid-catalyzed side reactions, potentially leading to a cleaner crude product.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and laboratory conditions.
Protocol 1: Loading of Fmoc-Ser(OtBu)-OH onto Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
-
Activation of Fmoc-Ser(OtBu)-OH: In a separate flask, dissolve Fmoc-Ser(OtBu)-OH (4 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (4 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add N,N'-diisopropylcarbodiimide (DIC) (4 eq.) and agitate the mixture for 12 hours at room temperature.
-
Capping: After coupling, wash the resin with DMF. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) (2 eq.) and N,N-diisopropylethylamine (DIPEA) (2 eq.) in dichloromethane (B109758) (DCM) for 30 minutes.
-
Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, and then dry under vacuum.
-
Determination of Loading: The loading capacity can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct at 301 nm after Fmoc deprotection.
Protocol 2: Loading of Fmoc-Ser(OtBu)-OH onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-CTC resin (1 g, 1.6 mmol/g) in dry DCM (10 mL) for 30 minutes.
-
Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-Ser(OtBu)-OH (1.0-1.5 eq.) and DIPEA (2-3 eq.) in dry DCM.
-
Coupling: Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Capping: To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[8]
-
Washing and Drying: Wash the resin with DCM and then dry under vacuum.
-
Determination of Loading: Similar to Wang resin, the loading is determined spectrophotometrically after Fmoc deprotection.
Protocol 3: Peptide Cleavage and Deprotection
-
From Wang and Rink Amide Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
From 2-Chlorotrityl Chloride Resin:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM (e.g., 1:2:7 v/v/v) to the resin.[8]
-
Agitate for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the protected or partially protected peptide. For full deprotection, a subsequent treatment with a stronger TFA cocktail is required.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the performance of Fmoc-Ser(OtBu)-OH on different resin types.
Caption: A generalized workflow for comparing the performance of Fmoc-Ser(OtBu)-OH on different SPPS resins.
Conclusion
The choice of resin for the incorporation of Fmoc-Ser(OtBu)-OH is a strategic decision in peptide synthesis. For the synthesis of C-terminal carboxylic acids, both Wang and 2-CTC resins are suitable, with 2-CTC offering the advantage of milder cleavage conditions and potentially higher loading. For C-terminal amides, Rink Amide resin is the standard choice. While all three resins generally provide good performance, factors such as the desired C-terminal functionality, the length and sequence of the peptide, and the desired cleavage conditions should be carefully considered to optimize the synthesis outcome.
References
A Comparative Guide to Analytical Methods for Quantifying Racemization of Ser(tBu) Residues
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of amino acid residues is a critical quality attribute in peptide-based therapeutics. Racemization, the conversion of one enantiomer to its mirror image, can occur during peptide synthesis and lead to the formation of diastereomeric impurities. These impurities can alter the peptide's biological activity, efficacy, and safety profile. For serine residues protected with a tert-butyl (tBu) group, accurate quantification of racemization is essential for process control and quality assurance.
This guide provides a comparative overview of two prominent analytical methods for quantifying the racemization of Ser(tBu) residues: Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the two primary chiral HPLC methods for the quantification of Fmoc-D-Ser(tBu)-OH in the presence of Fmoc-L-Ser(tBu)-OH.
| Feature | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Principle | Enantioseparation is achieved through interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral cavities of the polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on the silica (B1680970) support. | Enantioseparation relies on multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, with the complex macrocyclic structure of the glycopeptide (e.g., teicoplanin) bonded to the silica support. |
| Typical Column | Lux® Cellulose-1 | CHIROBIOTIC® T (Teicoplanin-based) |
| Mobile Phase | Isocratic mixture of an organic solvent (e.g., acetonitrile) and water with an acidic additive (e.g., 0.1% trifluoroacetic acid). | Isocratic or gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with acidic or basic additives to optimize separation. |
| Resolution (Rs) | > 1.5 (baseline separation)[1] | > 2.0 (good separation)[2] |
| Limit of Detection (LOD) | Estimated: 0.01 - 0.05% of the major enantiomer | Estimated: 0.01 - 0.05% of the major enantiomer |
| Limit of Quantification (LOQ) | Estimated: 0.03 - 0.15% of the major enantiomer | Estimated: 0.03 - 0.15% of the major enantiomer |
| Accuracy | High (typically >98% recovery) | High (typically >98% recovery) |
| Precision (RSD) | High (typically <2%) | High (typically <2%) |
| Analysis Time | < 25 minutes[1] | < 20 minutes |
| Advantages | Broad applicability for a wide range of N-protected amino acids, robust and reproducible separations.[1] | Excellent selectivity for amino acids, compatible with a wide range of mobile phases including polar organic and reversed-phase.[3][4] |
| Disadvantages | May require screening of different polysaccharide-based CSPs for optimal separation. | Can be more sensitive to mobile phase composition and pH. |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific laboratory conditions.
Method A: Chiral HPLC with Polysaccharide-Based CSP
This method is suitable for the direct enantiomeric separation of Fmoc-Ser(tBu)-OH.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral column)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
Fmoc-L-Ser(tBu)-OH and Fmoc-D-Ser(tBu)-OH standards
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Fmoc-Ser(tBu)-OH sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Prepare a resolution solution containing both Fmoc-L-Ser(tBu)-OH and Fmoc-D-Ser(tBu)-OH.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the resolution solution to confirm the identity and resolution of the L- and D-enantiomer peaks.
-
Inject the sample solution.
-
Quantify the amount of the D-enantiomer by comparing its peak area to a calibration curve prepared from the Fmoc-D-Ser(tBu)-OH standard. The percentage of the D-enantiomer is calculated relative to the total area of both enantiomer peaks.
-
Method B: Chiral HPLC with Macrocyclic Glycopeptide-Based CSP
This method provides an alternative approach for the enantioseparation of Fmoc-Ser(tBu)-OH.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm (or equivalent teicoplanin-based chiral column)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Sample Solvent: Methanol/Water (50:50, v/v)
-
Fmoc-L-Ser(tBu)-OH and Fmoc-D-Ser(tBu)-OH standards
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Fmoc-Ser(tBu)-OH sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Prepare a resolution solution containing both Fmoc-L-Ser(tBu)-OH and Fmoc-D-Ser(tBu)-OH.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 20:80 v/v). The ratio can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the resolution solution to determine the elution order and resolution of the enantiomers. Typically, the D-enantiomer is more retained on teicoplanin-based CSPs.[3]
-
Inject the sample solution.
-
Calculate the percentage of the D-enantiomer using the peak areas and a calibration curve.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two described analytical methods.
Caption: Workflow for Method A: Polysaccharide-Based CSP.
Caption: Workflow for Method B: Macrocyclic Glycopeptide-Based CSP.
References
- 1. phenomenex.com [phenomenex.com]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
Safety Operating Guide
Essential Safety and Handling Guide for Fmoc-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-Ser(tBu)-OH, a serine derivative commonly used in peptide synthesis.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify Fmoc-Ser(tBu)-OH as not a hazardous substance or mixture, it is crucial to follow good industrial hygiene and safety practices.[3][4] The following personal protective equipment is recommended to minimize exposure and ensure safety.
A. Eye and Face Protection:
-
Safety glasses with side-shields conforming to EN166, or equivalent government standards like NIOSH (US), are required.[5]
-
For tasks with a higher risk of splashes or dust generation, chemical safety goggles are recommended.
B. Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile).[6] Gloves must be inspected before use and disposed of properly after handling the material.[3][5] Use proper glove removal technique to avoid skin contact.[3][5]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.
-
Body Protection: For larger quantities or situations with a higher potential for exposure, impervious clothing should be worn. The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3][5]
C. Respiratory Protection:
-
Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[4]
-
If dust is generated, a dust mask (e.g., type N95 (US) or type P1 (EN 143)) should be used.[4] For handling large quantities, a dust respirator is recommended.[4][5]
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Fmoc-Ser(tBu)-OH from receipt to disposal is critical for safety and efficiency.
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[3][4][5] Recommended storage temperature is between 2-8°C (36-46°F).[1]
B. Preparation and Use:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[3][5]
-
Avoid contact with skin and eyes.[5]
-
Weigh the required amount carefully, minimizing dust generation.
III. Disposal Plan
Proper disposal of Fmoc-Ser(tBu)-OH and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
A. Chemical Waste:
-
Dispose of unused or waste Fmoc-Ser(tBu)-OH in accordance with federal, state, and local environmental control regulations.[4]
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
B. Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as chemical waste in a designated, sealed container.[3][5]
-
Non-disposable PPE should be decontaminated after use.
IV. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C22H25NO5 | [4] |
| Molecular Weight | 383.4 g/mol | [4] |
| Appearance | White powder | [1][3] |
| Storage Temperature | 2-8°C | [1] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | [3][4] |
V. Experimental Workflow and Safety Diagram
.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols and the information provided in the Safety Data Sheet (SDS) for the specific product you are using. Always consult the SDS before handling any chemical.
References
- 1. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Personal Protective Equipment | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 7. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
